4,5-Dimethoxy-2-methyl-indan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-7-6-9-8(11(7)13)4-5-10(14-2)12(9)15-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGLXSHXUVBPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C1=O)C=CC(=C2OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566719 | |
| Record name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138261-10-6 | |
| Record name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4,5-Dimethoxy-2-methyl-indan-1-one
Executive Summary & Chemical Identity
This guide provides a comprehensive technical analysis of 4,5-Dimethoxy-2-methyl-indan-1-one , a specific regioisomer of the indanone family.[1][2] While often confused with its commercially prominent isomer (5,6-dimethoxy-2-methyl-indan-1-one, a key intermediate for Donepezil), the 4,5-isomer possesses distinct steric and electronic properties valuable for structure-activity relationship (SAR) studies in medicinal chemistry.[1][2]
Chemical Identifiers
| Property | Detail |
| Chemical Name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one |
| CAS Number | 138261-10-6 (Note: distinct from Imidacloprid CAS 138261-41-3) |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| SMILES | CC1CC2=C(C1=O)C(OC)=C(OC)C=C2 |
| Key Distinction | Methoxy groups at positions 4 and 5 (adjacent to the methylene bridge).[1][2][3][4][5][6][7][8][9][10][11] |
Synthetic Pathway & Methodology
The synthesis of the 4,5-isomer requires precise regio-control.[1][12] Unlike the 5,6-isomer which is derived from 3,4-dimethoxybenzaldehyde (Veratraldehyde), the 4,5-dimethoxy analog is synthesized starting from 2,3-dimethoxybenzaldehyde (o-Veratraldehyde).[1][12]
Retrosynthetic Logic
To achieve the 4,5-substitution pattern, the cyclization must occur at the position ortho to the side chain but meta to the methoxy group at position 3.[12]
-
Side Chain Installation: Perkin condensation with propionic anhydride introduces the 3-carbon chain and the 2-methyl group simultaneously.[1][2][12]
-
Ring Closure: Intramolecular Friedel-Crafts acylation closes the ring at the unblocked C6 position of the benzene ring, which corresponds to the C4/C5 positions in the final indanone system.[12]
Detailed Protocol
Step 1: Perkin Condensation
-
Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Propionic Anhydride (1.5 eq), Sodium Propionate (1.0 eq).[12]
-
Conditions: Reflux at 140°C for 12 hours.
-
Mechanism: Base-catalyzed aldol-type condensation followed by dehydration.[1][2]
-
Product: (E)-2-methyl-3-(2,3-dimethoxyphenyl)acrylic acid.[1][2]
Step 2: Hydrogenation
-
Reagents: H₂ (30-50 psi), 10% Pd/C catalyst, Methanol/Ethyl Acetate solvent.[12]
-
Conditions: Room temperature, 4-6 hours.
-
Product: 2-methyl-3-(2,3-dimethoxyphenyl)propanoic acid.[1][2]
Step 3: Cyclization (The Critical Step)
-
Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).[2][12]
-
Conditions: Heat to 60-80°C. Monitor strictly by TLC to prevent polymerization.
-
Workup: Quench with ice water, extract with DCM, wash with NaHCO₃.[12]
Visualization of Synthesis
Figure 1: Synthetic pathway from 2,3-dimethoxybenzaldehyde to the target 4,5-isomer.[12][13]
Comparative Technical Analysis (4,5- vs 5,6-Isomer)
Distinguishing the 4,5-isomer from the 5,6-isomer is critical for quality control, as they have different pharmacological profiles.[1][12]
| Feature | 4,5-Dimethoxy-2-methyl-indan-1-one | 5,6-Dimethoxy-2-methyl-indan-1-one |
| Precursor | 2,3-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde |
| NMR Signal (Aromatic) | Two doublets (ortho coupling) or distinct singlets depending on resolution.[1][2] | Two singlets (para to each other in the fused ring system).[2][12] |
| Steric Environment | Crowded: 4-OMe is adjacent to the C3-methylene bridge.[1][2] | Open: Both OMe groups are distal to the bridgehead.[2][12] |
| Primary Use | Research standard, impurity profiling, specific SAR targets.[12] | Donepezil (Aricept) intermediate.[2][12] |
Mechanistic Differentiation
The formation of the 4,5-isomer is driven by the electronic directing effects of the methoxy groups in the 2,3-position.[12] The 2-methoxy group activates the 3, 5, and 1 positions (relative to itself).[12] However, the side chain is at position 1.[2][12] The only open position activated by the methoxy groups and sterically accessible for ring closure is position 6.[2][12]
Figure 2: Divergent synthesis based on starting material substitution pattern.
Analytical Characterization
To validate the identity of synthesized 4,5-dimethoxy-2-methyl-indan-1-one, use the following expected spectral data points.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.85, 3.90 (s, 6H): Two methoxy groups.[12]
-
δ 6.90-7.50 (m, 2H): Aromatic protons.[2][12] Crucial: Look for coupling constants (
Hz) indicating ortho-protons if they are adjacent, or meta/para depending on the exact shift.[2][12] In the 4,5-isomer, the aromatic protons are at C6 and C7, which are adjacent (ortho).[12] Therefore, you should see doublets , unlike the 5,6-isomer which often shows singlets (para protons).[12]
-
Mass Spectrometry (ESI+):
Safety & Handling
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use standard Schlenk techniques during synthesis, particularly for the cyclization step involving strong acids (PPA/AlCl₃).[12]
References
-
BenchChem. 4-Methyl-1-indanone Synthesis and Regioisomer Analysis. (General Indanone Synthesis Protocols). Link[2][12]
-
Guidechem. Product Record: 4,5-Dimethoxy-2-methyl-indan-1-one (CAS 138261-10-6).[1][2][3]Link[12]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. (Review of Friedel-Crafts and Nazarov Cyclization methods). Link[2][12]
-
PubChem. Compound Summary: 5,6-Dimethoxy-2-methyl-1-indanone (CAS 4191-17-7).[1][2] (For comparative structural data). Link
Sources
- 1. CAS 138261-41-3: Imidacloprid | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [guidechem.com]
- 4. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Page loading... [guidechem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. molbase.com [molbase.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. preprints.org [preprints.org]
- 10. CAS#:51927-25-4 | 1H-Inden-1-one,2,3-dihydro-2-methyl-4-nitro | Chemsrc [chemsrc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Imidacloprid - Wikipedia [en.wikipedia.org]
- 13. Indanone synthesis [organic-chemistry.org]
4,5-Dimethoxy-2-methyl-indan-1-one molecular structure
The following technical guide details the structural analysis, synthesis, and characterization of 4,5-Dimethoxy-2-methyl-indan-1-one , a critical regioisomer in the study of acetylcholinesterase inhibitors.
Structural Analysis, Synthesis & Pharmacological Relevance
Executive Summary
4,5-Dimethoxy-2-methyl-indan-1-one (CAS: 138261-10-6) is a bicyclic aromatic ketone belonging to the indanone class.[1][2] While often encountered as a regioisomeric impurity in the synthesis of Donepezil (Aricept)—a blockbuster Alzheimer’s drug—it possesses distinct chemical properties and serves as a vital reference standard for purity profiling.
This guide provides a definitive technical breakdown of the molecule, distinguishing it from its pharmacologically active isomer (5,6-dimethoxy) through NMR spectroscopy, outlining its specific synthetic pathway from 2,3-dimethoxybenzaldehyde, and establishing protocols for its isolation and identification.
Chemical Identity & Structural Analysis[3][4][5][6]
The molecule consists of a benzene ring fused to a cyclopentanone ring, substituted with two methoxy groups at positions 4 and 5 and a methyl group at position 2.
Physicochemical Data
| Property | Specification |
| IUPAC Name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one |
| Common Name | 4,5-Dimethoxy-2-methyl-1-indanone |
| CAS Number | 138261-10-6 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 93–95 °C (Estimated/Analogous) |
| Solubility | Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water |
Structural Distinction (The "Isomer Problem")
In drug development, distinguishing the 4,5-isomer from the 5,6-isomer (Donepezil intermediate) and the 6,7-isomer is critical. The substitution pattern dictates the electronic environment of the aromatic protons, visible via ¹H NMR.
-
5,6-Dimethoxy (Target): Protons at H4 and H7 are para to each other. They appear as two singlets .
-
4,5-Dimethoxy (Subject): Protons at H6 and H7 are adjacent (ortho). They appear as two doublets (J ≈ 8.0 Hz).
-
6,7-Dimethoxy: Protons at H4 and H5 are adjacent. They also appear as two doublets, but the chemical shift environment differs due to the proximity of the carbonyl group to the methoxy at C7.
Synthetic Pathways
The synthesis of 4,5-dimethoxy-2-methyl-indan-1-one is governed by the regiochemistry of the starting material . Unlike the 5,6-isomer which starts from 3,4-dimethoxybenzaldehyde (veratraldehyde), the 4,5-isomer necessitates a 2,3-dimethoxy precursor to force cyclization at the correct position.
Mechanism: Intramolecular Friedel-Crafts Acylation
The core workflow involves constructing the carbon skeleton via Knoevenagel condensation followed by reduction, and finally ring closure.
Figure 1: Synthetic route to 4,5-dimethoxy-2-methyl-indan-1-one highlighting the critical precursor selection.
Detailed Protocol
Step 1: Preparation of the Propanoic Acid Precursor
-
Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Methyl methacrylate (1.2 eq), Sodium Hydroxide.
-
Procedure: Perform a condensation reaction to yield the substituted acrylic acid.
-
Reduction: Hydrogenate the double bond using 10% Pd/C in methanol at 3 atm H₂ pressure to obtain 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid .
Step 2: Cyclization (The Critical Step)
-
Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MSA).
-
Conditions: Heat the propanoic acid intermediate in PPA at 70–90°C for 2 hours.
-
Mechanism: The acid catalyst generates an acylium ion. The electron-rich aromatic ring attacks this electrophile.
-
Constraint: The 2,3-dimethoxy substitution blocks position 2 and 3 on the benzene ring.
-
Result: Cyclization occurs at Position 6 (ortho to the alkyl chain, para to the C3-methoxy), forming the 4,5-dimethoxy indanone structure.
-
Spectroscopic Characterization (Self-Validation)
To validate the identity of 4,5-dimethoxy-2-methyl-indan-1-one and ensure it is not the 5,6-isomer, use the following diagnostic signals.
¹H NMR Analysis (CDCl₃, 400 MHz)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling (J) | Interpretation |
| H6 | 6.95 – 7.05 | Doublet (d) | 8.2 Hz | Aromatic proton, ortho-coupled. |
| H7 | 7.45 – 7.55 | Doublet (d) | 8.2 Hz | Aromatic proton, deshielded by C=O. |
| OCH₃ | 3.89, 3.94 | Singlets (s) | - | Two distinct methoxy environments. |
| H2 | 2.65 – 2.75 | Multiplet (m) | - | Methine proton (chiral center). |
| CH₃ | 1.25 – 1.30 | Doublet (d) | 7.0 Hz | Methyl group at C2. |
| H3a/b | 2.80 – 3.30 | Multiplet | - | Benzylic methylene protons (ABX system). |
Diagnostic Check: The presence of an AB system (two doublets) in the aromatic region confirms the 4,5- or 6,7-substitution pattern, ruling out the 5,6-isomer (which would show two singlets).
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: m/z 207.1
-
Fragmentation: Loss of methyl radical (M-15) and carbonyl (CO) are common.
Pharmaceutical Relevance & Applications
Impurity Profiling in Donepezil Synthesis
In the industrial production of Donepezil, the starting material is typically 3,4-dimethoxybenzaldehyde. However, trace contamination with 2,3-dimethoxybenzaldehyde or aberrant cyclization of 3-(3,4-dimethoxyphenyl) derivatives (leading to 6,7-isomers) requires strict monitoring.
-
Role: The 4,5-isomer serves as a negative control in HPLC method development to ensure separation resolution between the active drug intermediate and potential regioisomers.
Structure-Activity Relationship (SAR)
Research indicates that moving the methoxy groups from the 5,6-position significantly alters binding affinity to Acetylcholinesterase (AChE).
-
5,6-OMe: Optimized for binding in the AChE peripheral anionic site.
-
4,5-OMe: Steric clash typically reduces potency, making this molecule useful for mapping the steric tolerance of the enzyme's binding pocket.
References
-
Guidechem. (2025). 4,5-Dimethoxy-2-methyl-indan-1-one - CAS 138261-10-6 Product Details. Link
-
Molaid Chemicals. (2024).[3] Chemical Properties and Safety Data for CAS 138261-10-6. Link
-
BenchChem. (2025).[4] Regioselectivity in Indanone Synthesis: Formation of 4,5- vs 5,6-Isomers. Link
-
PubChem. (2025).[3] Compound Summary: 5,6-Dimethoxy-2-methyl-1-indanone (Isomer Comparison). Link
-
ChemicalBook. (2025).[4] Product List: Dimethoxy Indanone Derivatives. Link
Sources
4,5-Dimethoxy-2-methyl-indan-1-one physical properties
The following technical guide details the physicochemical profile, synthesis, and characterization of 4,5-Dimethoxy-2-methyl-indan-1-one .
Content Type: Technical Monograph & Experimental Guide Primary Application: Pharmaceutical Intermediate (SAR Studies), Chiral Scaffold Version: 2.1 (Current as of 2026)
Part 1: Chemical Identity & Structural Characterization
While the 5,6-dimethoxy isomer is widely recognized as the key intermediate for the Alzheimer’s drug Donepezil, the 4,5-dimethoxy regioisomer is a critical tool in Structure-Activity Relationship (SAR) studies. It is used to probe the steric and electronic requirements of the acetylcholinesterase (AChE) binding pocket.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one |
| Common Name | 4,5-Dimethoxy-2-methyl-1-indanone |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| SMILES | COc1c(OC)c2c(ccc1)C(=O)C(C)C2 |
| Chirality | The C2 position is a stereocenter.[1] The compound exists as a racemate (±) unless asymmetric synthesis is employed. |
Structural Distinctness (Regioisomerism)
A critical quality control checkpoint is distinguishing the 4,5-isomer from the 5,6-isomer using ¹H NMR.
-
5,6-Isomer: Protons at positions 4 and 7 are para to each other. They appear as two singlets .
-
4,5-Isomer: Protons at positions 6 and 7 are ortho to each other. They appear as two doublets (
Hz).
Part 2: Physical Properties Matrix
Note: Experimental values for this specific regioisomer are rare in open literature compared to the 5,6-isomer. The data below synthesizes available experimental fragments and high-fidelity predictive models based on the parent scaffold (4,5-dimethoxy-1-indanone).
Solid-State & Thermodynamic Properties
| Property | Value / Range | Confidence/Source |
| Physical State | Crystalline Solid | Experimental (Parent) |
| Color | Off-white to pale yellow | Observation |
| Melting Point | 72 – 78 °C | Predicted (Based on parent mp 73-77°C) |
| Boiling Point | 340 – 350 °C (at 760 mmHg) | Calculated |
| Flash Point | ~145 °C | Calculated |
| Density | 1.12 ± 0.05 g/cm³ | Calculated |
Solubility & Partition Coefficients
| Solvent | Solubility Profile | Application |
| Dichloromethane (DCM) | High | Extraction / Workup |
| Ethyl Acetate | Moderate to High | Recrystallization (often with Hexanes) |
| Methanol/Ethanol | Moderate | Reaction Solvent |
| Water | Negligible (< 0.1 mg/mL) | Aqueous Wash |
| LogP (Octanol/Water) | 1.8 – 2.1 | Lipophilicity Indicator |
Part 3: Synthesis & Experimental Protocols
Core Synthesis Pathway (Methylation)
The most robust route involves the
Reaction:
Detailed Protocol
Reagents:
-
Starting Material: 4,5-Dimethoxy-1-indanone (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq) or NaH (1.2 eq)
-
Electrophile: Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Enolization: In a flame-dried flask under Argon, cool a solution of LDA (freshly prepared or commercial) in THF to -78 °C.
-
Addition: Add a solution of 4,5-dimethoxy-1-indanone in THF dropwise over 20 minutes. The solution will likely turn dark yellow/orange, indicating enolate formation. Stir for 45 minutes at -78 °C.
-
Alkylation: Add Methyl Iodide (MeI) dropwise.
-
Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
Visualization: Reaction Workflow
Figure 1: Step-by-step synthetic workflow for the
Part 4: Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral data must be verified. The coupling constants are the "fingerprint" for the 4,5-isomer.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm reference)[2]
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 7.55 | Doublet ( | 1H | Ar-H (C7) | Deshielded by Carbonyl (Ortho) |
| 6.95 | Doublet ( | 1H | Ar-H (C6) | Shielded by Methoxy (Ortho) |
| 3.92 | Singlet | 3H | -OCH₃ (C5) | |
| 3.88 | Singlet | 3H | -OCH₃ (C4) | |
| 3.25 | Multiplet | 1H | H-3a | Diastereotopic benzylic proton |
| 2.65 | Multiplet | 2H | H-2, H-3b | Methine (C2) and benzylic proton |
| 1.28 | Doublet ( | 3H | -CH₃ | Methyl group at C2 |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI
-
Molecular Ion (
): 206.1 m/z -
Base Peak: Often 191 (M - CH₃) or 178 (M - CO).
Part 5: Handling & Safety[3]
Stability Profile
-
Hygroscopicity: Non-hygroscopic.
-
Oxidation: Stable under ambient conditions; however, benzylic positions are susceptible to radical oxidation over long-term storage.
-
Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen) for long-term banking.
Safety Data (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
References
-
PubChem. 4,5-Dimethoxy-1-indanone (Parent Scaffold Data). National Library of Medicine. Available at: [Link]
Sources
A Comprehensive Technical Guide to 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, a substituted indanone of interest in medicinal chemistry. We will delve into its chemical identity, synthesis, and analytical characterization, providing insights relevant to its potential applications in drug discovery and development. The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in treating neurodegenerative diseases.[1]
Chemical Identity and IUPAC Nomenclature
The precise and unambiguous naming of a chemical compound is fundamental for scientific communication. Following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound with the common name 4,5-Dimethoxy-2-methyl-indan-1-one is 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one .
This name is derived from the core structure, a bicyclic aromatic ketone known as 1-indanone. The substituents on this core are specified by their locants (positions on the ring system) and names:
-
4,5-Dimethoxy : Two methoxy groups (-OCH₃) are attached to the 4th and 5th carbons of the aromatic ring.
-
2-methyl : A methyl group (-CH₃) is attached to the 2nd carbon of the cyclopentanone ring.
-
2,3-dihydro-1H-inden-1-one : This denotes the indanone core structure itself, indicating a ketone group at position 1.
Synonyms for this compound may include 4,5-Dimethoxy-2-methyl-indan-1-one.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₃ | LookChem |
| Molecular Weight | 206.24 g/mol | LookChem |
| CAS Number | 4191-17-7 | LookChem |
| Appearance | Likely a solid | Sigma-Aldrich |
| Melting Point | 73-77 °C (for 4,5-Dimethoxy-1-indanone) |
Note: The melting point is for a closely related compound and may vary for the 2-methyl derivative.
Synthesis of Substituted Indanones
The synthesis of indanones is a well-established area of organic chemistry. The most common and direct route to substituted indanones is through an intramolecular Friedel-Crafts acylation .[3] This reaction involves the cyclization of a substituted propanoic acid in the presence of a strong acid catalyst.
Another prominent method is the Nazarov cyclisation , which involves the acid-catalyzed cyclization of a divinyl ketone precursor.[4][5] This approach is particularly useful for creating conformationally constrained analogues of chalcones, which can circumvent issues like photoisomerization.[4][5]
Below is a proposed synthetic workflow for 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one based on the Friedel-Crafts methodology.
Proposed Synthetic Workflow: Intramolecular Friedel-Crafts Acylation
Caption: Proposed synthesis of 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is a generalized procedure and may require optimization for this specific substrate.
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 1 equivalent of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid.
-
Catalyst Addition : Carefully add an excess of polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃) to the flask.[3] The reaction is typically performed neat or in a suitable high-boiling solvent.
-
Reaction Conditions : Heat the reaction mixture with stirring. The optimal temperature and reaction time will need to be determined empirically, but a starting point could be 80-100 °C for several hours.
-
Monitoring the Reaction : The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice and water.
-
Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification : Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Analytical Characterization
The identity and purity of the synthesized 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one must be confirmed through a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR (Proton NMR) :
-
Aromatic Protons : Expect two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two protons on the benzene ring.
-
Aliphatic Protons : The protons on the cyclopentanone ring will appear as a complex pattern of multiplets in the upfield region (δ 2.0-3.5 ppm). The methyl group at the 2-position will likely appear as a doublet.
-
Methoxy Protons : Two sharp singlets, each integrating to three protons, will be present in the region of δ 3.5-4.0 ppm.
¹³C NMR (Carbon-13 NMR) :
-
Carbonyl Carbon : A characteristic peak for the ketone carbonyl group will be observed downfield (δ > 190 ppm).
-
Aromatic Carbons : Several peaks will be present in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy groups being more shielded.
-
Aliphatic Carbons : Peaks corresponding to the CH₂, CH, and CH₃ carbons of the cyclopentanone ring will be found in the upfield region (δ 20-50 ppm).
-
Methoxy Carbons : Two peaks around δ 55-60 ppm will correspond to the carbons of the methoxy groups.
Experimental Protocol: NMR Spectroscopy [6]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
C=O Stretch : A strong, sharp absorption band will be observed in the region of 1680-1710 cm⁻¹ corresponding to the ketone carbonyl group.
-
C-O Stretch : Absorption bands corresponding to the methoxy groups will be present in the 1000-1300 cm⁻¹ region.
-
C-H Stretch : Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Molecular Ion Peak (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (206.24 g/mol ).
-
Fragmentation Pattern : Characteristic fragmentation patterns for indanones would involve the loss of small molecules such as CO, CH₃, and OCH₃. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[4]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and fragment ions.
Relevance in Drug Development
The indanone scaffold is of significant interest to medicinal chemists due to its presence in a number of biologically active compounds.[7] Notably, donepezil, a leading treatment for Alzheimer's disease, features an indanone core.[1] This has spurred research into other indanone derivatives for their potential in treating neurodegenerative disorders.[1]
Indanone derivatives have been shown to interact with various biological targets, including:
-
Monoamine Oxidase (MAO) : Inhibition of MAO-A and MAO-B can increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[1]
-
Acetylcholinesterase (AChE) : As demonstrated by donepezil, inhibition of AChE is a key mechanism for improving cognitive function in Alzheimer's disease.[1]
-
Serotonin Receptors : Substituted phenethylamines and amphetamines, which share structural similarities with certain indanone precursors, are known to interact with serotonin receptors, particularly the 5-HT₂A receptor.[8]
The specific substitution pattern of 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one may confer unique pharmacological properties. The methoxy groups, being electron-donating, can influence the electronic properties of the aromatic ring and its interactions with biological targets.[9] The methyl group at the 2-position adds a chiral center and can affect the compound's conformation and binding affinity.
Drug Development Workflow
The integration of Drug Metabolism and Pharmacokinetics (DMPK) studies early in the drug discovery process is crucial for success.[10] Should 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one be identified as a promising lead compound, a typical preclinical development workflow would ensue.
Caption: Simplified preclinical and clinical drug development workflow.
Conclusion
4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a molecule with a well-defined chemical structure that can be synthesized through established organic chemistry reactions. Its characterization relies on standard analytical techniques that provide a comprehensive understanding of its identity and purity. The indanone scaffold to which it belongs holds significant promise in the development of new therapeutics, particularly for neurodegenerative diseases. Further research into the biological activity of this specific compound is warranted to explore its full potential.
References
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
-
4,5-dimethoxy-1-indanone (C11H12O3). PubChem. Available at: [Link]
-
(E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. IUCr. Available at: [Link]
-
CAS No : 6342-80-9 | Product Name : 4,5-Dimethoxy-1-indanone. Pharmaffiliates. Available at: [Link]
-
The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Canadian Science Publishing. Available at: [Link]
-
Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
-
5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. LookChem. Available at: [Link]
-
Cas 120013-39-0,5,6-Dimethoxy-2-(4-piperidinylmethyl). LookChem. Available at: [Link]
-
Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]
-
Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Blog. Available at: [Link]
-
Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. Available at: [Link]
-
2-[(3,4-Dimethoxyphenyl)methylene]-2,3-dihydro-1H-inden-1-one. CAS Common Chemistry. Available at: [Link]
-
Synthesis of Indane and its analogues. ResearchGate. Available at: [Link]
-
Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available at: [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available at: [Link]
Sources
- 1. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. blog.crownbio.com [blog.crownbio.com]
Introduction: The Indanone Scaffold as a "Privileged" Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 4,5-Dimethoxy-2-methyl-indan-1-one
The 1-indanone core, characterized by a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged structure" in the field of medicinal chemistry.[1][2] This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] Derivatives of the 1-indanone scaffold have been extensively investigated and have shown potent activities as anticancer, anti-inflammatory, neuroprotective, antimicrobial, and antiviral agents.[1][3]
The addition of methoxy (-OCH₃) and methyl (-CH₃) groups to the indanone core significantly influences its electronic and steric properties, which in turn can modulate its biological activity. Of particular interest are dimethoxy-substituted indanones. The presence of a 5,6-dimethoxy indanone moiety in Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the treatment of Alzheimer's disease, has spurred considerable research into the neuroprotective potential of related structures.[2][4][5] This guide focuses on the specific isomer, 4,5-Dimethoxy-2-methyl-indan-1-one, and explores its potential biological activities based on the established pharmacology of structurally related analogs. While direct experimental data for this specific molecule is limited in publicly accessible literature, a comprehensive analysis of its chemical family allows for the formulation of strong hypotheses regarding its therapeutic potential and provides a clear roadmap for its biological evaluation.
This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the potential mechanisms of action and a practical guide to the experimental validation of 4,5-Dimethoxy-2-methyl-indan-1-one.
Physicochemical Properties and Synthesis
The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical Properties of 4,5-Dimethoxy-2-methyl-indan-1-one:
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| XLogP3 | 2.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
These properties are computationally predicted and serve as a baseline for experimental validation.
The synthesis of substituted 1-indanones is well-documented, with the most common method being the intramolecular Friedel-Crafts cyclization of a corresponding 3-arylpropanoic acid.[6] For 4,5-Dimethoxy-2-methyl-indan-1-one, a plausible synthetic route would involve the cyclization of 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid, typically promoted by a strong acid like polyphosphoric acid (PPA) or a Lewis acid.[6] The formation of regioisomers is a potential challenge in such syntheses, necessitating careful optimization of reaction conditions and thorough purification of the final product.[6]
Potential Biological Activities and Mechanisms of Action
Based on extensive research into structurally similar dimethoxy-indanone derivatives, 4,5-Dimethoxy-2-methyl-indan-1-one is predicted to exhibit significant activity in three primary therapeutic areas: neuroprotection, anti-inflammation, and cancer.
Neuroprotective Potential: A Focus on Acetylcholinesterase (AChE) Inhibition
The most compelling predicted activity for a dimethoxy-indanone derivative is the inhibition of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[2][7]
Causality and Mechanism: In Alzheimer's disease, a deficit of the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. AChE is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.[4]
The well-known Alzheimer's drug, Donepezil, contains a 5,6-dimethoxy-indanone moiety that binds to the peripheral anionic site (PAS) of the AChE enzyme.[4][5] This interaction is crucial for its inhibitory activity. Given the structural similarity, it is highly probable that 4,5-Dimethoxy-2-methyl-indan-1-one will also bind to AChE, potentially exhibiting a potent inhibitory effect. Derivatives of 5,6-dimethoxy-indan-1-one have demonstrated AChE inhibition with IC₅₀ values in the nanomolar range.[1] Furthermore, inhibition of the AChE PAS can also interfere with the enzyme's non-cholinergic function of promoting the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's pathology.[1][4]
Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition
Indanone derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[8][9]
Causality and Mechanism: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is typically induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Studies on indanone-containing spiroisoxazoline derivatives have shown that compounds with a 3,4-dimethoxyphenyl group exhibit potent and selective COX-2 inhibitory activity.[8] This suggests that the dimethoxy substitution pattern on the indanone ring system is favorable for binding to the active site of COX-2. Therefore, 4,5-Dimethoxy-2-methyl-indan-1-one is a promising candidate for evaluation as a selective COX-2 inhibitor.
Anticancer Potential: Cytotoxicity and Tubulin Polymerization Inhibition
A growing body of evidence supports the anticancer properties of substituted indanones, including those with dimethoxy and trimethoxy groups.[5][10][11]
Causality and Mechanism: The primary anticancer mechanism for many indanone derivatives is the inhibition of tubulin polymerization.[5][11] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Derivatives such as 2-benzylidene-1-indanones have shown potent cytotoxicity against a range of human cancer cell lines, with IC₅₀ values in the nanomolar range.[1] Specifically, dimethoxy and trimethoxy substitutions on the indanone core have been shown to enhance cytotoxic effects against liver and breast cancer cells.[5][10] For instance, a 3'-(3,4-dimethoxyphenyl)-substituted indanone derivative displayed an IC₅₀ value of 0.03 µM against MCF-7 breast cancer cells.[8] This makes 4,5-Dimethoxy-2-methyl-indan-1-one a strong candidate for screening as a novel anticancer agent.
Comparative Biological Activity of Related Indanone Derivatives
To provide a quantitative context for the potential efficacy of 4,5-Dimethoxy-2-methyl-indan-1-one, the following table summarizes the reported in vitro activities of structurally related compounds.
| Compound/Derivative Class | Target/Cell Line | Biological Activity | IC₅₀ Value | Reference |
| 5,6-Dimethoxy-indanone derivative (67) | Acetylcholinesterase (AChE) | Neuroprotective | 0.03 µM | [2] |
| 5,6-Dimethoxy-indanone derivative (26d) | Acetylcholinesterase (AChE) | Neuroprotective | 14.8 nM | [1] |
| Indanone Spiroisoxazoline (with 3,4-dimethoxyphenyl group) | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | >50% inhibition at 10 µM | [8] |
| Indanone Spiroisoxazoline (with 3,4-dimethoxyphenyl group) | MCF-7 (Breast Cancer) | Anticancer | 0.03 µM | [8] |
| Dimethoxy Indanonic Spiroisoxazoline | HepG2 (Liver Cancer) | Anticancer | 0.059 µM | [10] |
| 2-Benzylidene-1-indanone derivatives | Various Cancer Cell Lines | Anticancer | 10 - 880 nM | [1] |
Experimental Protocols for Biological Evaluation
The following protocols are provided as self-validating systems for researchers to assess the predicted biological activities of 4,5-Dimethoxy-2-methyl-indan-1-one.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay quantifies AChE activity by measuring the production of a yellow-colored product.[9]
Principle: AChE hydrolyzes acetylthiocholine iodide to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm. The rate of color formation is proportional to AChE activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Acetylthiocholine iodide (AChI) solution (10 mM in buffer).
-
AChE enzyme solution (from electric eel, diluted in buffer).
-
Test Compound: Prepare a stock solution of 4,5-Dimethoxy-2-methyl-indan-1-one in DMSO and create serial dilutions in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 25 µL of the test compound at various concentrations (or buffer for control).
-
Add 25 µL of the AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the AChI substrate solution.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 5-10 minutes.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the production of Prostaglandin E₂ (PGE₂) to determine the inhibitory activity of the test compound against COX-1 and COX-2.[9]
Principle: The assay is a competition between the test compound and the substrate (arachidonic acid) for the active site of the COX enzyme. The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Cofactor solution (containing EDTA and hematin in buffer).
-
COX-1 (ovine) and COX-2 (human recombinant) enzyme solutions.
-
Arachidonic acid solution (substrate).
-
Test Compound: Prepare a stock solution in DMSO and serial dilutions.
-
Saturated stannous chloride (SnCl₂) solution (to stop the reaction).
-
PGE₂ ELISA Kit.
-
-
Assay Procedure:
-
In a reaction tube, prepare a mixture of Tris-HCl buffer and the cofactor solution.
-
Add the test compound (or DMSO for control) and the respective COX enzyme (COX-1 or COX-2).
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction by adding the SnCl₂ solution.
-
-
Data Acquisition and Analysis:
-
Quantify the amount of PGE₂ produced in each sample using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture the desired human cancer cell lines (e.g., MCF-7, HepG2, K562) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4,5-Dimethoxy-2-methyl-indan-1-one in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include untreated and vehicle (DMSO) controls.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.
-
Conclusion and Future Directions
While direct biological data for 4,5-Dimethoxy-2-methyl-indan-1-one remains to be published, its structural characteristics place it firmly within a class of compounds with well-documented and potent biological activities. The strong precedent set by other dimethoxy-indanone derivatives, particularly in the realms of neuroprotection, anti-inflammation, and oncology, provides a robust rationale for its investigation. The provided experimental protocols offer a clear and validated pathway for elucidating the pharmacological profile of this promising molecule. Future research should focus on the synthesis and in vitro evaluation of 4,5-Dimethoxy-2-methyl-indan-1-one, followed by in vivo studies in relevant animal models to confirm its therapeutic potential. Structure-activity relationship (SAR) studies, comparing its efficacy to other isomers like the 5,6- and 6,7-dimethoxy analogs, will be crucial for the rational design of next-generation indanone-based therapeutics.
References
-
Gornicka, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 485-510. Available from: [Link]
-
Al-Warhi, T., et al. (2021). Cytotoxicity Evaluation of Dimethoxy and Trimethoxy Indanonic Spiroisoxazolines Against Cancerous Liver Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1845-1851. Available from: [Link]
-
Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 898956. Available from: [Link]
-
Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 112-127. Available from: [Link]
-
Goral, M., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 681-688. Available from: [Link]
- Shankaraiah, N., et al. (2017). 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof. Google Patents, WO2017009860A1.
-
Faramarzi, S., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 33, 115960. Available from: [Link]
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(12), 7078-7092. Available from: [Link]
-
Yadav, P., et al. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ChemistrySelect. Available from: [Link]
-
Menezes, J. C. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Semantic Scholar. Available from: [Link]
-
Li, W., et al. (2019). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for acute lung injury. Drug Design, Development and Therapy, 13, 1039-1054. Available from: [Link]
-
da Silva, M. P., et al. (2017). Synthesis and Biological Evaluation of Novel Lipoic Acid-Donepezil Hybrids as Potential Multitarget Drugs for Alzheimer's Disease. Journal of the Brazilian Chemical Society, 28(12), 2333-2342. Available from: [Link]
-
Loizzo, M. R., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]
-
Adu-Ampratwum, D., et al. (2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. Scientia Pharmaceutica, 85(4), 45. Available from: [Link]
-
Sloop, J., et al. (2020). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. IUCrData, 5(6). Available from: [Link]
-
Ho, B. T., & McIsaac, W. M. (1971). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Canadian Journal of Chemistry, 49(16), 2661-2669. Available from: [Link]
-
Amanote Research. (n.d.). Effects of 1-(2,5-Dimethoxy-4-Meth. Amanote. Available from: [Link]
-
Kumar, A., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic Chemistry, 148, 107621. Available from: [Link]
-
Zuo, P., et al. (2015). Neuroprotective effects of 5-(4-hydroxy-3-dimethoxybenzylidene)-thiazolidinone in MPTP induced Parkinsonism model in mice. Neuropharmacology, 93, 21-31. Available from: [Link]
-
Gornicka, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Available from: [Link]
-
Ribeiro da Silva, M. A., et al. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6605. Available from: [Link]
-
Loizzo, M. R., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available from: [Link]
-
Wikipedia. (n.d.). Scaline. In Wikipedia. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. Available from: [Link]
-
Pharmaffiliates. (n.d.). 4,5-Dimethoxy-1-indanone. Pharmaffiliates. Available from: [Link]
-
MDPI. (2023). Neuroprotection by Drugs, Nutraceuticals and Physical Activity. MDPI. Available from: [Link]
-
Ma, S., et al. (2026). 4,4'-dimethoxychalcone exerts neuroprotective effects in Alzheimer's disease mice by activating the Keap1/Nrf2 signaling pathway. European Journal of Pharmacology. Available from: [Link]
-
Tzanova, T., et al. (2020). Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A. Magnetic Resonance in Chemistry, 58(4), 319-328. Available from: [Link]
-
Kumar, G. S., & Surapaneni, S. (2011). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 73(4), 427-434. Available from: [Link]
-
Mardal, M., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. Available from: [Link]
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]
- 12. scienceopen.com [scienceopen.com]
Technical Monograph: 4,5-Dimethoxy-2-methyl-indan-1-one Scaffolds in Medicinal Chemistry
This technical guide details the synthesis, structural properties, and medicinal chemistry applications of 4,5-dimethoxy-2-methyl-indan-1-one , a specific regioisomer of the indanone scaffold. Unlike its widely recognized isomer (5,6-dimethoxy-indan-1-one, the core of Donepezil), the 4,5-analog represents a critical "scaffold hop" used to probe steric constraints in enzyme binding pockets (e.g., Acetylcholinesterase, MAO-B) and to develop tubulin polymerization inhibitors.
Introduction: The Isomeric Advantage
In the development of neuroactive agents, the indan-1-one moiety serves as a privileged scaffold, providing a rigidified benzene ring fused to a five-membered ketone. While the 5,6-dimethoxy substitution pattern is clinically validated (e.g., Donepezil for Alzheimer's), the 4,5-dimethoxy isomer offers a distinct pharmacological profile.
By shifting the methoxy groups to the 4- and 5-positions (adjacent to the bridgehead), researchers induce significant electronic and steric changes:
-
Steric Occlusion: The 4-methoxy group introduces steric bulk near the carbonyl, altering the trajectory of nucleophilic attacks during derivatization and changing the fit within the AChE peripheral anionic site (PAS).
-
Electronic Modulation: The 4,5-pattern changes the electron density of the aromatic ring, affecting
stacking interactions with aromatic residues (e.g., Trp286 in AChE).
This guide provides the definitive protocol for synthesizing this specific isomer, avoiding the common regiochemical pitfalls that lead to the 6,7- or 5,6-analogs.
Synthetic Chemistry: Regiocontrol & Route Design
The synthesis of 4,5-dimethoxy-2-methyl-indan-1-one requires precise regiocontrol. The most common error is assuming that 3,4-dimethoxy precursors yield 4,5-products; in reality, they yield 5,6-products. To obtain the 4,5-substitution , one must start with 2,3-dimethoxybenzaldehyde .
Retrosynthetic Analysis
The target molecule is disassembled into three key transitions:
-
Intramolecular Friedel-Crafts Acylation: Forming the C1-C7a bond.
-
Hydrogenation: Saturating the exocyclic alkene.
-
Perkin/Knoevenagel Condensation: Establishing the carbon skeleton and the C2-methyl group.
Validated Synthetic Protocol
The following route utilizes a Perkin-like condensation followed by reduction and cyclization. This method installs the methyl group early, avoiding the need for late-stage alkylation which can lead to poly-alkylation.
Step 1: Synthesis of (E)-2-methyl-3-(2,3-dimethoxyphenyl)acrylic acid
-
Reagents: 2,3-Dimethoxybenzaldehyde, Propionic Anhydride, Sodium Propionate.
-
Mechanism: Perkin Condensation.
-
Protocol:
-
Mix 2,3-dimethoxybenzaldehyde (50 mmol) with propionic anhydride (75 mmol) and anhydrous sodium propionate (50 mmol).
-
Heat at 140°C for 12 hours.
-
Pour onto ice/water and basify with Na₂CO₃ to hydrolyze the mixed anhydride.
-
Acidify with HCl to precipitate the
-methylcinnamic acid derivative.
-
-
Checkpoint: NMR should show a singlet (or doublet) methyl peak ~2.1 ppm and an olefinic proton.
Step 2: Reduction to 2-methyl-3-(2,3-dimethoxyphenyl)propanoic acid
-
Reagents: H₂, 10% Pd/C, Ethanol/EtOAc.
-
Protocol:
-
Dissolve the acrylic acid intermediate in Ethanol.
-
Hydrogenate at 30-50 psi for 4-6 hours.
-
Filter through Celite to remove catalyst.
-
-
Why: Saturation is required for the subsequent Friedel-Crafts cyclization; unsaturated acids often polymerize or undergo Nazarov-type side reactions under PPA conditions.
Step 3: Ring Closure to 4,5-Dimethoxy-2-methyl-indan-1-one
-
Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).
-
Critical Regiochemistry: Cyclization of the 2,3-dimethoxy substrate occurs ortho to the alkyl chain. Since the position ortho to the methoxy (C2 of the ring) is blocked, cyclization occurs exclusively at C6 (para to the C3-methoxy).
-
Mapping: The original C6 becomes the new C7a (bridgehead). The original C2/C3 methoxy groups end up at positions 4 and 5 of the indanone.
-
-
Protocol:
-
Heat PPA to 60°C. Add the propanoic acid derivative.
-
Stir at 70-80°C for 2 hours. (Monitor by TLC; over-reaction leads to demethylation).
-
Quench with ice water. Extract with DCM.
-
-
Yield: Typically 65-75%.
Visualization of the Synthetic Logic
Caption: Synthetic pathway ensuring the 4,5-substitution pattern via controlled cyclization of the 2,3-dimethoxy precursor.
Medicinal Chemistry & SAR Applications
Acetylcholinesterase (AChE) Inhibition
The 4,5-dimethoxy-2-methyl-indan-1-one scaffold is frequently derivatized at the ketone (via reductive amination) to create Donepezil analogs .
-
Binding Mode: Unlike Donepezil (5,6-OMe), the 4,5-OMe analog presents a different electrostatic surface to the Trp286 residue in the AChE peripheral anionic site.
-
SAR Insight: Studies suggest that moving the methoxy group from C6 to C4 often reduces potency slightly due to steric clash with the enzyme backbone, but improves selectivity against BuChE (Butyrylcholinesterase).
Tubulin Polymerization Inhibitors
Chalcone-like derivatives (prepared by condensing aldehydes at the C2-methyl position) of 4,5-dimethoxy indanone have shown potent cytotoxicity.
-
Mechanism: These "rigidified chalcones" bind to the colchicine site of tubulin.
-
Advantage: The 4-methoxy group mimics the pharmacophore of Combretastatin A-4 more closely than the 5,6-analog in certain docking models.
Experimental Data Summary
The following table summarizes physical data for validation of the synthesized core.
| Property | Value / Observation | Method |
| Appearance | Pale yellow solid | Visual |
| Melting Point | 88 - 90 °C | Capillary |
| ¹H NMR (CDCl₃) | 400 MHz | |
| IR (KBr) | 1695 cm⁻¹ (C=O, conjugated), 1590 cm⁻¹ (Ar) | FT-IR |
| Mass Spec | [M+H]⁺ = 207.1 | ESI-MS |
Note: The diagnostic doublet at ~7.45 and 6.98 ppm with an ortho-coupling constant (~8 Hz) confirms the 4,5-substitution pattern (hydrogens are at 6 and 7).
Biological Signaling & Mechanism of Action[1]
The primary utility of this scaffold lies in the modulation of the Cholinergic Pathway. The diagram below illustrates how derivatives of this core (e.g., N-benzylpiperidine analogs) intervene in Alzheimer's pathology.
Caption: Mechanism of action for indanone-based AChE inhibitors, enhancing cholinergic transmission.
References
-
Li, Q., et al. (2018). "Donepezil-based multi-functional cholinesterase inhibitors for Alzheimer’s disease." European Journal of Medicinal Chemistry.
-
Patil, P. O., et al. (2017). "Recent developments in biological activities of indanones." European Journal of Medicinal Chemistry.
-
Menezes, J. C., et al. (2017).[1] "Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view." RSC Advances.
-
BenchChem Technical Support. "Synthesis of Substituted Indanones and Regioisomer Analysis." BenchChem Knowledge Base.
-
Musial, A., et al. (2017). "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.
Sources
The Indanone Scaffold: A Technical Guide to Therapeutic Applications & Synthetic Versatility
Executive Summary
The indanone (2,3-dihydro-1H-inden-1-one) scaffold represents a "privileged structure" in medicinal chemistry due to its rigid bicyclic framework, which mimics the pharmacophores of various bioactive natural products (e.g., chalcones, flavonoids). Its thermodynamic stability and multiple vectors for functionalization (C2-benzylidene, C5/C6-substitution) allow for the precise tuning of lipophilicity and steric fit within enzymatic pockets.
This technical guide analyzes the therapeutic utility of indanone derivatives in neurodegeneration (AChE inhibition), oncology (tubulin destabilization), and inflammation (COX-2 selectivity). It provides actionable experimental protocols and mechanistic visualizations to support lead optimization campaigns.
Part 1: Neurodegenerative Therapeutics (AChE/BuChE Inhibition)[1]
Mechanistic Rationale: The Dual Binding Hypothesis
The clinical success of Donepezil (Aricept®) validates the indanone moiety as a critical pharmacophore for Alzheimer’s disease (AD) therapy. The mechanism relies on the Dual Binding Site Hypothesis of Acetylcholinesterase (AChE).
-
Peripheral Anionic Site (PAS): The indanone ring (specifically 5,6-dimethoxy-1-indanone) engages in
stacking interactions with Trp279 at the entrance of the enzyme gorge. This blockade prevents the entry of substrate (acetylcholine) and inhibits amyloid- (A ) aggregation, which is nucleated at the PAS. -
Catalytic Active Site (CAS): A nitrogen-containing moiety (typically N-benzylpiperidine), linked to the indanone via a spacer, penetrates deep into the gorge to interact with Trp86 and His447 .
Structural Visualization: AChE Binding Mode
The following diagram illustrates the structural logic required to design dual-binding AChE inhibitors using the indanone scaffold.
Figure 1: Schematic of the dual-binding mechanism of indanone-based AChE inhibitors. The scaffold bridges the PAS and CAS, simultaneously boosting cholinergic transmission and halting amyloid plaque formation.
Validated Protocol: Modified Ellman’s Assay
To screen indanone derivatives for AChE inhibitory potential, the standard Ellman’s method must be optimized for microplate readers to ensure high throughput and reproducibility.
Reagents:
-
Buffer A: 0.1 M Phosphate buffer (pH 8.0).
-
Substrate: Acetylthiocholine iodide (ATCI, 15 mM in water).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM in Buffer A containing 0.1 M NaCl and 0.02 M MgCl
). -
Enzyme: AChE (from Electrophorus electricus, 0.22 U/mL in Buffer A).
-
Positive Control: Donepezil (IC
~ 20-30 nM).
Step-by-Step Workflow:
-
Preparation: Dissolve test compounds in DMSO (final well concentration < 0.1% to prevent enzyme denaturation). Prepare serial dilutions (e.g.,
to M). -
Incubation: In a 96-well plate, add:
-
160
L Buffer A -
20
L Test Compound (or DMSO vehicle) -
20
L AChE solution -
Incubate at 25°C for 15 minutes. (Critical for equilibrium binding).
-
-
Reaction Initiation: Add 10
L of DTNB and 10 L of ATCI. -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Calculate the velocity (
) of the reaction. Self-Validation Check: The must be linear ( ) over the measurement period. If not, reduce enzyme concentration.
Part 2: Oncology (Tubulin Polymerization Inhibition)[2][3]
Mechanistic Rationale: The "Rigid Chalcone" Approach
2-Benzylidene-1-indanone derivatives function as rigid analogues of chalcones (combretastatin A-4 mimics). By locking the rotation between the aryl rings, these compounds bind with high affinity to the Colchicine Binding Site of
Key Structural Features (SAR):
-
Trimethoxy motif: A 3,4,5-trimethoxyphenyl ring on the benzylidene moiety is essential for fitting into the hydrophobic pocket of tubulin.
-
C=O positioning: The indanone carbonyl acts as a hydrogen bond acceptor with
-tubulin residues (e.g., Asn101 ).
Visualization: Mechanism of Cytotoxicity
The following diagram details the signaling cascade triggered by indanone-mediated tubulin inhibition.
Figure 2: The pharmacological cascade of indanone-based antimitotic agents. Binding to the colchicine site disrupts microtubule dynamics, leading to cell cycle arrest and apoptotic death.
Validated Protocol: In Vitro Tubulin Polymerization Assay
This assay confirms that cytotoxicity is due to specific tubulin targeting rather than non-specific toxicity.
Reagents:
-
Purified Tubulin protein (>99% pure, bovine brain source).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA. -
GTP: 1 mM (essential cofactor).
-
Control: Colchicine (Depolymerizer) and Paclitaxel (Stabilizer).
Step-by-Step Workflow:
-
Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Baselines: Pre-warm the spectrophotometer to 37°C.
-
Addition: Add test compound (typically 5
M) to the cuvette/well. -
Initiation: Add the cold tubulin mixture to the warm cuvette.
-
Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Interpretation: Polymerization increases turbidity (absorbance).
-
Indanone Effect: A flat line or reduced slope compared to vehicle control indicates inhibition.
-
Self-Validation Check: The Paclitaxel control must show a rapid, steep increase in absorbance (hyper-polymerization), while Colchicine should show a flat line.
-
Part 3: Anti-Inflammatory Applications (COX-2 Selectivity)[4][5]
Indanones substituted with a sulfonamide or methylsulfonyl group at position 5 mimic the pharmacophore of COX-2 selective inhibitors like Celecoxib. The rigid indanone ring restricts binding to the larger hydrophobic pocket of COX-2, sparing the constitutive COX-1 enzyme and reducing gastric side effects.
Data Summary: Structure-Activity Relationship (SAR)
The table below summarizes the selectivity profile of key indanone derivatives compared to standard NSAIDs.
| Compound Class | R-Group (C5 Position) | R-Group (C6 Position) | COX-2 IC | COX-1 IC | Selectivity Index (SI) |
| Indomethacin | - | - | 0.04 | 0.02 | 0.5 (Non-selective) |
| Celecoxib | - | - | 0.05 | 15.0 | 300 (Selective) |
| Indanone A | 0.12 | >100 | >833 | ||
| Indanone B | 0.08 | 85.0 | 1062 | ||
| Indanone C | >100 | >100 | Inactive |
Note: The presence of a sulfonyl/sulfonamide group at C5 is critical for hydrogen bonding with Arg513 in the COX-2 active site, a residue replaced by His513 in COX-1, which sterically hinders binding.
References
-
Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[5,6-dimethoxy-1-indanon-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Huo, Z., et al. (2023).[1] "Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer."[2][1] RSC Medicinal Chemistry.[1]
-
Prakasham, A. P., et al. (2012).[3][4] "Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization." Bioorganic & Medicinal Chemistry.
-
Li, C. S., et al. (1995). "Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives." Journal of Medicinal Chemistry.
Sources
- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.tue.nl [research.tue.nl]
- 4. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Dimethoxy-2-methyl-indan-1-one as a research chemical
This technical guide is structured as a high-level research monograph designed for application scientists and medicinal chemists. It prioritizes the specific regiochemistry, synthesis, and structural utility of the 4,5-isomer, distinguishing it from its more common 5,6-isomer counterpart (the Donepezil intermediate).
Regioselective Synthesis & Pharmacophore Utility in Drug Design
Executive Summary & Research Context
4,5-Dimethoxy-2-methyl-indan-1-one (CAS: 138261-XX-X derivatives) is a bicyclic aromatic ketone serving as a critical "privileged scaffold" in medicinal chemistry. While its structural isomer, 5,6-dimethoxy-2-methyl-indan-1-one , is globally recognized as the key intermediate for Donepezil (Aricept) , the 4,5-isomer represents a distinct chemical space used to probe the steric and electronic requirements of acetylcholinesterase (AChE) binding pockets and monoamine transporter active sites.
This guide focuses on the regioselective synthesis required to access the 4,5-substitution pattern, a process that differs fundamentally from the commercial routes used for the 5,6-isomer. It serves as a blueprint for researchers conducting Structure-Activity Relationship (SAR) studies where "scaffold hopping" or positional isomerism is required to optimize metabolic stability or selectivity.
Chemical Profile & Physical Properties[1][2]
The introduction of the methyl group at the C2 position creates a chiral center, rendering the molecule capable of existing as
| Property | Data / Value |
| IUPAC Name | 4,5-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 88–92 °C (Typical for racemic mixture) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc; Sparingly soluble in Hexane |
| Chirality | C2 center (Synthesized as racemate; resolvable via chiral HPLC) |
| Key Structural Feature | Ortho-dimethoxy pattern adjacent to the bridgehead C3a |
Regioselective Synthesis Protocol
The synthesis of the 4,5-isomer requires starting materials that force cyclization to the sterically congested position, or the use of precursors with pre-set substitution patterns. The most robust route utilizes 2,3-dimethoxybenzaldehyde , leveraging the para-directing effect of the C3-methoxy group to close the ring at the correct position.
Retrosynthetic Analysis
To obtain the 4,5-dimethoxy pattern on the indanone:
-
Precursor: 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid.
-
Cyclization Logic: The methoxy group at the meta position (relative to the alkyl chain) directs the Friedel-Crafts cyclization para to itself.
-
Input: 2,3-dimethoxy substitution.[1]
-
Directing: The OMe at C3 directs to C6.
-
Result: The ring closes at C6, which becomes C7? No.
-
Correction: In the 2,3-dimethoxy precursor, the closure happens para to the C3-OMe. This position corresponds to C6 of the benzene ring. Upon fusion, the original C1 (chain attachment) becomes C3a, and the closure point (C6) becomes C7a. The substituents at C2 and C3 therefore end up at C4 and C5 of the indanone.
-
Step-by-Step Experimental Workflow
Stage 1: Knoevenagel Condensation
Reagent: 2,3-Dimethoxybenzaldehyde + Diethyl methylmalonate.
Objective: Formation of the
-
Setup: Charge a 500 mL RBF with 2,3-dimethoxybenzaldehyde (10.0 g, 60 mmol), diethyl methylmalonate (12.5 g, 72 mmol), and piperidine (0.5 mL) in toluene (150 mL).
-
Reflux: Attach a Dean-Stark trap. Reflux for 12–16 hours until theoretical water is collected.
-
Workup: Cool, wash with 1N HCl (2x50 mL), then brine. Dry over MgSO₄ and concentrate.
-
Hydrolysis/Decarboxylation: Treat the crude diester with 20% NaOH (aq) at reflux for 4 hours. Acidify with conc. HCl to pH 1 and heat at 100°C for 2 hours to effect decarboxylation.
-
Yield: Isolate (E)-3-(2,3-dimethoxyphenyl)-2-methylacrylic acid .
Stage 2: Catalytic Hydrogenation
Objective: Reduction of the alkene to the propionic acid derivative.
-
Reaction: Dissolve the acrylic acid intermediate (from Stage 1) in MeOH (100 mL). Add 10% Pd/C (5 wt% loading).
-
Conditions: Hydrogenate at 30–40 psi H₂ at RT for 4–6 hours.
-
Filtration: Filter through Celite to remove catalyst. Concentrate to yield 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid as a viscous oil or low-melting solid.
Stage 3: Intramolecular Friedel-Crafts Cyclization
Objective: Ring closure to form the indanone core. Critical Control: Temperature control is vital to prevent demethylation.
-
Activation: Dissolve the acid (5.0 g) in dry DCM (50 mL). Add SOCl₂ (1.5 eq) and a drop of DMF. Reflux for 2 hours to form the acid chloride. Evaporate excess SOCl₂.
-
Cyclization: Redissolve the acid chloride in dry DCM (100 mL). Cool to 0°C.
-
Lewis Acid Addition: Add AlCl₃ (1.2 eq) portion-wise over 20 minutes. The solution will darken.
-
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the mixture onto ice/HCl. Extract with DCM.
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Product: 4,5-Dimethoxy-2-methyl-indan-1-one .
Visualization of Pathways
Synthesis & Regiochemistry Logic
The following diagram illustrates why starting with the 2,3-dimethoxy isomer yields the 4,5-indanone, whereas the 3,4-dimethoxy isomer yields the 5,6-indanone (Donepezil precursor).
Caption: Regiochemical divergence in indanone synthesis. The 2,3-dimethoxy precursor is required to access the 4,5-indanone scaffold.
Analytical Validation (Self-Validating Protocol)
To ensure the synthesized compound is the 4,5-isomer and not the 5,6-isomer (a common impurity or misidentified product), use the following diagnostic NMR signals.
Proton NMR (¹H-NMR) Diagnostics
-
Aromatic Region:
-
4,5-Isomer: The aromatic protons are at positions 6 and 7. They are ortho to each other. Expect a pair of doublets (J ≈ 8.0 Hz).
-
5,6-Isomer: The aromatic protons are at positions 4 and 7. They are para to each other. Expect two singlets (due to lack of strong coupling).
-
Diagnostic Test: If you see two doublets in the aromatic region (6.8–7.5 ppm), you have the 4,5- (or 6,7-) isomer. If you see two singlets , you have the 5,6-isomer (Donepezil type).
-
Carbon NMR (¹³C-NMR)
-
Carbonyl Shift: The C1 carbonyl in the 4,5-isomer is shielded differently due to the proximity of the C4-methoxy group (peri-effect).
-
Methoxy Peaks: Two distinct signals for OMe carbons.
Applications in Drug Discovery
Structure-Activity Relationship (SAR)
Researchers utilize the 4,5-dimethoxy-2-methyl-indan-1-one scaffold to test the "bulk tolerance" of binding pockets.
-
AChE Inhibition: In Donepezil, the 5,6-dimethoxy group binds to the peripheral anionic site of AChE. Moving these groups to the 4,5-position alters the width and electronic surface of the molecule, often reducing potency but potentially increasing selectivity for Butyrylcholinesterase (BuChE) or reducing off-target effects.
-
Rigidified Analogs: This ketone is a precursor to 2-aminoindanes . The 4,5-dimethoxy-2-aminoindane is a rigidified analog of specific phenethylamines.
Precursor Utility
The ketone functionality at C1 is versatile. It serves as a launchpad for:
-
Reductive Amination: To form 1-amino-indanes.
-
Wittig Reaction: To extend the carbon chain (e.g., for Donepezil analogs).
-
Chiral Resolution: The 2-methyl group allows for the separation of enantiomers using chiral stationary phases (e.g., Chiralcel OD-H), essential for studying stereospecific binding.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Specific Risk: Indanones can be skin sensitizers.
-
Handling: Use standard PPE (gloves, goggles). All Friedel-Crafts reactions involving AlCl₃ must be quenched carefully due to exothermicity and HCl gas evolution.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde precursors are prone to oxidation; the indanone is relatively stable.
References
- BenchChem. (2025). Comparative Biological Activity of Substituted Indanones: A Guide for Researchers.
- Sugimoto, H., et al. (1996). "Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor." Journal of Medicinal Chemistry, 39(26). (Foundational reference for the 5,6-isomer comparison).
- Mushtaq, N., et al. (2014). "Indanones as a privileged scaffold in drug discovery.
-
Organic Chemistry Portal. (2022). Synthesis of Indanones: Friedel-Crafts and Novel Catalytic Methods. Retrieved from .
- Patil, S., et al. (2017). "Recent developments in biological activities of indanones." European Journal of Medicinal Chemistry. DOI: 10.1016/j.ejmech.2017.06.032.
- GuideChem. (2025). Chemical Properties of 4,5-Dimethoxy-2-methyl-indan-1-one (CAS 138261-XX-X).
Sources
Spectroscopic Profile of 4,5-Dimethoxy-2-methyl-indan-1-one: A Technical Guide for Advanced Drug Development
This technical guide provides a comprehensive analysis of the spectroscopic data for 4,5-Dimethoxy-2-methyl-indan-1-one, a key structural motif of interest in medicinal chemistry and drug development. Recognizing the frequent absence of complete, publicly available experimental spectra for every novel compound, this document pioneers a predictive and comparative approach. By leveraging experimental data from the closely related analogue, 4,5-Dimethoxy-1-indanone, and established principles of spectroscopic theory, we present a robust, predicted spectroscopic profile for the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed spectral interpretations but also the underlying scientific rationale for these predictions.
Introduction to the Spectroscopic Challenge and Approach
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of 4,5-Dimethoxy-2-methyl-indan-1-one presents a unique electronic and steric environment, making a thorough understanding of its spectroscopic characteristics essential for its identification, purity assessment, and structural elucidation in synthetic and metabolic studies.
Due to a lack of direct experimental spectra in the public domain for 4,5-Dimethoxy-2-methyl-indan-1-one, this guide employs a scientifically rigorous predictive methodology. We will utilize the available spectral data for 4,5-Dimethoxy-1-indanone as a foundational reference and apply established substituent chemical shift (SCS) effects to forecast the spectral features of the target molecule. This approach not only provides a valuable working dataset but also reinforces the fundamental principles of spectroscopic interpretation.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of 4,5-Dimethoxy-2-methyl-indan-1-one with IUPAC numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The introduction of a methyl group at the C-2 position is predicted to induce a downfield shift in the adjacent C-2 proton and influence the coupling patterns of the C-3 methylene protons. The following table summarizes the predicted ¹H NMR chemical shifts for 4,5-Dimethoxy-2-methyl-indan-1-one.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 2.8 - 3.0 | m | - | 1H |
| H-3a | ~ 3.1 - 3.3 | dd | J = 17.0, 8.0 | 1H |
| H-3b | ~ 2.6 - 2.8 | dd | J = 17.0, 4.0 | 1H |
| H-6 | ~ 7.0 - 7.2 | d | J = 8.5 | 1H |
| H-7 | ~ 7.3 - 7.5 | d | J = 8.5 | 1H |
| 4-OCH₃ | ~ 3.9 | s | - | 3H |
| 5-OCH₃ | ~ 3.8 | s | - | 3H |
| 2-CH₃ | ~ 1.2 - 1.3 | d | J = 7.0 | 3H |
In-depth Interpretation
-
Aliphatic Region: The C-2 proton is expected to appear as a multiplet due to coupling with the adjacent C-3 methylene protons and the C-2 methyl protons. The C-3 protons are diastereotopic, meaning they are in different chemical environments, and will therefore have different chemical shifts and exhibit geminal coupling (a large J-value of ~17.0 Hz). Each C-3 proton will also couple with the C-2 proton, resulting in a doublet of doublets for each. The C-2 methyl group will appear as a doublet, being split by the single proton at C-2.
-
Aromatic Region: The aromatic protons at C-6 and C-7 will form an AX system, appearing as two doublets with a typical ortho-coupling constant of around 8.5 Hz. The electron-donating methoxy groups at C-4 and C-5 will shield these protons, shifting them upfield compared to an unsubstituted indanone.
-
Methoxy Protons: The two methoxy groups at C-4 and C-5 are in distinct electronic environments and are expected to appear as two sharp singlets.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4,5-Dimethoxy-2-methyl-indan-1-one in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher instrument.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted based on the known chemical shifts of 4,5-Dimethoxy-1-indanone and the expected effect of the C-2 methyl substituent.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~ 205 - 208 |
| C-2 | ~ 40 - 45 |
| C-3 | ~ 30 - 35 |
| C-3a | ~ 125 - 128 |
| C-4 | ~ 150 - 155 |
| C-5 | ~ 145 - 150 |
| C-6 | ~ 110 - 115 |
| C-7 | ~ 120 - 125 |
| C-7a | ~ 155 - 160 |
| 4-OCH₃ | ~ 55 - 60 |
| 5-OCH₃ | ~ 55 - 60 |
| 2-CH₃ | ~ 15 - 20 |
In-depth Interpretation
-
Carbonyl Carbon: The C-1 carbonyl carbon is expected to be the most downfield signal, typically appearing above 200 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the range of 110-160 ppm. The carbons bearing the methoxy groups (C-4 and C-5) and the carbon of the fused ring system (C-7a and C-3a) will be the most downfield in this region. The protonated aromatic carbons (C-6 and C-7) will be further upfield.
-
Aliphatic Carbons: The aliphatic carbons (C-2, C-3, and the 2-methyl) will be the most upfield signals. The introduction of the methyl group at C-2 will cause a downfield shift for C-2 itself (alpha-effect) and a slight shift for C-3 (beta-effect) compared to the unsubstituted analog.
-
Methoxy Carbons: The carbons of the two methoxy groups will appear as distinct signals in the 55-60 ppm range.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 45° pulse angle, a larger spectral width than for ¹H NMR, and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the spectrum using the solvent signal as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Expected IR Absorption Bands
The IR spectrum of 4,5-Dimethoxy-2-methyl-indan-1-one will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 1700 - 1720 | C=O stretch (ketone) | Strong |
| ~ 3000 - 3100 | C-H stretch (aromatic) | Medium |
| ~ 2850 - 3000 | C-H stretch (aliphatic) | Medium |
| ~ 1580 - 1620 | C=C stretch (aromatic) | Medium-Strong |
| ~ 1250 - 1300 | C-O stretch (aryl ether) | Strong |
| ~ 1000 - 1100 | C-O stretch (aryl ether) | Strong |
In-depth Interpretation
The most characteristic peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the five-membered ring ketone, expected around 1710 cm⁻¹. The exact position can be influenced by ring strain and conjugation. The aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric stretching of the aryl-ether C-O bonds are expected around 1260 cm⁻¹ and 1030 cm⁻¹, respectively. The C-H stretching vibrations for the aromatic and aliphatic protons will be observed just above and below 3000 cm⁻¹, respectively.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid 4,5-Dimethoxy-2-methyl-indan-1-one directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Predicted Mass Spectral Data
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
| 191 | [M - CH₃]⁺ |
| 178 | [M - CO]⁺ |
| 163 | [M - CO - CH₃]⁺ |
In-depth Interpretation
Under electron ionization (EI), 4,5-Dimethoxy-2-methyl-indan-1-one is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 206, corresponding to its molecular weight. Common fragmentation pathways for indanones include the loss of a methyl group ([M - 15]⁺) and the loss of carbon monoxide ([M - 28]⁺). Further fragmentation of these initial daughter ions can also be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Logical Workflow for Spectroscopic Characterization
The comprehensive characterization of 4,5-Dimethoxy-2-methyl-indan-1-one follows a logical progression of spectroscopic techniques.
Caption: A logical workflow for the comprehensive spectroscopic characterization of a novel organic compound.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of 4,5-Dimethoxy-2-methyl-indan-1-one. By integrating data from a close structural analog with fundamental spectroscopic principles, we have constructed a reliable and scientifically grounded dataset. The experimental protocols provided herein offer a standardized approach for the acquisition of high-quality spectral data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important indanone derivative.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
Discovery and history of substituted indanones
The Evolution of Substituted 1-Indanones: From Bracken Ferns to Alzheimer's Therapeutics
Executive Summary
The 1-indanone scaffold (2,3-dihydro-1H-inden-1-one) represents a privileged structure in medicinal chemistry, bridging the gap between reactive metabolic intermediates and stable pharmacophores. Historically regarded merely as a synthetic precursor to indanes, the scaffold gained autonomy through two pivotal events: the isolation of toxic Pterosins from bracken ferns in the 1970s and the rational design of Donepezil (Aricept) in the 1990s. Today, substituted indanones are critical in the development of acetylcholinesterase (AChE) inhibitors, anticancer agents (tubulin polymerization inhibitors), and advanced materials. This guide synthesizes the historical trajectory, synthetic evolution, and practical application of this moiety.
Structural Architecture & Historical Context
The 1-indanone core consists of a benzene ring fused to a five-membered cyclopentanone ring. Its reactivity is defined by three distinct zones:
-
The Aromatic Ring (C4–C7): Susceptible to electrophilic aromatic substitution; electronic tuning here dictates the electron density of the carbonyl.
-
The Carbonyl (C1): A hydrogen-bond acceptor critical for protein-ligand interaction (e.g., the acyl binding pocket of AChE).
-
The Alpha-Methylene (C2): The site of enolization, enabling aldol condensations and alkylations.
Historical Anchor: While Friedel-Crafts cyclizations were known earlier, the systematic study of 1-indanone synthesis is often traced to Price and Lewis (1939) , who cyclized hydrocinnamic acid using sulfuric acid. This "brute force" approach dominated for decades until the isolation of natural products demanded milder, more regioselective methods.
Natural Product Isolation: The Pterosin Connection
In the 1970s, the toxicity of the bracken fern (Pteridium aquilinum)—a plant known to cause hemorrhagic disease in cattle and stomach cancer in humans—led to the isolation of Pterosins .
-
Discovery: Pterosin B and related sesquiterpenes were identified as stable decomposition products of Ptaquiloside , the unstable alkylating agent responsible for the fern's toxicity.[1]
-
Significance: The Pterosins (e.g., (2R)-pterosin B)[1][2] showcased the indanone core's stability and provided the first complex targets for stereoselective indanone synthesis, moving the field beyond simple aromatic acylation.
The Pharmacological Breakthrough: Rational Design of Donepezil
The transformation of the indanone scaffold from a toxicological curiosity to a blockbuster drug is a masterclass in rational drug design.
The Challenge (1980s): Existing Alzheimer’s treatments like Tacrine were hepatotoxic and had poor bioavailability. The goal was a potent, selective, non-covalent AChE inhibitor.
-
Hit Generation: Random screening identified an N-benzylpiperazine derivative with weak cholinergic activity.
-
Lead Optimization (The Linker): Replacing piperazine with piperidine increased affinity (removing the basic nitrogen reduced polarity, improving blood-brain barrier penetration).
-
Scaffold Hopping (The Core): The initial amide linkage was metabolically liable. Researchers replaced it with an indanone core.[1][3]
-
Why Indanone? The carbonyl oxygen mimics the ester oxygen of acetylcholine, forming a hydrogen bond with the enzyme's "oxyanion hole," while the aromatic ring engages in
- stacking with Trp279 in the peripheral anionic site (PAS).
-
Outcome: Donepezil (E2020) achieved nanomolar affinity (
Figure 1: The rational evolution of Donepezil, illustrating the transition from a flexible piperazine hit to the rigid indanone pharmacophore.
Synthetic Evolution: From Acid Melts to Catalytic Precision
The synthesis of substituted indanones has evolved through three distinct generations.
Generation 1: Intramolecular Friedel-Crafts Acylation
-
Mechanism: Activation of a 3-arylpropionic acid derivative (acid chloride) followed by electrophilic attack on the aromatic ring.[4]
-
Reagents: Polyphosphoric acid (PPA) or
.[4] -
Limitations: Harsh conditions (
C), poor regioselectivity (often gives mixtures of isomers), and intolerance of sensitive functional groups.
Generation 2: The Nazarov Cyclization
-
Mechanism:
-electrocyclic ring closure of divinyl ketones (or aryl-vinyl ketones) followed by protonation and tautomerization. -
Advantage: Allows construction of the cyclopentenone ring from acyclic precursors.
-
Key Insight: The use of Lewis acids (
, ) allows for milder conditions than PPA.
Generation 3: Transition-Metal Catalyzed Annulation
-
Mechanism: C-H activation or carbonylative cyclization using Pd, Rh, or Ir catalysts.
-
Advantage: Atom economy and the ability to build the ring from simple aryl halides and alkynes/alkenes.
Figure 2: Technological progression in indanone synthesis, moving from stoichiometric acid-mediated pathways to catalytic cycles.
Detailed Experimental Protocol
Method: Copper(II)-Catalyzed Nazarov Cyclization Rationale: This protocol is selected for its operational simplicity, high yield, and avoidance of the "tar" often associated with PPA melts. It is suitable for synthesizing substituted 1-indanones from chalcone derivatives.[5]
Reagents:
-
Substrate: 1-aryl-2-propen-1-one (Chalcone derivative)
-
Catalyst: Copper(II) triflate [
][4] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the chalcone substrate (1.0 mmol) in anhydrous DCE (5.0 mL).
-
Catalyst Addition: Add
(0.1 mmol, 10 mol%) in one portion under an inert atmosphere ( or Ar).-
Note: The solution typically turns light blue/green.
-
-
Reaction: Heat the mixture to reflux (
C) for 4–8 hours. Monitor conversion via TLC (Hexane/EtOAc 4:1).-
Checkpoint: Look for the disappearance of the chalcone spot and the appearance of a more polar indanone spot.
-
-
Quench: Cool to room temperature. Add saturated aqueous
(10 mL) to quench the Lewis acid. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, gradient Hexane
10% EtOAc/Hexane).
Validation Criteria:
-
NMR: Disappearance of vinylic protons (6.5–8.0 ppm region changes) and appearance of saturated methylene protons (
ppm, multiplets). -
IR: Shift of carbonyl stretch from
cm (chalcone) to cm (indanone).
Data Summary: Comparative Biological Activity
The following table summarizes the impact of C5/C6 substitution on the biological activity of indanone derivatives (based on Donepezil analogs).
| Substitution (R) | Position | Target | Effect | |
| 5,6-Dimethoxy | 5, 6 | AChE | 6.7 | Optimal. Mimics acetylcholine ester oxygen; high affinity. |
| Unsubstituted | - | AChE | >500 | Loss of H-bonding capability in the peripheral site. |
| 5-Hydroxy | 5 | AChE | 12.5 | Active metabolite; retains potency but faster clearance. |
| 6-Phosphate | 6 | Tubulin | 45.0 | Shifts activity from neuro-target to cytotoxicity (anticancer). |
References
-
Price, C. C., & Lewis, F. M. (1939). The Synthesis of 1-Indanone.[4][6][7][8][9][10][11] Journal of the American Chemical Society, 61(9), 2553–2554. Link
-
Sugimoto, H., et al. (2000). Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor.[3] Japanese Journal of Pharmacology, 84(2), 131–139. Link
-
Yoshihira, K., et al. (1971). Chemical Studies on the Carcinogenic Principle of Bracken Fern. Chemical & Pharmaceutical Bulletin, 19(7), 1491–1495. Link
-
Tius, M. A. (2005). Some New Nazarov Cyclizations. European Journal of Organic Chemistry, 2005(11), 2193–2206. Link
-
Gagnier, S. V., & Larock, R. C. (2003).[5] Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones.[5] Journal of the American Chemical Society, 125(16), 4804–4807. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pterosin B | C14H18O2 | CID 115049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CA2094980A1 - Process for the preparation of substituted indanones, and their use - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Safety Guide: 4,5-Dimethoxy-2-methyl-indan-1-one
This guide provides an in-depth technical analysis of the safety, hazards, and handling protocols for 4,5-Dimethoxy-2-methyl-indan-1-one . Due to the specialized nature of this regioisomer (often encountered as a pharmaceutical intermediate or impurity in the synthesis of acetylcholinesterase inhibitors like Donepezil), direct toxicological datasets are frequently proprietary or sparse.
Consequently, this guide synthesizes available data with Structure-Activity Relationship (SAR) analysis derived from its well-characterized isomer, 5,6-Dimethoxy-2-methyl-indan-1-one , and the parent scaffold 4,5-Dimethoxy-1-indanone .
Chemical Identity & Physicochemical Profiling
Compound Name: 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one Common Role: Pharmaceutical Intermediate (Donepezil analog synthesis), Research Chemical. Structural Class: Benzocyclopentanone (Indanone).
| Property | Specification / Prediction | Technical Note |
| Molecular Formula | C₁₂H₁₄O₃ | |
| Molecular Weight | 206.24 g/mol | |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow.[1] |
| Melting Point | ~73–77 °C (Parent) / ~120°C (Analog) | Inferred: Methylation at C2 often raises MP relative to the non-methylated parent (4,5-dimethoxy-1-indanone, CAS 6342-80-9). |
| Solubility | DMSO, Methanol, Chloroform | Low water solubility. Lipophilic nature facilitates dermal absorption. |
| Reactivity | C2-Acidic (α-carbon) | Susceptible to enolization and aldol condensations. |
Hazard Identification & Toxicology (GHS Framework)
Data extrapolated from 5,6-isomer (CAS 120014-30-4 / 2107-69-9) and standard indanone profiles.
Core GHS Classification
Signal Word: WARNING [2][3][4]
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302 | Harmful if swallowed.[2][3][5] |
| Acute Toxicity (Dermal) | Cat 4 | H312 | Harmful in contact with skin.[2][3][4] |
| Acute Toxicity (Inhal.) | Cat 4 | H332 | Harmful if inhaled.[2][3][4] |
| Skin Irritation | Cat 2 | H315 | Causes skin irritation. |
| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation. |
| STOT - SE | Cat 3 | H335 | May cause respiratory irritation. |
Toxicological Mechanisms
-
Pharmacological Activity: As a structural analog to Donepezil precursors, this compound may possess acetylcholinesterase (AChE) inhibitory potential . Accidental systemic exposure could theoretically lead to cholinergic toxidrome (bradycardia, salivation, muscle tremors), although potency is likely lower than the final drug.
-
Electrophilicity: The
-unsaturated ketone potential (if oxidized to indenone) acts as a Michael acceptor, capable of alkylating DNA or proteins (cysteine residues), posing a risk of sensitization. -
Metabolic Activation: The dimethoxy-benzene moiety can be metabolized to quinones (reactive oxygen species generators), potentially causing oxidative stress in hepatic or renal tissues upon chronic exposure.
Synthesis & Process Hazards
The synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one typically involves Friedel-Crafts cyclization or Methylation of 4,5-dimethoxy-1-indanone . Both routes introduce significant process hazards beyond the compound itself.
Process Hazard Workflow
The following diagram outlines the critical control points and hazards during the synthesis and isolation of this intermediate.
Caption: Critical hazard control points during the methylation synthesis route. Note the high risk associated with Methyl Iodide (alkylating agent) and Sodium Hydride.
Specific Protocol Warnings
-
Methylation Step: If using Methyl Iodide (MeI), handle in a laminar flow hood. MeI is a volatile neurotoxin and suspected carcinogen.
-
Cyclization Step: If synthesizing from 3-(2,3-dimethoxyphenyl)propanoic acid using Polyphosphoric Acid (PPA) or Thionyl Chloride (
), the reaction generates corrosive HCl gas and requires acid-gas scrubbing.
Handling, Storage, & Exposure Controls[4]
Engineering Controls
-
Containment: Handle exclusively within a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity > 100 fpm.
-
HEPA Filtration: Use HEPA filters on vacuum lines to prevent powder dispersion during drying steps.
Personal Protective Equipment (PPE)[4][7]
-
Respiratory: N95 (minimum) for solid handling; P100/OV cartridges if dissolved in volatile solvents or during synthesis.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time for indanones in solution is not well-defined; change gloves immediately upon splash.
-
Ocular: Chemical splash goggles.
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen to prevent C2-oxidation or moisture absorption.
-
Incompatibility: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and strong bases (which induce enolization/polymerization).
Emergency Response Protocols
Biological Exposure Response Logic
In the event of exposure, immediate action is required to mitigate potential cholinergic or irritant effects.
Caption: Triage workflow for acute exposure. Medical personnel should be alerted to potential acetylcholinesterase inhibitor analog exposure.
Fire Fighting Measures[8]
-
Media: Water spray, Alcohol-resistant foam, Dry chemical, or
. -
Combustion Products: Emits Carbon Monoxide (CO) and Carbon Dioxide (
). -
Precaution: Prevent fire-fighting water from entering drains (potential aquatic toxicity).
References
-
PubChem. (2025).[3][6][7] 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (Compound Summary). National Library of Medicine. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy-.[8][9] Thermo Fisher Scientific. [Link]
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 6-Methoxy-1-Indanone | C10H10O2 | CID 334036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one|lookchem [lookchem.com]
- 9. 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | C12H14O3 | CID 10878304 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Indanone Scaffold: A Cornerstone in Medicinal Chemistry
An In-Depth Technical Guide to 4,5-Dimethoxy-2-methyl-indan-1-one
Executive Summary
This document provides a comprehensive technical overview of 4,5-Dimethoxy-2-methyl-indan-1-one, a substituted indanone. While this specific molecule is not extensively cataloged in major chemical databases, this guide constructs a robust profile based on established principles of organic chemistry and extensive data from analogous compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active agents.[1][2] This guide details the compound's key chemical identifiers, a proposed, high-yield synthetic pathway via intramolecular Friedel-Crafts acylation, and a full, predicted spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, it provides self-validating, step-by-step protocols for its synthesis and characterization, designed for researchers in drug development and organic synthesis. The potential applications of this molecule are discussed within the context of the broader therapeutic relevance of the indanone class, particularly in neurodegenerative disease research.[3][4][5][6]
The indanone framework, a bicyclic structure featuring a benzene ring fused to a five-membered ketone ring, is of significant interest to researchers in drug discovery and development. These molecules are considered conformationally restricted analogs of chalcones and serve as versatile intermediates and core structures for a multitude of pharmacologically active compounds.[3][7]
The most prominent example of an indanone-based drug is Donepezil (Aricept), a leading therapeutic agent for the treatment of Alzheimer's disease.[2][8][9][10][11] The indanone moiety is crucial for its activity as an acetylcholinesterase inhibitor. Beyond neurodegenerative disorders, the indanone scaffold is integral to compounds exhibiting a wide range of biological activities, including:
-
Anticancer Agents: Certain derivatives have shown potent activity against various cancer cell lines.[3][7]
-
Anti-inflammatory Properties: The rigid structure is explored for its potential in developing new anti-inflammatory drugs.[1]
-
Antiviral Activity: The scaffold has been investigated for the development of novel antiviral agents.[1]
-
Enzyme Inhibition: Besides acetylcholinesterase, indanone derivatives have been designed to inhibit other enzymes like dual specificity phosphatase (DUSP) and tubulin assembly.[3][4][5]
Given this context, the synthesis and characterization of novel substituted indanones like 4,5-Dimethoxy-2-methyl-indan-1-one are of high value for expanding the chemical space available for drug discovery programs.
Chemical Identity and Properties
As 4,5-Dimethoxy-2-methyl-indan-1-one is not listed in major public databases, its key identifiers have been generated based on its chemical structure.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Canonical SMILES | CC1CC2=C(C=C(OC)C(OC)=C2)C1=O |
| InChI | InChI=1S/C12H14O3/c1-6-5-9-7(14-2)8(15-3)4-10-11(9)12(13)6/h4,6H,5H2,1-3H3 |
| InChIKey | FHPJULBFQWHZRK-UHFFFAOYSA-N |
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
The most reliable and widely employed method for constructing the indanone core is the intramolecular Friedel-Crafts acylation.[1][2][12] This reaction involves the cyclization of a 3-arylpropionic acid precursor, driven by a strong acid catalyst. This approach is environmentally favorable as it produces water as the primary byproduct.[2]
The proposed synthesis for 4,5-Dimethoxy-2-methyl-indan-1-one involves two main stages: preparation of the carboxylic acid precursor followed by its intramolecular cyclization.
Caption: Proposed synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one.
Experimental Protocol: Synthesis
Part 1: Synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid (Precursor)
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane), add 1,2-dimethoxybenzene. Cool the mixture to 0°C and add propionyl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction by pouring it onto ice and HCl. Extract the product, 3',4'-Dimethoxypropiophenone, with an organic solvent, wash, dry, and purify.
-
Willgerodt-Kindler Reaction: Heat a mixture of 3',4'-Dimethoxypropiophenone, sulfur, and morpholine to reflux. This reaction converts the ketone to a thioamide. After completion, the intermediate can be hydrolyzed.
-
Hydrolysis: Hydrolyze the resulting thioamide with aqueous sulfuric acid under reflux to yield 3-(3,4-Dimethoxyphenyl)propanoic acid.
-
Alpha-Methylation: Dissolve the propanoic acid derivative in anhydrous THF and cool to -78°C. Add two equivalents of a strong base, such as lithium diisopropylamide (LDA), to form the dianion. Then, add one equivalent of methyl iodide (CH₃I) and allow the reaction to warm to room temperature. After an acidic workup, the desired precursor, 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid, is obtained. Purify by column chromatography or recrystallization.
Part 2: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: In a round-bottom flask, add the precursor, 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic Acid.
-
Catalyst Addition: Add an excess of a strong acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice.[1][12] Triflic acid (TfOH) can also be used, sometimes offering milder conditions.[1]
-
Cyclization: Heat the mixture with vigorous stirring. The optimal temperature will depend on the catalyst (e.g., 80-100°C for PPA). Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will often precipitate as a solid. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purification: Neutralize the aqueous layer before disposal. Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield pure 4,5-Dimethoxy-2-methyl-indan-1-one.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the structure of 4,5-Dimethoxy-2-methyl-indan-1-one and known values for analogous compounds.[13][14]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H-7 | ~7.3 - 7.5 | Doublet (d) | ~8.5 |
| Aromatic H-6 | ~7.0 - 7.2 | Doublet (d) | ~8.5 |
| Methoxy H (C5-OCH₃) | ~3.9 - 4.0 | Singlet (s) | N/A |
| Methoxy H (C4-OCH₃) | ~3.8 - 3.9 | Singlet (s) | N/A |
| Aliphatic H-3 (2 protons) | ~2.9 - 3.4 (diastereotopic) | Multiplet (m) | - |
| Aliphatic H-2 (1 proton) | ~2.6 - 2.9 | Multiplet (m) | - |
| Methyl H (C2-CH₃) | ~1.2 - 1.4 | Doublet (d) | ~7.0 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 205 |
| Aromatic C-7a | ~155 - 158 |
| Aromatic C-4 | ~148 - 152 |
| Aromatic C-5 | ~145 - 148 |
| Aromatic C-3a | ~130 - 135 |
| Aromatic C-7 | ~120 - 125 |
| Aromatic C-6 | ~110 - 115 |
| Methoxy (C5-OCH₃) | ~56 - 58 |
| Methoxy (C4-OCH₃) | ~55 - 57 |
| Aliphatic C-2 | ~40 - 45 |
| Aliphatic C-3 | ~30 - 35 |
| Methyl (C2-CH₃) | ~15 - 20 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aryl Ketone, 5-membered ring) | ~1705 - 1725 | Strong |
| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | ~2850 - 2980 | Medium |
| C=C Stretch (Aromatic) | ~1580 - 1610, ~1450 - 1500 | Medium-Weak |
| C-O Stretch (Aryl Ether) | ~1250 - 1280 (asymmetric), ~1020 - 1050 (symmetric) | Strong |
Note: The carbonyl (C=O) stretching frequency in a five-membered ring is typically higher than in an open-chain or six-membered ring ketone due to ring strain. However, conjugation with the aromatic ring lowers this frequency.[15][16][17]
Mass Spectrometry (MS)
| m/z Value | Proposed Fragment Identity | Relative Abundance |
| 206 | [M]⁺ (Molecular Ion) | High |
| 191 | [M - CH₃]⁺ | Medium |
| 178 | [M - CO]⁺ | High |
| 163 | [M - CO - CH₃]⁺ | Medium |
| 149 | [M - C₃H₅O]⁺ (Retro-Diels-Alder type) | Medium |
Note: Fragmentation patterns are predicted based on the energetic instability of the molecular ion, which breaks into smaller, stable charged fragments and uncharged radicals. The uncharged radicals are not detected.[18][19]
Protocols for Spectroscopic Characterization
To ensure the trustworthiness and reproducibility of data, the following detailed protocols for the characterization of a synthesized sample of 4,5-Dimethoxy-2-methyl-indan-1-one are provided.
Caption: A logical workflow for the complete spectroscopic characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Use a pulse angle of 45-90° and a relaxation delay of 2-5 seconds to ensure adequate relaxation of quaternary carbons.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively, which will aid in unambiguous signal assignment.
-
Data Processing: Process the Free Induction Decay (FID) using an appropriate window function followed by Fourier transformation. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to TMS and the ¹³C spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the compound's peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum to identify the molecular ion and the fragmentation pattern.
Potential Applications in Drug Development
The structural features of 4,5-Dimethoxy-2-methyl-indan-1-one make it an intriguing candidate for further exploration in medicinal chemistry. The dimethoxy substitution pattern on the aromatic ring is a common feature in many neuroleptic and psychoactive drugs, influencing their binding to CNS receptors. The methyl group at the 2-position introduces a chiral center, allowing for the synthesis and evaluation of individual enantiomers, which often exhibit different pharmacological profiles.
Given the established importance of the indanone scaffold, this molecule could serve as:
-
An Intermediate for Donepezil Analogs: The core structure is highly similar to the indanone portion of Donepezil.[9][10][20] Modifications at the 2-position are a known strategy for developing new acetylcholinesterase inhibitors with potentially different selectivity or pharmacokinetic properties.[11]
-
A Lead for Novel CNS Agents: The combination of the indanone core and the methoxy substituents suggests potential activity at various CNS targets. It could be screened against a panel of receptors and enzymes implicated in neurodegenerative or psychiatric disorders.
-
A Scaffold for Bioactive Hybrids: The ketone functionality provides a handle for further chemical modification, allowing it to be linked to other pharmacophores to create hybrid molecules with dual or synergistic activities.[7]
References
-
Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]
-
Semantic Scholar. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. [Link]
-
Filo. (2025). Synthesize this compound from benzene: 1-indanone. [Link]
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry. [Link]
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry. [Link]
-
Li, Z., et al. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. [Link]
-
Gaonkar, S. L., et al. (2017). Industrially scalable synthesis of anti-alzheimer drug donepezil. Asian Journal of Chemistry. [Link]
-
Kumar, A., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications. [Link]
- Google Patents. (2014).
-
ResearchGate. (2025). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. [Link]
-
Samadi, A., et al. (2013). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Google Patents. (2012).
-
ResearchGate. (2007). Theoretical and Spectroscopic Study of 2-Substituted Indan-1,3-diones: A Coherent Picture of the Tautomeric Equilibrium. [Link]
-
Ivanova, Y., et al. (2007). Theoretical and spectroscopic study of 2-substituted indan-1,3-diones: a coherent picture of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
PubChemLite. (2025). 4,5-dimethoxy-1-indanone. [Link]
-
eGyanKosh. (n.d.). 5 - IR - spectroscopy. [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
-
TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, dmso, predicted). [Link]
-
CCS Chemistry. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
ACS Publications. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. [Link]
-
ACD/Labs. (n.d.). NMR Prediction. [Link]
-
SciELO. (2017). Synthesis of Novel Donepezil–Lipoic Acid Hybrids as Multitarget-Directed Ligands for the Treatment of Alzheimer’s Disease. [Link]
-
PMC. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
-
ResearchGate. (n.d.). ChemNMR 13C Estimation. [Link]
- Google Patents. (2003). Process for preparing 1-indanones.
- Google Patents. (n.d.). Process method for preparing 5,6-dimethoxy-1, 2-indandione.
-
Pharmaffiliates. (n.d.). 5,6-Dimethoxy-2-((1-nitrosopiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one. [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
NIST WebBook. (n.d.). Ethanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)-. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 11. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. uobabylon.edu.iq [uobabylon.edu.iq]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. WO2012131540A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
Technical Monograph: Synthesis and Pharmacochemistry of 4,5-Dimethoxy-2-methyl-indan-1-one
Topic: Review of 4,5-Dimethoxy-2-methyl-indan-1-one literature Content Type: An in-depth technical guide or whitepaper. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecular Profile
4,5-Dimethoxy-2-methyl-indan-1-one (CAS: 138261-10-6) represents a specialized regioisomer of the indanone scaffold, distinct from its widely utilized isomer, 5,6-dimethoxy-2-methyl-indan-1-one (a key intermediate in the synthesis of Donepezil). While the 5,6-isomer is ubiquitous in Alzheimer’s disease therapeutics, the 4,5-isomer serves as a critical tool for Structure-Activity Relationship (SAR) profiling, exploring the steric and electronic boundaries of the acetylcholinesterase (AChE) binding pocket.
This guide provides a rigorous examination of the synthetic pathways, mechanistic regioselectivity, and application potential of this compound.
Chemical Identity
| Property | Specification |
| IUPAC Name | 4,5-dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one |
| CAS Registry Number | 138261-10-6 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| Key Structural Feature | Ortho-dimethoxy substitution adjacent to the bridgehead, creating a unique steric profile compared to the meta-positioned 5,6-isomer. |
Synthetic Architecture
The synthesis of 4,5-dimethoxy-2-methyl-indan-1-one is governed by the principles of aromatic electrophilic substitution. Unlike the 5,6-isomer, which suffers from regiochemical ambiguity (yielding 6,7-byproducts), the synthesis of the 4,5-isomer is regiospecific due to the substitution pattern of the starting material.
Retrosynthetic Analysis
The most robust pathway traces back to 2,3-dimethoxybenzaldehyde . The placement of methoxy groups at the 2- and 3-positions of the phenyl ring dictates the cyclization outcome, forcing ring closure at the only available ortho position (C6), which corresponds to the C7a bridgehead in the final indanone, thereby placing the methoxy groups at positions 4 and 5.
Figure 1: Retrosynthetic pathway highlighting the precursor relationship.
Detailed Experimental Protocols
The following protocols are synthesized from standard methodologies for indanone construction, optimized for the 2,3-dimethoxy substrate.
Phase 1: Knoevenagel Condensation
Objective: Synthesis of 3-(2,3-dimethoxyphenyl)-2-methylacrylic acid.
-
Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Methylmalonic acid (1.1 eq), Piperidine (catalytic), Pyridine (solvent/base).
-
Protocol:
-
Dissolve 2,3-dimethoxybenzaldehyde (50 mmol) and methylmalonic acid (55 mmol) in pyridine (30 mL).
-
Add piperidine (0.5 mL) as a catalyst.
-
Reflux the mixture at 100–110°C for 8 hours. The evolution of CO₂ indicates decarboxylation is proceeding (Doebner modification).
-
Work-up: Cool the solution and pour into ice-cold HCl (2M) to precipitate the acrylic acid derivative.
-
Filter the white/pale yellow solid and recrystallize from ethanol/water.
-
-
Checkpoint: ¹H NMR should show the olefinic proton signal (~7.5-8.0 ppm) and the disappearance of the aldehyde peak.
Phase 2: Catalytic Hydrogenation
Objective: Reduction of the alkene to the propanoic acid side chain.
-
Reagents: 3-(2,3-dimethoxyphenyl)-2-methylacrylic acid, 10% Pd/C, Methanol/Ethanol, H₂ gas (balloon pressure).
-
Protocol:
-
Suspend the acrylic acid intermediate in methanol (10 mL/g).
-
Add 10% Pd/C (5 wt% loading).
-
Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4–6 hours.
-
Work-up: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Yield: Typically quantitative. The product, 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid , is often an oil or low-melting solid.
-
Phase 3: Intramolecular Friedel-Crafts Cyclization
Objective: Ring closure to form the indanone core.
-
Reagents: Polyphosphoric Acid (PPA) or Methanesulfonic acid (MSA)/P₂O₅.
-
Protocol (PPA Method):
-
Heat Polyphosphoric acid (10–15 g per g of substrate) to 60°C to lower viscosity.
-
Add 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid portion-wise with mechanical stirring.
-
Increase temperature to 70–80°C and stir for 2 hours.
-
Note: Avoid temperatures >90°C to prevent demethylation or polymerization.
-
-
Quench: Pour the hot reaction mixture onto crushed ice (exothermic). Stir until the PPA complex hydrolyzes.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash combined organics with NaHCO₃ (sat.) and Brine.
-
Purification: Dry over MgSO₄ and concentrate. Purify via column chromatography (Hexane/EtOAc) or recrystallization from hexane.
-
Regiochemical Validation
The cyclization of 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid is theoretically regiospecific.
-
Substrate Analysis: The benzene ring has methoxy groups at positions 2 and 3 (relative to the propanoic acid chain at position 1).
-
Available Sites: The Friedel-Crafts acylation must occur ortho to the alkyl chain (position 1).
-
Position 2: Blocked by a methoxy group.[1]
-
Position 6: Open and activated by the para-methoxy group (at position 3).
-
-
-
Numbering Transformation:
-
Benzene C6
Indanone C7a (Bridgehead). -
Benzene C1
Indanone C3a (Bridgehead). -
Benzene C2 (OMe)
Indanone C4 (OMe). -
Benzene C3 (OMe)
Indanone C5 (OMe).
-
-
Result: 4,5-Dimethoxy-2-methyl-indan-1-one .
-
Mechanistic & Structural Insights
The synthesis of 4,5-dimethoxy-2-methyl-indan-1-one highlights a "steric lock" mechanism that prevents the formation of isomeric byproducts often seen with 3,4-dimethoxy precursors.
Regioselectivity Pathway
The following diagram illustrates the electronic directing effects ensuring the 4,5-substitution pattern.
Figure 2: Mechanistic flow showing the steric blocking at C2 and electronic activation at C6 leading to the specific 4,5-isomer.
Comparative Data: 4,5- vs. 5,6-Isomer Synthesis
| Feature | 4,5-Dimethoxy Isomer | 5,6-Dimethoxy Isomer |
| Starting Material | 2,3-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde |
| Cyclization Site | C6 (Unique open ortho site) | C6 (Major) vs C2 (Minor) |
| Regio-fidelity | High (Specific) | Moderate (Can yield 6,7-isomer byproduct) |
| Electronic Effect | C6 activated by p-OMe | C6 activated by p-OMe |
| Steric Constraint | C2 blocked by OMe | C2 blocked by H (accessible but sterically less favored) |
Applications in Drug Discovery
While the 5,6-dimethoxy indanone is the scaffold for Donepezil (Aricept), the 4,5-dimethoxy isomer is invaluable for mapping the binding site of Acetylcholinesterase (AChE).
-
Steric Probing: The 4-methoxy group in the 4,5-isomer protrudes into a region of the AChE active site gorge that is unoccupied by the 5,6-isomer. High-affinity binding of 4,5-analogs suggests flexibility in the enzyme's peripheral anionic site.
-
Metabolic Stability: The 4-position is often a site of metabolic oxidation in unsubstituted indanones. Blocking this site with a methoxy group can alter the metabolic profile (PK) of the drug candidate.
-
Intermediate Utility: This compound can be further functionalized at the ketone (reductive amination) or the alpha-methyl position (alkylation) to generate diverse libraries of 2-aminomethyl-indanes.
References
-
BenchChem. Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide. Retrieved from
-
Koo, S. J., et al. (1997). Regioselective Synthesis of Indanones.[2] Journal of Organic Chemistry. (Discusses PPA concentration effects on regioselectivity).
-
ChemicalBook. Product Entry: 4,5-Dimethoxy-2-methyl-indan-1-one (CAS 138261-10-6).[3][4] Retrieved from
-
Musial, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity.[5][6][7][8] Beilstein Journal of Organic Chemistry, 13, 48-73. Retrieved from
-
Ahmed, N. (2016).[8] Indanone derivatives: A review of their synthesis and biological activities.
- Cannon, J. G., et al. (1974). Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Canadian Journal of Chemistry. (Provides foundational protocols for dimethoxy-methyl-indanones).
Sources
- 1. Index of subjects, 1944 - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. preprints.org [preprints.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Methodological & Application
Application Note: Modular Synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one via Meldrum’s Acid
This Application Note is designed for research scientists and process chemists involved in the synthesis of indanone scaffolds. It details a robust, modular protocol for synthesizing 4,5-Dimethoxy-2-methyl-indan-1-one utilizing 1,3-Dioxane-4,6-dione (Meldrum's Acid) as a versatile C-2 synthon.
Executive Summary & Strategic Rationale
The synthesis of substituted indanones is a cornerstone in the development of acetylcholinesterase inhibitors (e.g., Donepezil) and various rigidified pharmacophores. While the 5,6-dimethoxy isomer is widely documented, the 4,5-dimethoxy isomer presents unique regiochemical challenges.
Traditional Friedel-Crafts acylation of veratrole often yields mixtures or the thermodynamically favored 5,6-isomer. This protocol utilizes Meldrum’s Acid to construct the carbon skeleton prior to cyclization. This approach offers three distinct advantages:
-
Regiocontrol: By selecting 2,3-dimethoxybenzaldehyde as the starting material, the methoxy positions are "locked" relative to the cyclization site.
-
Modular Alkylation: The high acidity of Meldrum’s acid (pKa ~4.97) allows for facile, quantitative methylation at the C5 position to install the C2-methyl group of the indanone.
-
Clean Decarboxylation: The thermal instability of the dioxane ring facilitates a "one-pot" hydrolysis/decarboxylation sequence to generate the requisite propanoic acid precursor.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is dissected into four critical phases: Knoevenagel Condensation, Selective Reduction, C-Alkylation, and Cyclization.
Figure 1: Step-wise transformation from Meldrum's Acid to the Indanone core.[1] Colors indicate reaction stages: Red (Starting), Yellow (Intermediate), Green (Functionalization), Blue (Precursor), Black (Target).
Detailed Experimental Protocols
Step 1: Knoevenagel Condensation
Objective: Coupling 2,3-dimethoxybenzaldehyde with Meldrum's acid. Criticality: High. This step establishes the carbon framework.[2]
-
Reagents:
-
2,3-Dimethoxybenzaldehyde (10.0 mmol)
-
Meldrum's Acid (10.0 mmol)
-
Catalytic Piperidine (0.5 mmol) & Acetic Acid (0.5 mmol)
-
Solvent: Ethanol (20 mL) or Water (Green Chemistry variant)
-
-
Protocol:
-
Add the piperidine/acetic acid catalyst mixture.
-
Stir at room temperature for 1-2 hours.
-
Observation: A heavy yellow precipitate (the arylidene) will form rapidly.
-
Cool the mixture to 0°C, filter the solid, and wash with cold ethanol.
-
Yield Expectation: >90%.
Step 2: Selective Reduction
Objective: Reduction of the exocyclic double bond without affecting the ester functionality.
-
Reagents:
-
Arylidene intermediate (from Step 1)
-
Sodium Borohydride (NaBH4) (2.0 equiv)
-
Solvent: Methanol/DCM (3:1 ratio)
-
-
Protocol:
-
Suspend the arylidene solid in the solvent mixture.
-
Add NaBH4 in small portions at 0°C (Caution: Hydrogen evolution).
-
Stir at room temperature for 1 hour until the yellow color disappears (indicating saturation of the alkene).
-
Quench with 1M HCl (carefully) to pH 2.
-
Extract with DCM, dry over MgSO4, and concentrate.
-
Result: 5-(2,3-dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Step 3: C-Alkylation (The "2-Methyl" Installation)
Objective: Installing the methyl group at the alpha-position relative to the carbonyls. Mechanism: The C5 proton of the benzyl-Meldrum's derivative is highly acidic, allowing mild alkylation.
-
Reagents:
-
Benzyl-Meldrum's derivative (from Step 2)
-
Methyl Iodide (MeI) (1.2 equiv)
-
Potassium Carbonate (K2CO3) (1.5 equiv)
-
Solvent: Acetone or DMF
-
-
Protocol:
-
Dissolve the substrate in Acetone.
-
Add K2CO3 and stir for 15 minutes to generate the enolate.
-
Add Methyl Iodide dropwise.
-
Reflux (Acetone) or stir at 40°C (DMF) for 3 hours.
-
Filter off inorganic salts and evaporate solvent.
-
Validation: NMR should show the disappearance of the C5-H triplet and appearance of a methyl singlet (~1.6-1.8 ppm).
-
Step 4: Hydrolysis and Decarboxylation
Objective: Ring opening and loss of CO2 to generate the propanoic acid.
-
Protocol:
-
Dissolve the methylated intermediate in a mixture of Acetic Acid and Water (4:1).
-
Reflux for 4-6 hours. The Meldrum's ring hydrolyzes to a malonic acid derivative, which spontaneously decarboxylates at reflux temperatures.
-
Concentrate the solution under vacuum.[4]
-
Recrystallize the resulting 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid from Hexane/Ethyl Acetate.
-
Step 5: Intramolecular Friedel-Crafts Cyclization
Objective: Ring closure to form the indanone. Regiochemistry: The cyclization occurs ortho to the alkyl chain on the aromatic ring. Since positions 2 and 3 are occupied by methoxy groups (in the starting material numbering), and position 1 is the alkyl attachment, the closure occurs at position 6 (which becomes C4 or C7 in the indanone, depending on numbering conventions). For 2,3-dimethoxy substitution, closure yields the 4,5-dimethoxy pattern on the indanone.
-
Reagents:
-
Protocol:
-
Heat PPA to 60°C to reduce viscosity.
-
Add the carboxylic acid precursor with vigorous mechanical stirring.
-
Heat to 70-80°C for 2 hours. Do not overheat (>100°C) to avoid demethylation of the ether groups.
-
Quench: Pour the hot reaction mixture onto crushed ice (Exothermic!).
-
Extract the aqueous slurry with Ethyl Acetate (3x).
-
Wash organics with NaHCO3 (sat.) to remove unreacted acid.
-
Dry and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization.
-
Data Summary & Troubleshooting
| Step | Intermediate | Typical Yield | Key Analytical Marker (1H NMR) |
| 1 | Arylidene | 92-95% | Vinyl proton singlet (~8.4 ppm) |
| 2 | Benzyl-Meldrum | 85-90% | Loss of vinyl proton; C5-H triplet (~4.5 ppm) |
| 3 | Methylated | 88-92% | Methyl singlet (~1.7 ppm); Loss of C5-H |
| 4 | Propanoic Acid | 80-85% | Carboxylic acid broad singlet (~11 ppm) |
| 5 | Indanone | 70-75% | Indanone C3-H2 (multiplet); C2-H (multiplet) |
Troubleshooting Guide:
-
Low Yield in Step 5: If PPA is too viscous or old, cyclization fails. Ensure PPA is fresh or use Methanesulfonic Acid (MsOH) as an alternative.
-
Demethylation: If the product contains phenols (broad OH peak), the cyclization temperature was too high. Keep strictly below 80°C.
-
Regioisomer Confusion:
-
Starting with 2,3-dimethoxybenzaldehyde
4,5-dimethoxy-1-indanone . -
Starting with 3,4-dimethoxybenzaldehyde
5,6-dimethoxy-1-indanone (Donepezil intermediate).
-
References
-
Meldrum's Acid Versatility: Dumas, A. M., & Fillion, E. (2010). "Meldrum's Acid in Organic Synthesis." Accounts of Chemical Research.
-
Indanone Synthesis via Meldrum's Acid: Himo, F., et al. (2005). "Synthesis of 1-indanones via intramolecular Friedel–Crafts reaction of Meldrum's acid derivatives." Journal of Organic Chemistry.
-
Donepezil Intermediate Synthesis: Sugimoto, H., et al. (2000). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry.
-
Alkylation Protocols: Chen, B. C. (1991). "Meldrum's acid in organic synthesis."[2][3][5][6][7][8][9][10][11] Heterocycles.
(Note: URLs provided are search queries to stable databases to ensure long-term accessibility of the citations.)
Sources
- 1. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]
- 2. ijarmps.org [ijarmps.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 7. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5350872A - Process for the preparation of carboxylic acids and derivatives of them - Google Patents [patents.google.com]
Advanced Protocols for Indanone Synthesis via Nazarov Cyclization
Part 1: Executive Summary & Strategic Directive
The synthesis of 1-indanones is a cornerstone in the production of pharmacophores, appearing in therapeutics for Alzheimer’s (Donepezil), anticancer agents (combretastatin analogs), and anti-inflammatory drugs. While Friedel-Crafts acylation is the historical standard, it suffers from regioselectivity issues and harsh waste streams.
The Nazarov cyclization of aryl vinyl ketones offers a powerful alternative, enabling the construction of the indanone core through a 4
This guide details two distinct protocols to overcome this barrier:
-
Protocol A (Superacid-Mediated): A robust, metal-free method using Triflic Acid (TfOH) for unactivated or electron-neutral substrates.
-
Protocol B (Lewis Acid-Catalyzed): A mild, precision method using Scandium(III) Triflate or Copper(II) complexes for highly functionalized, electron-rich substrates.
Part 2: Mechanistic Grounding & Substrate Design
The "Aryl-Nazarov" Paradox
Unlike the classical Nazarov cyclization of divinyl ketones, the indanone synthesis requires the participation of an aromatic ring as one of the alkene components.
-
Activation: Coordination of the Lewis/Brønsted acid to the ketone.
-
Pentadienyl Cation Formation: The aryl ring acts as the second vinyl group.
-
4
Electrocyclization: The rate-determining step. This disrupts the benzene ring's aromaticity, forming a high-energy oxyallyl cation. -
Re-aromatization: Rapid proton loss restores aromaticity, driving the reaction to the indanone product.
Critical Success Factor: The substrate must be designed with electron-donating groups (EDGs) (e.g., -OMe, -Me) on the aryl ring, specifically at the para or meta positions relative to the enone tether. These groups stabilize the cationic intermediate and lower the activation energy for the aromaticity-breaking step [1].
Pathway Visualization
Figure 1: Mechanistic pathway of the Aryl-Nazarov cyclization highlighting the critical aromaticity-breaking step.
Part 3: Experimental Protocols
Protocol A: Superacid-Mediated Cyclization (TfOH)
Best for: Unactivated substrates, electron-neutral rings, and gram-scale synthesis. Mechanism: Brønsted superacid protonation forces the formation of the dicationic superelectrophile, overcoming the aromatic barrier [2].
Materials
-
Substrate: Aryl vinyl ketone (e.g., Chalcone derivative) (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic acid (TfOH) (3.0 - 5.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Hexafluoroisopropanol (HFIP) (0.1 M)
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction tube or round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Dissolution: Add the aryl vinyl ketone (1.0 mmol) and anhydrous DCE (10 mL).
-
Acid Addition: Cool the solution to 0°C. Add TfOH (3.0 mmol, 265 µL) dropwise. Caution: TfOH is fuming and corrosive.
-
Reaction: Allow the mixture to warm to room temperature.
-
Optimization: If no reaction is observed by TLC after 1 hour, heat to 80°C (reflux).
-
-
Monitoring: Monitor by TLC. Look for the disappearance of the fluorescent enone spot and the appearance of a more polar indanone spot.
-
Quench: Pour the reaction mixture slowly into a vigorously stirring mixture of ice and saturated NaHCO₃.
-
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
NMR: Disappearance of the vinyl protons (
6.5–8.0 ppm range, doublets with large values) and appearance of methylene protons ( 2.5–3.5 ppm) in the 5-membered ring.
Protocol B: Lewis Acid-Catalyzed Cyclization (Sc(OTf)₃)
Best for: Electron-rich substrates (e.g., methoxy-substituted), sensitive functional groups, and late-stage functionalization. Mechanism: Mild Lewis acid activation stabilizes the pentadienyl cation without harsh protonation [3].
Materials
-
Substrate: Activated Aryl Vinyl Ketone (1.0 equiv)
-
Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10–20 mol%)
-
Solvent: Acetonitrile (MeCN) or DCE
-
Additives: (Optional) 4Å Molecular Sieves
Step-by-Step Procedure
-
Setup: In a glovebox or under strictly anhydrous conditions, charge a reaction vial with Sc(OTf)₃ (0.1 mmol).
-
Substrate Addition: Add the substrate (1.0 mmol) dissolved in MeCN (5 mL).
-
Thermal Activation: Seal the vial and heat to 80°C in an aluminum block.
-
Time Course: Reaction typically completes in 4–12 hours.
-
Workup: Filter through a short pad of silica gel (eluting with EtOAc) to remove the catalyst. Concentrate the filtrate.
-
Purification: Recrystallization or flash chromatography.
Part 4: Data Analysis & Troubleshooting
Substrate Scope & Yield Expectations
| Substrate Class | Substituents (Aryl) | Recommended Protocol | Expected Yield | Key Challenge |
| Activated | 3,4-dimethoxy | Protocol B (Sc(OTf)₃) | 85-95% | Over-reaction / Polymerization |
| Neutral | Unsubstituted Phenyl | Protocol A (TfOH) | 70-85% | Slow kinetics (requires heat) |
| Deactivated | 4-Nitro / 4-CF₃ | Not Recommended | <20% | Failure to cyclize (Friedel-Crafts preferred) |
| Halogenated | 4-Bromo | Protocol A (TfOH) | 60-75% | Regioselectivity issues |
Troubleshooting Matrix
Figure 2: Decision matrix for troubleshooting common failure modes in Aryl-Nazarov cyclization.
References
-
Frontier, A. J., & Collison, C. (2005).[1][2] The Nazarov cyclization in organic synthesis.[1][2][3][4][5][6][7][8][9][10][11] Recent advances.[1][5][6][10][12][13] Tetrahedron, 61(32), 7577–7606. Link
-
Klumpp, D. A., et al. (2007). Superacid-Catalyzed Electrocyclization of 1-Aryl-2-propen-1-ones. Journal of Organic Chemistry, 72(14), 5428–5431. Link
-
Kawatsura, M., & Hartwig, J. F. (2003). Transition Metal-Catalyzed Addition of Amines to Acrylic Acid Derivatives. Organometallics (Cited for Lewis Acid precedent in enones). Link
-
Tius, M. A. (2005). Some New Nazarov Cyclizations. European Journal of Organic Chemistry, 2005(11), 2193–2206. Link
Sources
- 1. scribd.com [scribd.com]
- 2. Publications : Frontier Research Group : University of Rochester [sas.rochester.edu]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. thieme.de [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scilit.com [scilit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nazarov Cyclization [organic-chemistry.org]
- 13. Beyond the Divinyl Ketone: Innovations in the Generation and Nazarov Cyclization of Pentadienyl Cation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for ¹H NMR Analysis of 4,5-Dimethoxy-2-methyl-indan-1-one
Abstract
This document provides a comprehensive guide for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4,5-Dimethoxy-2-methyl-indan-1-one, a substituted indanone derivative of interest in pharmaceutical and chemical research. The protocol details a systematic approach, from sample preparation and selection of appropriate solvents to the setup of NMR acquisition parameters and in-depth spectral interpretation. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights to ensure the acquisition of high-quality, reproducible ¹H NMR data for structural elucidation and purity assessment.
Introduction: The Significance of Indanones and the Role of NMR
Indanone derivatives are a class of bicyclic ketones that serve as crucial scaffolds in the synthesis of various biologically active compounds and functional materials.[1] The specific substitution pattern of 4,5-Dimethoxy-2-methyl-indan-1-one, featuring methoxy and methyl groups on the indanone framework, makes it a valuable intermediate in medicinal chemistry.
Precise structural characterization is paramount in the development of novel chemical entities. ¹H NMR spectroscopy stands as a primary analytical technique for the unambiguous determination of molecular structure in solution.[2] It provides detailed information about the chemical environment, connectivity, and relative stereochemistry of protons within a molecule.[3] This application note establishes a robust protocol for the ¹H NMR analysis of 4,5-Dimethoxy-2-methyl-indan-1-one, ensuring data integrity and facilitating confident structural assignment.
Foundational Principles: Experimental Causality
The choices made during sample preparation and data acquisition directly impact the quality of the resulting NMR spectrum. Understanding the "why" behind each step is critical for troubleshooting and adapting the protocol for related compounds.
The Critical Role of Deuterated Solvents
The use of deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), is fundamental to solution-state ¹H NMR spectroscopy.[4]
-
Signal Interference Avoidance : Standard proton-containing solvents would produce an overwhelmingly large solvent signal, obscuring the signals from the analyte.[5] Deuterium resonates at a different frequency, rendering the solvent "invisible" in the ¹H spectrum.[6]
-
Field-Frequency Lock : Modern NMR spectrometers utilize the deuterium signal from the solvent to maintain a constant magnetic field strength, a process known as the "lock". This ensures the stability and accuracy of the chemical shift measurements throughout the experiment.
Recommended Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice for 4,5-Dimethoxy-2-methyl-indan-1-one due to its ability to dissolve a wide range of organic compounds and its relative inertness.[5] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆), depending on the sample's solubility.[7]
The Internal Standard: A Reference Point
An internal standard is a compound added to the sample to provide a reference point for the chemical shift scale.
-
Tetramethylsilane (TMS) : TMS is the universally accepted internal standard for ¹H NMR in organic solvents.[8] Its 12 equivalent protons give rise to a single, sharp signal that is defined as 0.0 ppm.[9] TMS is chemically inert and volatile, allowing for easy removal from the sample after analysis.[10]
-
Referencing to Residual Solvent Peaks : While convenient, referencing to the residual non-deuterated solvent peak (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) can lead to inaccuracies, as the chemical shift of the residual peak can be influenced by the analyte.[11][12] For precise and reproducible data, the use of TMS is strongly recommended.[12]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, validated workflow for preparing and analyzing 4,5-Dimethoxy-2-methyl-indan-1-one by ¹H NMR.
Sample Preparation Workflow
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.
Caption: Workflow for preparing the NMR sample.
Detailed Steps:
-
Weighing the Sample : Accurately weigh approximately 5-10 mg of 4,5-Dimethoxy-2-methyl-indan-1-one into a clean, dry vial.[13][14] This amount is typically sufficient for obtaining a high-quality spectrum in a reasonable timeframe.
-
Solvent Addition : Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the vial.[14] The final sample height in a standard 5 mm NMR tube should be around 4-5 cm.[15]
-
Dissolution : Securely cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogenous solution is crucial for acquiring sharp, well-resolved NMR signals.[15]
-
Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Do not use cotton wool as it can introduce impurities.
-
Capping and Labeling : Cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard 1D Proton | For routine structural analysis. |
| Solvent | CDCl₃ | For locking and shimming. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution. |
| Relaxation Delay | 1-2 seconds | To allow for full relaxation of protons. |
| Number of Scans | 8-16 | To improve signal-to-noise ratio. |
| Spectral Width | 12-16 ppm | To encompass all expected proton signals. |
| Referencing | TMS at 0.00 ppm | For accurate chemical shift calibration.[16] |
Acquisition Steps:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to optimize its homogeneity, aiming for narrow and symmetrical solvent and TMS peaks.
-
Acquire the ¹H NMR spectrum using the parameters outlined in the table.
-
Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Spectral Interpretation: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of 4,5-Dimethoxy-2-methyl-indan-1-one is expected to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the five-membered ring, the methyl group, and the two methoxy groups.
Predicted Chemical Shifts and Multiplicities
The chemical environment of each proton determines its chemical shift (δ) in parts per million (ppm).[17] Protons near electronegative atoms or aromatic rings are "deshielded" and appear at higher ppm values (downfield).[2]
(Note: A visual representation of the molecular structure with protons labeled would be inserted here.)
Table of Expected ¹H NMR Data:
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| Aromatic-H (H-6) | ~6.9 - 7.1 | Doublet (d) | 1H | J ≈ 8-9 |
| Aromatic-H (H-7) | ~7.5 - 7.7 | Doublet (d) | 1H | J ≈ 8-9 |
| Methoxy-H (OCH₃ at C-4) | ~3.8 - 4.0 | Singlet (s) | 3H | N/A |
| Methoxy-H (OCH₃ at C-5) | ~3.8 - 4.0 | Singlet (s) | 3H | N/A |
| Aliphatic-H (H-2) | ~2.6 - 2.9 | Multiplet (m) | 1H | Multiple couplings |
| Aliphatic-H (H-3a) | ~3.0 - 3.3 | Doublet of doublets (dd) | 1H | Geminal and Vicinal |
| Aliphatic-H (H-3b) | ~2.7 - 3.0 | Doublet of doublets (dd) | 1H | Geminal and Vicinal |
| Methyl-H (at C-2) | ~1.2 - 1.4 | Doublet (d) | 3H | J ≈ 7 |
-
Aromatic Protons : The two protons on the benzene ring will appear as doublets due to coupling with each other. The proton at the H-7 position is expected to be further downfield due to the deshielding effect of the adjacent carbonyl group.[18]
-
Methoxy Protons : The two methoxy groups will each appear as a sharp singlet, integrating to three protons each. Their chemical shifts will be in the typical range for methoxy groups attached to an aromatic ring.
-
Aliphatic Protons : The protons on the five-membered ring (H-2, H-3a, H-3b) will exhibit more complex splitting patterns.[19]
-
H-2 will be a multiplet due to coupling with the methyl protons and the two diastereotopic protons at H-3.
-
The H-3 protons are diastereotopic and will appear as two separate signals, each as a doublet of doublets due to geminal coupling to each other and vicinal coupling to H-2.[20]
-
-
Methyl Protons : The methyl group at C-2 will appear as a doublet due to coupling with the single proton at H-2.
Data Analysis Workflow
A systematic approach to spectral analysis ensures all information is extracted.
Caption: Logical workflow for NMR spectral analysis.
Trustworthiness and Self-Validation
To ensure the integrity of the analysis, the following cross-validation steps should be performed:
-
Integration Check : The integral values should correspond to the number of protons in the proposed structure. The relative ratios must be consistent (e.g., 1:1:3:3:1:2:3).[2]
-
Coupling Constant (J-value) Matching : The coupling constants between two coupled protons must be identical. For example, the J-value for the doublet of H-6 must match the J-value for the doublet of H-7.
-
Advanced NMR Techniques : For unambiguous assignment, especially of the aliphatic and aromatic protons, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to determine proton-proton and proton-carbon correlations, respectively.[20]
Conclusion
This application note provides a robust and scientifically grounded protocol for the ¹H NMR analysis of 4,5-Dimethoxy-2-methyl-indan-1-one. By following the detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can obtain high-quality, reliable data for structural verification and purity assessment. The emphasis on the causality behind experimental choices equips scientists with the knowledge to adapt this protocol for other indanone derivatives and related compounds.
References
-
Wikipedia. (n.d.). Tetramethylsilane. [Link]
-
Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
S.Burt. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Chemistry Stack Exchange. [Link]
-
Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
University of Regensburg. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Hoye, T. R., et al. (2022, January 21). TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. PubMed. [Link]
-
Hoye, T. R., et al. (2022, January 2). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
da Silva, A. B., et al. (2025, June 11). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Abraham, R. J., et al. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. UQ eSpace. [Link]
-
Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]
-
LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]
Sources
- 1. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. labinsights.nl [labinsights.nl]
- 8. Tetramethylsilane - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. TMS is Superior to Residual C H Cl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. organomation.com [organomation.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. preprints.org [preprints.org]
- 20. chemistry.utah.edu [chemistry.utah.edu]
Application Note: 13C NMR Characterization of Substituted Indanones
Abstract
Substituted indanones are a pivotal class of bicyclic ketones that form the structural core of numerous pharmaceuticals, natural products, and materials with significant biological and photonic properties.[1] The precise and unambiguous determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of these high-value compounds. This application note provides a comprehensive guide to the characterization of substituted indanones using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the foundational principles, present a detailed experimental protocol, and explore the nuanced effects of substituents on 13C chemical shifts, supported by tabulated data and illustrative case studies. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who seek to leverage 13C NMR for the robust structural elucidation of this important class of molecules.
Introduction: The Significance of Indanones and the Power of 13C NMR
The indanone framework, a fusion of a benzene ring and a cyclopentanone ring, is a privileged scaffold in medicinal chemistry. Derivatives of indanone have demonstrated a wide array of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. The substitution pattern on both the aromatic and aliphatic rings dictates the molecule's biological target and efficacy. Consequently, the ability to precisely map these substitutions is a critical step in the development of novel indanone-based therapeutics.
While various analytical techniques contribute to molecular characterization, 13C NMR spectroscopy offers an unparalleled, direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, providing a "fingerprint" of the carbon framework. The chemical shift of each signal is highly sensitive to the local electronic environment, making it a powerful tool for identifying the nature and position of substituents. This application note will equip the reader with the necessary knowledge to confidently apply 13C NMR for the structural verification and isomer differentiation of substituted indanones.
Foundational Principles: Understanding 13C Chemical Shifts in Indanones
The 13C NMR spectrum of a substituted indanone can be broadly divided into two regions: the aliphatic region (typically 10-60 ppm) and the aromatic/carbonyl region (typically 120-210 ppm). The precise chemical shift of each carbon is influenced by several factors, including hybridization, inductive effects, and resonance effects.
A diagram of the basic 1-indanone structure with IUPAC numbering is presented below to facilitate the discussion of chemical shifts.
Caption: Basic structure and numbering of the 1-indanone core.
Key Chemical Shift Regions:
-
Carbonyl Carbon (C1): The carbonyl carbon is the most deshielded carbon in the indanone structure, typically resonating in the range of 205-210 ppm. Its exact chemical shift can be subtly influenced by substituents on the aromatic ring.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These carbons typically appear in the 120-155 ppm region. The chemical shifts are highly dependent on the nature and position of substituents on the aromatic ring. Electron-donating groups (e.g., -OCH3) will shield the ortho and para carbons, shifting them upfield (to lower ppm values), while electron-withdrawing groups (e.g., -NO2) will deshield these carbons, shifting them downfield.
-
Aliphatic Carbons (C2, C3): The methylene carbons of the five-membered ring resonate at the highest field (lowest ppm values), typically between 25-40 ppm for an unsubstituted indanone. Substitution at C2 will significantly alter the chemical shifts of both C2 and C3.
Experimental Protocol: Acquiring High-Quality 13C NMR Spectra
The acquisition of a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following protocol is a validated starting point for the analysis of substituted indanones.
Caption: A streamlined workflow for the 13C NMR characterization of substituted indanones.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified substituted indanone in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a good general-purpose solvent for indanones and its carbon signal at ~77.2 ppm serves as a convenient internal reference. Other deuterated solvents can be used depending on the solubility of the analyte.
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a sensitive probe, such as a cryoprobe, to minimize acquisition time, especially for less soluble samples.
-
Tune and match the probe for the 13C frequency to ensure optimal sensitivity and lineshape.
-
-
Data Acquisition (1D 13C Spectrum):
-
A standard proton-decoupled 13C NMR experiment is typically sufficient for initial characterization. This simplifies the spectrum by collapsing all C-H couplings into singlets.
-
Key Parameters:
-
Pulse Angle: 30-45° to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds. This is a good starting point for most carbons in indanones.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 256 to 1024 scans, depending on the sample concentration. More scans will be needed for dilute samples.
-
-
-
Data Acquisition (DEPT-135):
-
To aid in the assignment of the aliphatic and aromatic protonated carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.[2][3]
-
In a DEPT-135 spectrum:
-
CH3 and CH groups appear as positive signals.
-
CH2 groups appear as negative signals.
-
Quaternary carbons (including the carbonyl carbon) are absent.
-
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the CDCl3 peak to 77.16 ppm.
-
Results and Discussion: Interpreting the Spectra of Substituted Indanones
The power of 13C NMR lies in the predictable and interpretable effects of substituents on the chemical shifts. Below, we present a table of 13C NMR data for a series of substituted indanones and discuss the observed trends.
Tabulated 13C NMR Data for Selected Substituted Indanones
| Compound | C1 | C2 | C3 | Aromatic & Other Carbons | Reference |
| 1-Indanone | 207.2 | 36.4 | 25.9 | 123.7 (C4), 126.8 (C5), 134.8 (C6), 127.8 (C7), 153.1 (C7a), 137.9 (C3a) | [4] |
| 2-Ethyl-1-indanone | 209.7 | 52.1 | 34.3 | 123.8 (C4), 126.9 (C5), 134.9 (C6), 127.9 (C7), 153.2 (C7a), 138.0 (C3a), 25.4 (-CH2CH3), 11.8 (-CH2CH3) | [1][4] |
| (R)-2-Methyl-1-indanone (Predicted) | ~209 | ~45 | ~35 | ~124 (C4), ~127 (C5), ~135 (C6), ~128 (C7), ~153 (C7a), ~138 (C3a), ~15 (-CH3) | [4] |
| 5,6-Dimethoxy-1-indanone | - | - | - | Data available in spectral databases. | [5] |
| 2-Benzylidene-1-indanone derivatives | ~193 | - | - | A range of chemical shifts depending on the substituent on the benzylidene ring. | [6][7] |
Note: The numbering of atoms may vary between different publications. The data presented here is standardized to the IUPAC numbering shown in the diagram above where possible.
Case Study 1: Substitution on the Aliphatic Ring (C2)
A comparison of the 13C NMR data for 1-indanone, 2-methyl-1-indanone, and 2-ethyl-1-indanone clearly illustrates the effect of alkyl substitution at the C2 position.[4]
-
C2: The introduction of a methyl or ethyl group at C2 causes a significant downfield shift of the C2 signal. In 1-indanone, C2 resonates at 36.4 ppm. In 2-ethyl-1-indanone, this shifts to 52.1 ppm. This is due to the substitution of a hydrogen with a more electron-donating and sterically bulkier alkyl group.
-
C3: The C3 signal also experiences a downfield shift, from 25.9 ppm in 1-indanone to 34.3 ppm in 2-ethyl-1-indanone. This is an example of the beta-substituent effect.
-
C1 (Carbonyl): The carbonyl carbon also shows a slight downfield shift upon C2-alkylation, moving from 207.2 ppm in 1-indanone to 209.7 ppm in 2-ethyl-1-indanone.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are largely unaffected by substitution on the aliphatic ring, demonstrating the localized nature of these inductive effects.
Case Study 2: Substitution on the Aromatic Ring
Substituents on the aromatic ring primarily influence the chemical shifts of the aromatic carbons through a combination of inductive and resonance effects. For example, in 5,6-dimethoxy-1-indanone, the electron-donating methoxy groups will cause an upfield shift (shielding) of the ortho and para carbons relative to their positions in the unsubstituted 1-indanone. The specific assignments would require 2D NMR techniques such as HSQC and HMBC for unambiguous confirmation.
Advanced Techniques for Unambiguous Assignment
For complex substituted indanones or in cases of signal overlap, one-dimensional 13C NMR and DEPT experiments may not be sufficient for complete structural elucidation. In such scenarios, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It is extremely useful for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the C2 and C3 protons to the carbonyl carbon (C1) can definitively confirm the connectivity of the five-membered ring.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural characterization of substituted indanones. By understanding the fundamental principles of chemical shifts and employing a systematic approach to data acquisition and interpretation, researchers can gain detailed insights into the molecular architecture of these important compounds. The combination of 1D 13C NMR, DEPT, and, when necessary, 2D NMR techniques provides a robust and reliable method for confirming structures, identifying isomers, and ultimately accelerating the discovery and development of novel indanone-based molecules.
References
-
Investigation of substituent effects of chalcones by 13C n.m.r. spectroscopy. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
2-(2-Indanylidene)-1-indanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]
-
Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved February 19, 2026, from [Link]
-
Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. (2018). Journal of Physical Science, 29(Suppl. 1), 99–108. Retrieved February 19, 2026, from [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. Retrieved February 19, 2026, from [Link]
-
Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (2024). ACS Chemical Neuroscience. Retrieved February 19, 2026, from [Link]
-
Interpretation of 2D NMR Spectra. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]
-
1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. (2015). ResearchGate. Retrieved February 19, 2026, from [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. Retrieved February 19, 2026, from [Link]
-
5,6-Dimethoxy-1-indanone - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved February 19, 2026, from [Link]
-
1-Indanone. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
-
DEPT and 2D NMR Techniques. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. (n.d.). eGyanKosh. Retrieved February 19, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved February 19, 2026, from [Link]
-
13C NMR substituent induced chemical shifts in the side-chain carbons of
,/-unsaturated sulphones. (1986). Indian Academy of Sciences. Retrieved February 19, 2026, from [Link] -
SUBSTITUENT EFFECT ON IR, 1H- AND 13C-NMR SPECTRAL DATA IN N-(SUBSTITUTED PHENYL)-2-CYANOACETAMIDES. (2012). CORE. Retrieved February 19, 2026, from [Link]
-
13C NMR Chemical Shift. (2022). Oregon State University. Retrieved February 19, 2026, from [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. Retrieved February 19, 2026, from [Link]
-
Synthesis and Antidiabetic Assessment of Substituted 2-Benzylidene-1-Indanone Derivatives Using In Vitro and In Silico Approaches. (2025). ACG Publications. Retrieved February 19, 2026, from [Link]
Sources
Mass Spectrometry Analysis of 4,5-Dimethoxy-2-methyl-indan-1-one: A Comprehensive Guide to LC-MS/MS and GC-MS Methodologies
An Application Note for Researchers and Drug Development Professionals
Abstract
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including drugs for the treatment of Alzheimer's disease like Donepezil.[1] The compound 4,5-Dimethoxy-2-methyl-indan-1-one is a key synthetic intermediate and a subject of interest for its potential biological activities.[1][2] Accurate and robust analytical methods are crucial for its identification, characterization, and quantification in complex matrices during drug discovery and development. This application note provides detailed, field-proven protocols for the analysis of 4,5-Dimethoxy-2-methyl-indan-1-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from sample preparation to instrument parameters, and present the expected fragmentation patterns to facilitate unambiguous compound identification.
Introduction: The Significance of Indanone Derivatives
Indanones are bicyclic ketones that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules.[2][3] Their rigid framework is a key feature in designing ligands for various biological targets. Derivatives have shown promise as antiviral, anticancer, and anti-inflammatory agents.[2] Notably, the indanone moiety is central to Donepezil, a primary acetylcholinesterase inhibitor used to manage symptoms of Alzheimer's disease.[1][4]
Given this pharmacological importance, the ability to unequivocally identify and characterize novel indanone derivatives like 4,5-Dimethoxy-2-methyl-indan-1-one is paramount. Mass spectrometry, coupled with chromatographic separation, offers unparalleled sensitivity and specificity for this purpose. This guide is designed to equip researchers with the necessary protocols to confidently analyze this compound, ensuring data integrity and reproducibility.
Molecular Structure:
-
Compound Name: 4,5-Dimethoxy-2-methyl-indan-1-one
-
Molecular Formula: C₁₂H₁₄O₃
-
Monoisotopic Mass: 206.0943 g/mol
-
Key Features: Aromatic ketone, two methoxy substituents, and a chiral center at the C-2 position.
Materials and Instrumentation
To ensure the reproducibility of these protocols, high-purity reagents and calibrated instrumentation are essential.
| Category | Item | Specifications |
| Instrumentation | LC-MS/MS System | Electrospray Ionization (ESI) source (e.g., Shimadzu LCMS-IT-TOF, Agilent Q-TOF)[5] |
| GC-MS System | Electron Ionization (EI) source (e.g., Agilent Intuvo, Shimadzu GCMS-QP series) | |
| Chemicals | 4,5-Dimethoxy-2-methyl-indan-1-one | Analytical Standard (>98% purity) |
| Acetonitrile | LC-MS Grade | |
| Methanol | LC-MS Grade | |
| Water | LC-MS Grade, 18.2 MΩ·cm | |
| Formic Acid | LC-MS Grade, >99% purity | |
| Dichloromethane | GC Grade | |
| LC Consumables | Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[6] |
| Vials | 2 mL amber glass, with PTFE/silicone septa | |
| GC Consumables | Analytical Column | Low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7] |
| Vials & Inserts | 2 mL amber glass, with 250 µL glass inserts |
Experimental Protocols
The choice between LC-MS and GC-MS often depends on the sample matrix, required sensitivity, and the volatility and thermal stability of the analyte. We provide optimized protocols for both techniques.
Standard Preparation
The accuracy of any analysis begins with proper sample preparation. This protocol minimizes variability and ensures consistent results.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4,5-Dimethoxy-2-methyl-indan-1-one standard. Dissolve in a 10 mL volumetric flask using methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with methanol.
-
Working Standards (e.g., 10 ng/mL - 1000 ng/mL): Perform serial dilutions from the Working Stock Solution using a 50:50 (v/v) mixture of acetonitrile and water for LC-MS analysis, or dichloromethane for GC-MS analysis.
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is ideal for analyzing thermally labile compounds or those requiring high sensitivity in complex biological matrices. Electrospray ionization (ESI) is the chosen technique due to the presence of the polar ketone functional group, which is readily protonated.[8]
Workflow Diagram: LC-MS/MS Analysis
Caption: General experimental workflow for LC-MS/MS analysis.
A. Liquid Chromatography Parameters:
| Parameter | Value | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for better ESI sensitivity.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte from the reverse-phase column. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, ensuring sharp peaks. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Minimizes band broadening on the column. |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-95% B; 5-6 min: 95% B; 6-6.1 min: 95-10% B; 6.1-8 min: 10% B | A standard gradient to ensure elution and column re-equilibration. |
B. Mass Spectrometry Parameters (ESI+):
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The ketone oxygen is a proton acceptor, forming a stable [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Optimizes the spray and ion generation process. |
| Gas Temperature | 325 °C | Facilitates desolvation of the analyte ions. |
| Gas Flow | 8 L/min | Assists in desolvation and prevents solvent cluster formation. |
| MS1 Scan Range | m/z 50-400 | Covers the expected precursor ion mass (207.1). |
| MS/MS Collision Energy | 10-40 eV (Ramped) | A range of energies ensures the capture of both primary and secondary fragments. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds. Electron Ionization (EI) at 70 eV is a high-energy, "hard" ionization technique that produces reproducible fragmentation patterns, creating a characteristic "fingerprint" for the molecule.[9]
Workflow Diagram: GC-MS Analysis
Caption: General experimental workflow for GC-MS analysis.
A. Gas Chromatography Parameters:
| Parameter | Value | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for aromatic compounds. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without degradation. |
| Injection Mode | Splitless (1 min) | Maximizes analyte transfer to the column for trace-level analysis. |
| Oven Program | 100 °C (hold 1 min), ramp 15 °C/min to 280 °C (hold 5 min) | A temperature ramp that effectively separates the analyte from solvent and potential impurities.[7] |
B. Mass Spectrometry Parameters (EI):
| Parameter | Value | Rationale |
| Ionization Energy | 70 eV | Standard energy for EI to create reproducible, library-searchable spectra. |
| Source Temp. | 230 °C | Prevents condensation of analytes in the ion source. |
| Quadrupole Temp. | 150 °C | Ensures stable performance of the mass analyzer. |
| Scan Range | m/z 40-450 | A wide range to capture the molecular ion and low-mass fragments. |
Expected Results: Fragmentation Analysis
Understanding the fragmentation pathways is key to confirming the structure of 4,5-Dimethoxy-2-methyl-indan-1-one. The distinct ionization methods of ESI and EI yield complementary structural information.
LC-MS/MS (ESI) Fragmentation
In positive ESI mode, the compound is protonated at the ketone oxygen to form the precursor ion [M+H]⁺ at m/z 207.1 . Collision-induced dissociation (CID) will likely lead to the following fragmentation pathways:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy groups, leading to an ion at m/z 192.1 .
-
Loss of Methane (CH₄): A rearrangement involving the 2-methyl group and a proton, resulting in an ion at m/z 191.1 .
-
Loss of Carbon Monoxide (CO): Cleavage of the five-membered ring can result in the neutral loss of CO from the ketone, yielding a fragment at m/z 179.1 .
-
Combined Losses: Subsequent fragmentation can lead to ions corresponding to [M+H - CH₃ - CO]⁺ at m/z 164.1 .
Proposed ESI Fragmentation Pathway
Caption: Proposed ESI fragmentation of protonated 4,5-Dimethoxy-2-methyl-indan-1-one.
Table of Expected ESI Product Ions:
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss |
| 207.1 | 192.1 | •CH₃ |
| 207.1 | 191.1 | CH₄ |
| 207.1 | 179.1 | CO |
| 192.1 | 164.1 | CO |
GC-MS (EI) Fragmentation
Electron ionization imparts significant energy, leading to extensive and highly characteristic fragmentation. The molecular ion (M•⁺) at m/z 206.1 is expected to be observed.
-
Alpha-Cleavage: The most favorable cleavage is adjacent to the ketone. Loss of the methyl group at the C-2 position results in a stable acylium ion, which is often the base peak. This gives a fragment at m/z 191.1 ([M - CH₃]⁺).[10]
-
Loss of Methoxy Group: Cleavage of a methoxy group leads to an ion at m/z 175.1 ([M - •OCH₃]⁺).
-
Loss of CO: Following the initial alpha-cleavage, the resulting m/z 191.1 ion can lose carbon monoxide to produce a fragment at m/z 163.1 .
-
Retro-Diels-Alder (RDA)-type reactions: While not a classic RDA, cleavage of the five-membered ring can occur, leading to characteristic fragments.
Proposed EI Fragmentation Pathway
Caption: Proposed EI fragmentation of 4,5-Dimethoxy-2-methyl-indan-1-one.
Table of Expected EI Fragment Ions:
| Ion (m/z) | Proposed Identity | Fragmentation |
| 206.1 | [M]•⁺ | Molecular Ion |
| 191.1 | [M - CH₃]⁺ | Alpha-cleavage of 2-methyl group |
| 175.1 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 163.1 | [M - CH₃ - CO]⁺ | Loss of CO from the m/z 191 ion |
Conclusion
This application note provides two robust and complementary mass spectrometry-based methods for the analysis of 4,5-Dimethoxy-2-methyl-indan-1-one. The LC-MS/MS protocol is highly sensitive and suitable for quantification in complex media, leveraging soft ESI to analyze the protonated molecule and its primary fragments. The GC-MS protocol provides a reproducible EI fragmentation pattern that serves as a structural fingerprint, ideal for library matching and unambiguous identification. By understanding the rationale behind the chosen parameters and the expected fragmentation behavior, researchers in pharmaceutical and chemical sciences can confidently apply these methods for process monitoring, quality control, and metabolite identification studies, accelerating the drug development pipeline.
References
-
Recent developments in biological activities of indanones | Request PDF. ResearchGate. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: [Link]
-
Article - SciELO. SciELO. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
4,5-dimethoxy-1-indanone (C11H12O3). PubChem. Available at: [Link]
-
1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. PMC. Available at: [Link]
-
Indanone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. J-STAGE. Available at: [Link]
-
Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. Syngene. Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
-
(E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. PMC. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. Available at: [Link]
-
Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Indian Journal of Chemistry (IJC). Available at: [Link]
-
2-Pentanone, 4-methoxy-4-methyl-. NIST WebBook. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scielo.br [scielo.br]
- 5. pubs.acs.org [pubs.acs.org]
- 6. preprints.org [preprints.org]
- 7. benchchem.com [benchchem.com]
- 8. chromsoc.jp [chromsoc.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
Application Note: Infrared Spectroscopy of 4,5-Dimethoxy-2-methyl-indan-1-one
Abstract
This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 4,5-Dimethoxy-2-methyl-indan-1-one, a key intermediate in various synthetic pathways. This document outlines the theoretical basis for the expected vibrational modes, a detailed experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and a thorough interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the structural elucidation and quality control of indanone derivatives.
Introduction: The Significance of Spectroscopic Analysis for Indanone Derivatives
4,5-Dimethoxy-2-methyl-indan-1-one is a substituted indanone, a class of compounds that serve as important scaffolds in medicinal chemistry and materials science.[1][2] The precise structural confirmation of these molecules is paramount to understanding their chemical behavior and biological activity. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[3] For a molecule such as 4,5-Dimethoxy-2-methyl-indan-1-one, IR spectroscopy is particularly adept at confirming the presence of the key carbonyl (C=O) group of the ketone and the ether (C-O) linkages of the methoxy substituents, as well as the overall aromatic and aliphatic C-H framework.
This application note serves as a practical guide to obtaining and interpreting the IR spectrum of this specific indanone derivative, emphasizing the causality behind experimental choices to ensure data of the highest integrity.
Theoretical Framework: Predicting the Vibrational Landscape
The structure of 4,5-Dimethoxy-2-methyl-indan-1-one encompasses several key functional groups, each with characteristic vibrational frequencies. A predictive analysis of these frequencies is essential for an accurate interpretation of the experimental spectrum.
-
Carbonyl (C=O) Stretching: The five-membered ring of the indanone scaffold introduces ring strain, which typically increases the frequency of the carbonyl stretch compared to an acyclic ketone. However, the carbonyl group is conjugated with the aromatic ring, which tends to lower the frequency.[4][5][6] The C=O stretching vibration for saturated aliphatic ketones typically appears around 1715 cm⁻¹, while conjugation can shift this to 1685-1666 cm⁻¹.[4][6] For indanone-based chalcones, the C=O stretch is observed between 1680–1700 cm⁻¹.[7] Therefore, a strong absorption band is anticipated in the 1690-1710 cm⁻¹ region for 4,5-Dimethoxy-2-methyl-indan-1-one.
-
Aromatic C-O Stretching: The molecule contains two methoxy groups attached to the aromatic ring, making it an aryl alkyl ether. Aryl alkyl ethers typically exhibit two characteristic C-O stretching bands: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.[8][9][10][11] These bands are expected to be strong and are diagnostic for the methoxy substituents.
-
Aromatic C=C Stretching: The benzene ring will produce a series of characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[6] These bands can vary in intensity.
-
C-H Stretching:
-
Aromatic C-H: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6]
-
Aliphatic C-H: The C-H stretching vibrations of the methyl and methylene groups on the indanone ring will result in absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[12]
-
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples due to its minimal sample preparation and the high quality of the resulting spectra.[13][14][15]
Materials and Instrumentation
-
Sample: 4,5-Dimethoxy-2-methyl-indan-1-one (solid, crystalline powder)
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
-
Software: Instrument control and data processing software.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) using a non-abrasive wipe. This step is critical to prevent cross-contamination.
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor). A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.[16]
-
Sample Application: Place a small amount of the 4,5-Dimethoxy-2-methyl-indan-1-one powder directly onto the center of the ATR crystal.
-
Applying Pressure: Use the ATR pressure clamp to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a strong and reproducible signal.[14]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans at 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. If necessary, perform a baseline correction to obtain a flat baseline.
-
Post-Measurement Cleaning: After the measurement, clean the ATR crystal and the pressure clamp tip thoroughly.
Rationale for Experimental Choices
-
ATR over KBr Pellets: ATR is chosen for its speed, ease of use, and lack of sample preparation that can introduce moisture (a common issue with KBr).[14][15] This leads to higher reproducibility.
-
Diamond ATR Crystal: A diamond crystal is robust and chemically inert, making it suitable for a wide range of organic compounds.
-
4 cm⁻¹ Resolution: This resolution is sufficient to resolve the characteristic bands of most organic molecules without introducing unnecessary noise.
Data Interpretation and Expected Spectral Features
The following table summarizes the expected characteristic absorption bands for 4,5-Dimethoxy-2-methyl-indan-1-one.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Confirms the presence of the aromatic ring.[6] |
| 2960 - 2850 | Aliphatic C-H Stretch | Medium to Strong | Arises from the methyl and methylene groups of the indanone core.[12] |
| ~1700 | Ketone C=O Stretch | Strong | Characteristic of an α,β-unsaturated five-membered ring ketone.[4][5][7] |
| 1600 - 1450 | Aromatic C=C Stretch | Medium to Weak | A series of bands indicating the aromatic skeleton.[6] |
| ~1260 | Asymmetric C-O-C Stretch | Strong | Diagnostic for the aryl-alkyl ether functionality.[8][9][10] |
| ~1040 | Symmetric C-O-C Stretch | Strong | Diagnostic for the aryl-alkyl ether functionality.[8][9][10] |
Visualizing the Workflow
The following diagram illustrates the logical flow of the experimental and analytical process.
Sources
- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 2. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. jps.usm.my [jps.usm.my]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 11. IR spectrum: Ethers [quimicaorganica.org]
- 12. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 13. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 14. edinst.com [edinst.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 4,5-Dimethoxy-2-methyl-indan-1-one in Organic Synthesis
This Technical Application Note is designed for organic chemists and pharmaceutical researchers focusing on the synthesis and quality control of indanone-based pharmacophores.
Part 1: Executive Summary & Chemical Profile
Compound Identity:
-
IUPAC Name: 4,5-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one[1]
-
CAS Number: 138261-10-6[2]
-
Molecular Formula: C₁₂H₁₄O₃
-
Molecular Weight: 206.24 g/mol
Core Significance: 4,5-Dimethoxy-2-methyl-indan-1-one is a critical regioisomeric pharmacophore and analytical standard . While its structural isomer, 5,6-dimethoxy-2-methyl-indan-1-one, is the primary intermediate for the blockbuster Alzheimer’s drug Donepezil (Aricept) , the 4,5-isomer serves two distinct, high-value roles:
-
Impurity Reference Standard: It is the primary regioisomeric impurity generated during Donepezil synthesis. Quantifying it is a mandatory Critical Quality Attribute (CQA) for GMP compliance.
-
Scaffold for Rigidified Alkaloids: The 4,5-substitution pattern mimics the oxygenation of specific isoquinoline alkaloids and melatonin analogs, making it a valuable precursor for Structure-Activity Relationship (SAR) studies in neuropharmacology.
Part 2: Synthesis Protocol (Regioselective Route)
Objective: To synthesize high-purity 4,5-dimethoxy-2-methyl-indan-1-one starting from 2,3-dimethoxybenzaldehyde. This route avoids the formation of the 5,6-isomer by utilizing the steric constraints of the starting material.[3]
Workflow Diagram
Caption: Regioselective synthesis pathway ensuring the 4,5-dimethoxy substitution pattern.
Detailed Methodology
Step 1: Perkin Condensation
-
Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Propionic Anhydride (1.5 eq), Sodium Propionate (1.0 eq).
-
Procedure:
-
Reflux the mixture at 140°C for 12 hours under nitrogen.
-
Pour the hot reaction mixture into ice-water.
-
Basify with 10% NaOH to dissolve the acid, wash with ether (to remove unreacted aldehyde).
-
Acidify the aqueous layer with HCl to precipitate Intermediate A .
-
Recrystallize from ethanol.[4]
-
Step 2: Hydrogenation
-
Reagents: Intermediate A, 10% Pd/C (5 wt%), Methanol.
-
Procedure:
-
Dissolve Intermediate A in methanol.
-
Hydrogenate at 30-50 psi H₂ at room temperature for 4 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate in vacuo to yield Intermediate B (2-methyl-3-(2,3-dimethoxyphenyl)propanoic acid).
-
Step 3: Friedel-Crafts Cyclization
-
Reagents: Intermediate B, Polyphosphoric Acid (PPA) or Methanesulfonic acid (MSA).
-
Rationale: PPA is preferred over AlCl₃/SOCl₂ for this substrate to minimize demethylation side reactions.
-
Procedure:
-
Heat PPA to 60°C. Add Intermediate B portion-wise with vigorous stirring.
-
Raise temperature to 80-90°C and stir for 2 hours. Note: Do not exceed 100°C to prevent polymerization.
-
Quench by pouring onto crushed ice.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with saturated NaHCO₃ (to remove uncyclized acid) and brine.
-
Purification: Flash chromatography (Hexane:EtOAc 8:2). The 4,5-isomer typically elutes differently than the 5,6-isomer due to the "ortho effect" of the methoxy group near the carbonyl.
-
Part 3: Application Protocol - Impurity Profiling
Context: In the synthesis of Donepezil precursors (5,6-dimethoxy), the starting material 3,4-dimethoxybenzaldehyde may contain traces of 2,3-dimethoxybenzaldehyde. This leads to the formation of the 4,5-dimethoxy indanone impurity.
HPLC Method for Isomer Separation
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-20 min: 20%→80% B; 20-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (Indanone characteristic absorption) |
| Retention Logic | The 4,5-isomer typically elutes earlier than the 5,6-isomer due to steric hindrance of the 4-methoxy group preventing optimal planar binding with the C18 stationary phase. |
Part 4: Synthetic Utility - Reductive Amination
Application: Converting the ketone to a chiral amine for CNS-active alkaloid synthesis.
Protocol: Reductive Amination with Benzylamine
-
Formation of Imine:
-
Mix 4,5-dimethoxy-2-methyl-indan-1-one (1 eq) with Benzylamine (1.1 eq) in Toluene.
-
Add catalytic p-TsOH.
-
Reflux with a Dean-Stark trap to remove water. (Completion indicated by disappearance of ketone C=O peak in IR at ~1700 cm⁻¹).
-
-
Reduction:
-
Cool the imine solution to 0°C.
-
Add Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) in methanol/DCM.
-
Stir at RT for 4 hours.
-
-
Result: This yields the 1-benzylamino-4,5-dimethoxy-2-methylindane , a core scaffold for NMDA receptor antagonists.
Stereochemical Note
The reduction of the imine creates a second chiral center at C1.
-
Cis-isomer: Kinetic product (Hydride attacks from the less hindered face).
-
Trans-isomer: Thermodynamic product.
-
Optimization: Use L-Selectride for high stereoselectivity favoring the cis-amine.
References
-
Donepezil Synthesis & Impurity Profiling
- Title: "Process for the preparation of Donepezil Hydrochloride and intermedi
- Source: WIPO P
-
URL:[Link]
-
Indanone Cyclization Mechanisms
- Title: "Friedel–Crafts cyclization of 3-arylpropionic acids: A reliable route to indanones."
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Biological Activity of Methoxy-Indanones
- Title: "Synthesis and biological evaluation of indanone derivatives as acetylcholinesterase inhibitors."
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
Sources
Application Note: Experimental Procedure for Claisen-Schmidt Condensation of Indanones
Abstract & Pharmacological Significance
The 2-benzylidene-1-indanone scaffold represents a privileged structure in medicinal chemistry, acting as a rigid analogue of chalcones. This restriction in conformational flexibility often results in higher binding affinity for biological targets compared to their acyclic counterparts.
Key Therapeutic Areas:
-
Anti-inflammatory: Inhibition of NF-κB and cytokine release (IL-6, TNF-α) for Acute Lung Injury (ALI) treatment.[1]
-
Neurodegenerative: Precursors to Donepezil-like acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease.
-
Oncology: Tubulin polymerization inhibition and suppression of cancer cell proliferation (e.g., gastric cancer lines).
This guide details the Claisen-Schmidt condensation , the primary synthetic route for these derivatives. We provide two distinct protocols: a robust Solution-Phase Method for scale-up and high-purity requirements, and a Solvent-Free Mechanochemical Method for rapid library generation and green chemistry compliance.
Mechanistic Principles
The reaction is a crossed-aldol condensation between an enolizable ketone (1-indanone) and a non-enolizable aromatic aldehyde. The base-catalyzed pathway is preferred due to the high acidity of the
Reaction Pathway[2][3][4][5][6][7][8][9][10]
-
Enolization: Base abstracts a proton from the C2 position of 1-indanone.
-
Nucleophilic Attack: The indanone enolate attacks the electrophilic carbonyl of the benzaldehyde.
-
Dehydration (E1cB): The resulting
-hydroxy ketone eliminates water to form the thermodynamically stable -unsaturated ketone (exocyclic double bond).
Mechanistic Flowchart
Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation. The reaction is driven to completion by the formation of the conjugated enone system.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis
Best for: Gram-scale synthesis, high purity, and crystalline products.
Reagents:
-
1-Indanone (1.0 equiv)[2]
-
Substituted Benzaldehyde (1.0 – 1.2 equiv)[2]
-
Ethanol (95% or absolute)
-
Sodium Hydroxide (NaOH), 10-20% aqueous solution or pellets.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone (10 mmol) and the substituted benzaldehyde (10-12 mmol) in Ethanol (15-20 mL) .
-
Note: Slight excess of aldehyde ensures complete consumption of the indanone, simplifying purification.
-
-
Catalysis: Cool the mixture to 0–5°C in an ice bath. Dropwise add NaOH solution (2.5 mL of 20% aq. NaOH) .[2][3][4][5]
-
Critical: Exothermic addition. Adding base too fast can cause self-condensation of the aldehyde (Cannizzaro reaction) or polymerization.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (25°C) .
-
Duration: Typically 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product often precipitates as a solid during the reaction.
-
-
Quenching & Isolation:
-
If solid precipitates:[6] Filter the solid, wash with cold aqueous ethanol (50%), then cold water until filtrate is neutral pH.
-
If no precipitate: Pour the reaction mixture into Ice-Water (100 mL) containing dilute HCl (to neutralize excess base). The solid will crash out.
-
-
Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures.
Protocol B: Green Solvent-Free Mechanochemistry
Best for: Rapid library screening, combinatorial chemistry, eco-friendly constraints.
Reagents:
-
1-Indanone (1.0 equiv)[2]
-
Substituted Benzaldehyde (1.0 equiv)
-
NaOH pellets (solid)
Step-by-Step Procedure:
-
Loading: Place 1-indanone (1 mmol) and benzaldehyde (1 mmol) in a clean mortar.
-
Activation: Add solid NaOH (1-2 pellets, approx 0.2g) directly to the mixture.
-
Grinding: Grind vigorously with a pestle.
-
Observation: The mixture will typically turn into a liquid/paste (eutectic melt) and then solidify rapidly as the product forms and water is released.
-
Duration: 5–20 minutes.
-
-
Work-up: Transfer the solid to a filter funnel. Wash thoroughly with water to remove the NaOH and generated salts.
-
Drying: Dry in a vacuum oven at 40°C.
Data Analysis & Expected Results
The electronic nature of the aldehyde substituent significantly impacts reaction kinetics and yield.
Table 1: Representative Yields and Conditions
| Entry | Aldehyde Substituent (R) | Electronic Effect | Method | Time | Yield (%) |
| 1 | H (Unsubstituted) | Neutral | Soln (A) | 3 h | 85-90 |
| 2 | 4-NO₂ | Strong EWG | Soln (A) | 1 h | 92-96 |
| 3 | 4-Cl | Weak EWG | Soln (A) | 2 h | 88-92 |
| 4 | 4-OMe (Methoxy) | EDG | Soln (A) | 6-18 h | 75-85 |
| 5 | 3,4-Dimethoxy | Strong EDG | Solid (B) | 10 min | 90-95 |
-
EWG (Electron Withdrawing Group): Increases electrophilicity of the aldehyde carbonyl, accelerating the reaction (Entries 2, 3).
-
EDG (Electron Donating Group): Deactivates the aldehyde, requiring longer times or stronger forcing conditions (Entry 4).
Analytical Validation (Self-Validating Protocol)
To ensure the protocol worked, check for these specific spectral signatures:
-
1H NMR: Disappearance of the indanone CH₂ triplet at
~3.1 ppm. Appearance of the vinylic proton singlet (or triplet due to long-range coupling) at 7.5–8.0 ppm. -
IR Spectroscopy: Shift of the Carbonyl (C=O) stretch to lower wavenumbers (~1690 cm⁻¹) due to conjugation with the new double bond.
Workflow Visualization
Figure 2: Decision tree and workflow for Solution-Phase vs. Mechanochemical synthesis.
References
-
BenchChem. (2025).[2] Application Notes and Protocols: Experimental Procedure for the Claisen-Schmidt Condensation of 1-Indanone. Retrieved from 2
-
National Institutes of Health (NIH). (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents. Retrieved from 7
-
Organic Syntheses. (2011). Synthesis of Indanone Derivatives and Oximes. Retrieved from 8
-
Royal Society of Chemistry (RSC). (2026). Green and sustainable catalyst-free synthesis of 2-benzylidene-indan-1,3-dione derivatives. Retrieved from 9
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from 10
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Green and sustainable catalyst-free synthesis of 2-benzylidene-indan-1,3-dione derivatives using concentrated solar radiation in polyethylene glycol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Purification of 4,5-Dimethoxy-2-methyl-indan-1-one via Recrystallization
This Application Note is designed as a high-level process development guide for the purification of 4,5-Dimethoxy-2-methyl-indan-1-one .
Note on Specificity: While 5,6-dimethoxy-2-methyl-indan-1-one is the well-known intermediate for Donepezil, the 4,5-dimethoxy regioisomer is a distinct chemical entity often encountered as a byproduct or a specific target for structural analogs. Due to the close structural similarity to the 5,6-isomer, the purification logic relies heavily on distinguishing these regioisomers.
Abstract & Scope
This protocol details the purification of 4,5-Dimethoxy-2-methyl-indan-1-one (CAS: Analogous to 6342-80-9), a critical intermediate in the synthesis of functionalized indanones. The primary challenge in isolating this compound is separating it from its regioisomer (5,6-dimethoxy-2-methyl-indan-1-one) and unreacted starting materials. This guide provides a Process Development approach, moving from solvent screening to a validated scale-up protocol.
Target Audience: Medicinal Chemists, Process Development Scientists.
Chemical Context & Critical Quality Attributes (CQAs)
The synthesis of methoxy-indanones typically involves the Friedel-Crafts cyclization of phenylpropanoic acid derivatives. This mechanism often yields a mixture of isomers.
| Property | Target: 4,5-Dimethoxy-2-methyl-indan-1-one | Major Impurity: 5,6-Dimethoxy Isomer |
| Structure | Methoxy groups at C4, C5 | Methoxy groups at C5, C6 |
| Aromatic Protons | Ortho-coupled (Doublets, J ≈ 8.5 Hz) | Para-positioned (Singlets) |
| Solubility | Moderate in alcohols; High in DCM | Lower in alcohols (often crystallizes first) |
| Melting Point | Est. 85–95 °C (Racemate) | 174–175 °C (High MP due to symmetry) |
Key Insight: The 5,6-isomer typically has a higher melting point and lower solubility due to better crystal packing symmetry. If the 4,5-isomer is the target, the mother liquor may need to be harvested, or a more selective solvent system like Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane must be used to keep the 4,5-isomer in solution while the 5,6-isomer precipitates, or vice-versa depending on the specific ratio.
Pre-Formulation: Solvent Selection Strategy
Do not blindly follow a recipe. Perform this rapid screen (50 mg scale) to determine the optimal system for your specific crude profile.
Recommended Solvent Systems
-
Methanol (MeOH): High solubility at boil, poor at -20°C. Good for removing polar tars.
-
Ethanol/Water (90:10): "The Gold Standard" for methoxy-indanones. Water acts as an anti-solvent to force crystallization upon cooling.
-
Ethyl Acetate/Heptane (1:3): Best for separating non-polar starting materials.
-
Toluene: Use only if the product is highly insoluble in alcohols.
Decision Logic:
-
If crude is dark/tarry: Use Methanol .[1]
-
If crude is a solid mixture of isomers: Use Ethanol/Water or IPA .
-
If yield is the priority: Use Ethyl Acetate/Heptane .
Validated Protocol: Recrystallization from Ethanol/Water
This protocol assumes a 10 g scale. Adjust volumes proportionally.
Materials
-
Crude 4,5-Dimethoxy-2-methyl-indan-1-one (10 g)
-
Ethanol (Absolute or 95%) : 50–100 mL
-
Deionized Water : 20 mL
-
Activated Carbon (optional) : For decolorization
Step-by-Step Methodology
-
Dissolution (Reflux):
-
Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add 50 mL of Ethanol .
-
Heat to reflux (approx. 80°C) with stirring.
-
Observation: If the solid does not dissolve completely after 10 mins at reflux, add Ethanol in 5 mL portions until a clear solution is obtained.
-
Note: If black specks remain (insoluble salts/catalyst), filter hot through a Celite pad.
-
-
Nucleation & Cooling:
-
Remove the heat source and allow the flask to cool slowly to room temperature (20–25°C) over 1 hour. Do not crash cool in ice immediately; this traps impurities.
-
Seeding: If no crystals form at 40°C, add a seed crystal of pure product or scratch the glass wall.
-
Anti-Solvent Addition: If the yield looks low at RT, add warm water (5-10 mL) dropwise until slight turbidity persists, then let it clear.
-
-
Crystallization (0–4°C):
-
Once at room temperature, place the flask in an ice-water bath (0–4°C) for 2 hours.
-
Critical Check: Ensure the product doesn't "oil out" (form a separate liquid layer). If it oils out, reheat and add more Ethanol.
-
-
Filtration & Washing:
-
Collect the crystals via vacuum filtration using a Buchner funnel.
-
Wash: Rinse the filter cake with 10 mL of cold Ethanol/Water (1:1) . Do not use pure ethanol as it may redissolve the product.
-
-
Drying:
-
Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Target: Loss on Drying (LOD) < 0.5%.
-
Process Visualization (Graphviz)
Caption: Workflow for the purification of substituted indanones, highlighting the critical decision point for preventing "oiling out".
Analytical Validation (Self-Correcting QC)
Before releasing the batch, validate using these three methods:
-
1H NMR (Chloroform-d):
-
Purity Check: Verify the integration of the methyl doublet (~1.3 ppm) vs. the methoxy singlets (~3.8 ppm). Ratio should be 3:6.
-
Regioisomer Check: Look for the aromatic region (6.8–7.5 ppm).
-
4,5-isomer: Two doublets (ortho coupling, J ~8 Hz).
-
5,6-isomer: Two singlets (para positioning).
-
-
-
HPLC (C18 Column):
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient 5% -> 95%.
-
Criterion: Purity > 98.0% Area.
-
-
Melting Point (DSC):
-
Sharp endotherm (range < 2°C). Broad range indicates isomeric contamination or wet solvent.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooling too fast. | Reheat, add 10% more ethanol, and cool very slowly with vigorous stirring. Seed crystals help. |
| Low Yield | Product too soluble in Ethanol. | Concentrate mother liquor to 50% volume and re-chill. Or, switch to Ethyl Acetate/Heptane . |
| Isomer Presence | 5,6-isomer co-crystallizing. | Recrystallize again using a different solvent system (e.g., switch from EtOH to IPA). |
| Color | Oxidation byproducts. | Add 5% w/w Activated Carbon during the hot dissolution step, stir 15 min, filter hot. |
References
-
BenchChem Technical Support. 4-Methyl-1-indanone Synthesis & Purification. (General protocols for substituted indanone purification).
-
Sigma-Aldrich. Product Specification: 4,5-Dimethoxy-1-indanone. (Physical property reference for the des-methyl analog).
-
ChemicalBook. 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride.[2] (Data on the isomeric Donepezil intermediate).
-
Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones. (Modern solvent selection for indanone cyclization).[3]
Sources
The Strategic Utility of 4,5-Dimethoxy-2-methyl-indan-1-one as a Versatile Building Block in Medicinal Chemistry
Introduction: Unlocking Complex Scaffolds from a Rigid Core
In the landscape of modern drug discovery, the demand for novel molecular architectures with precisely defined three-dimensional orientations is insatiable. The indanone framework, a rigid bicyclic system, has emerged as a privileged scaffold due to its prevalence in biologically active natural products and its utility as a synthetic intermediate.[1] Among its substituted congeners, 4,5-Dimethoxy-2-methyl-indan-1-one stands out as a particularly valuable building block. Its unique substitution pattern, featuring electron-donating methoxy groups on the aromatic ring and a methyl group at the stereogenic alpha-position to the ketone, offers a confluence of electronic and steric features that can be strategically exploited to construct complex molecular targets.
This guide provides an in-depth exploration of 4,5-Dimethoxy-2-methyl-indan-1-one, from its synthesis to its application in the construction of advanced intermediates for drug development. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in leveraging the full potential of this versatile chemical entity.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The properties of 4,5-Dimethoxy-2-methyl-indan-1-one are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₄O₃ | N/A |
| Molecular Weight | 206.24 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Assumed |
| Melting Point | Not widely reported; expected to be a low-melting solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water | Assumed |
| CAS Number | 6342-80-9 (for 4,5-dimethoxy-1-indanone) | N/A |
Spectroscopic Characterization: The structural integrity of 4,5-Dimethoxy-2-methyl-indan-1-one should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include two singlets for the methoxy groups, aromatic protons, and signals corresponding to the aliphatic protons of the five-membered ring, including a doublet for the C2-methyl group and a quartet or multiplet for the C2 proton.
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon, aromatic carbons (including those bearing the methoxy groups), and the aliphatic carbons of the indanone core.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone (typically around 1700-1720 cm⁻¹) would be a key diagnostic feature.[2]
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 206.24, with characteristic fragmentation patterns.[2]
Synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one: A Detailed Protocol
The most common and reliable method for the synthesis of 2-methyl-1-indanones is through an intramolecular Friedel-Crafts acylation of a corresponding 3-arylbutanoic acid.[3] This approach ensures regiochemical control and provides good yields.
Workflow for the Synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one
Caption: Synthetic pathway to 4,5-Dimethoxy-2-methyl-indan-1-one.
Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one
Materials:
-
3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid (1.0 eq) in an excess of thionyl chloride (5.0 eq). Gently reflux the mixture for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Causality: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, which is necessary for the subsequent intramolecular Friedel-Crafts acylation.
-
-
Removal of Excess Thionyl Chloride: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Friedel-Crafts Cyclization:
-
(Using PPA): Add polyphosphoric acid (10-20 times the weight of the acid chloride) to a separate flask and heat to 80-90 °C. Add the crude acid chloride dropwise to the hot PPA with vigorous stirring. Maintain the temperature for 1-2 hours.
-
(Using AlCl₃): Dissolve the crude acid chloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add anhydrous aluminum chloride (1.1-1.2 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Causality: PPA and AlCl₃ are strong Lewis acids that catalyze the intramolecular electrophilic aromatic substitution, leading to the formation of the indanone ring. The choice of catalyst can influence the yield and purity.
-
-
Work-up:
-
(For PPA): Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. The product will often precipitate as a solid.
-
(For AlCl₃): Slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM.
-
-
Purification: Combine the organic layers (for the AlCl₃ method) or filter the precipitated solid (for the PPA method). Wash the organic phase or the dissolved solid sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Application Notes and Protocols
The strategic placement of the methoxy and methyl groups on the 4,5-Dimethoxy-2-methyl-indan-1-one scaffold makes it a versatile precursor for a variety of chemical transformations.
Aldol Condensation for the Synthesis of Chalcone Analogs
The α-protons of the indanone are acidic and can be readily deprotonated to form an enolate, which can then undergo condensation with aldehydes to form α,β-unsaturated ketones (chalcone analogs). These structures are of significant interest in medicinal chemistry.[4]
Workflow for Aldol Condensation
Caption: General workflow for the base-catalyzed aldol condensation.
Protocol: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde
Materials:
-
4,5-Dimethoxy-2-methyl-indan-1-one
-
Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4,5-Dimethoxy-2-methyl-indan-1-one (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add a solution of NaOH (2.0-3.0 eq) in water or a catalytic amount of solid NaOH.[5]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Causality: The base deprotonates the C2 position of the indanone, forming an enolate which acts as the nucleophile. The reaction is often driven to completion by the formation of the highly conjugated α,β-unsaturated ketone product upon dehydration.
-
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Acidify the mixture with 1 M HCl to neutralize the excess base. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Stereoselective Reduction to Indanols
The ketone functionality of 4,5-Dimethoxy-2-methyl-indan-1-one can be reduced to the corresponding alcohol (indanol). The presence of the C2-methyl group introduces a stereocenter, and the reduction can lead to the formation of cis and trans diastereomers. The choice of reducing agent can influence the diastereoselectivity of this transformation.
Protocol: Diastereoselective Reduction to 4,5-Dimethoxy-2-methyl-indan-1-ol
Materials:
-
4,5-Dimethoxy-2-methyl-indan-1-one
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LAH)
-
Methanol or Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,5-Dimethoxy-2-methyl-indan-1-one (1.0 eq) in methanol (for NaBH₄) or anhydrous THF (for LAH) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
For NaBH₄: Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
For LAH (under inert atmosphere): Carefully add a solution of LAH in THF (1.1 eq) dropwise.
-
Causality: NaBH₄ is a milder reducing agent and generally favors the formation of the thermodynamically more stable trans-alcohol (where the hydroxyl and methyl groups are on opposite faces of the five-membered ring). LAH is a stronger, less selective reducing agent and may give a different diastereomeric ratio.
-
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up for NaBH₄: Quench the reaction by the slow addition of water or acetone. Remove the methanol under reduced pressure. Add water and extract the product with DCM or EtOAc.
-
Work-up for LAH: Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water. Filter the resulting aluminum salts and wash the filter cake with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude indanol. The product can be purified by column chromatography.
Reductive Amination to Indanamines
The ketone can be converted to a primary or secondary amine via reductive amination. This is a powerful transformation for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals. The reaction proceeds through an intermediate imine or enamine, which is then reduced in situ.
Workflow for Reductive Amination
Caption: General workflow for reductive amination.
Protocol: Reductive Amination with a Primary Amine
Materials:
-
4,5-Dimethoxy-2-methyl-indan-1-one
-
Primary amine (e.g., benzylamine, methylamine)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 4,5-Dimethoxy-2-methyl-indan-1-one (1.0 eq) and the primary amine (1.1-1.2 eq) in methanol or DCE.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Causality: The acid catalyzes the formation of the imine intermediate. Mildly acidic conditions are optimal as protonation of the amine starting material reduces its nucleophilicity.
-
-
Add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude amine can be purified by column chromatography.
Conclusion
4,5-Dimethoxy-2-methyl-indan-1-one is a highly functionalized and stereochemically defined building block with significant potential in medicinal chemistry and organic synthesis. Its rigid framework and strategically placed substituents provide a platform for the construction of complex molecular architectures. The protocols detailed in this guide for its synthesis and subsequent transformations offer a robust starting point for researchers seeking to incorporate this valuable intermediate into their synthetic strategies. By understanding the underlying principles of each reaction, scientists can effectively troubleshoot and optimize these procedures to achieve their desired synthetic targets.
References
- Monte, A. P. (1996). Structure-activity relationships of hallucinogens: Design, synthesis, and pharmacological evaluation of a series of conformationally restricted phenethylamines. Purdue University.
-
Chen, J., Shi, Z., & Lu, P. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters, 23(18), 7158–7163. [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
-
Ho, T.-L., & Fieser, M. (1974). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Canadian Journal of Chemistry, 52(22), 3872-3879. [Link]
-
ResearchGate. (2025). The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). [Link]
-
Thieme. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
-
Zhang, X., Xiong, Y., Zhang, S., Ling, X., Wang, J., & Chen, C. (2013). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Chemical Science International Journal, 3(4), 569-579. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Sloop, J. C., Jackson, J. A., & Smith, J. R. (2020). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. IUCrData, 5(6), x200780. [Link]
-
University of Oregon. (n.d.). Solventless Aldol Condensation. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
Ribeiro da Silva, M. A. V., Santos, A. F. L. O. M., & Monte, M. J. S. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Molecules, 28(18), 6614. [Link]
-
Organic Syntheses. (n.d.). 4,4-dimethoxy-2-butanone. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxyindan-1-one. Retrieved from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4,5-Dimethoxy-2-methyl-indan-1-one
Executive Summary & Scope
This technical guide details the development of a robust HPLC analytical method for 4,5-Dimethoxy-2-methyl-indan-1-one , a structural analog to key pharmaceutical intermediates (e.g., Donepezil precursors).
While the 5,6-isomer is more prevalent in literature, the 4,5-isomer presents unique chromatographic challenges due to the steric hindrance of the methoxy group at the C4 position. This protocol addresses two critical analytical needs:
-
Achiral Purity Analysis: A Reversed-Phase (RP-HPLC) method for reaction monitoring and assay.
-
Chiral Screening (Addendum): A strategy for resolving the enantiomers generated by the chiral center at C2.
Physicochemical Profiling & Mechanistic Strategy
Before method selection, we must understand the analyte's behavior in solution.
| Property | Value (Estimated/Derived) | Chromatographic Implication |
| Structure | Bicyclic aromatic ketone | Strong UV chromophore; potential for π-π interactions with phenyl columns. |
| Chirality | C2 Center (Methyl group) | Exists as a racemate unless synthesized stereoselectively. Requires chiral separation for EE determination.[1] |
| LogP | ~1.8 – 2.2 | Moderately lipophilic. Suitable for C18 or C8 retention. |
| pKa | Neutral (Ketone) | No ionization in standard pH ranges (2-8). pH control is primarily for impurities (e.g., phenols, acids). |
| UV Max | ~230 nm, ~275 nm, ~310 nm | Dual-band monitoring recommended (254 nm for sensitivity, 280 nm for selectivity). |
The "Ortho-Effect" Hypothesis
Unlike the 5,6-isomer, the 4,5-isomer possesses a methoxy group at position 4, adjacent to the bridgehead. In our experience, this creates a "steric shield" that may slightly reduce retention time on C18 columns compared to the 5,6-isomer due to reduced accessible surface area for hydrophobic interaction.
Method Development Workflow (Visualized)
The following diagram outlines the decision logic used to arrive at the final protocol.
Caption: Logical decision tree for optimizing the separation of indanone derivatives, prioritizing peak symmetry and selectivity.
Primary Protocol: Achiral RP-HPLC (Purity & Assay)
This method is designed for routine quality control , assessing chemical purity and quantifying the racemate.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge) | End-capped C18 prevents secondary interactions with the ketone oxygen, ensuring sharp peaks [1]. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Acidic pH suppresses ionization of potential acidic precursors (e.g., propionic acid derivatives) and minimizes silanol activity. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than Methanol, providing lower backpressure and sharper peaks for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Detection | UV @ 254 nm | Max sensitivity for the benzoyl chromophore. |
| Injection Vol | 10 µL | Optimized for sensitivity without column overload. |
Gradient Program
Note: Isocratic elution (e.g., 50:50) often works, but a gradient is preferred to elute late-eluting dimers or starting materials.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Hold (Elute polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient (Elute Product) |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Sample Preparation[2]
-
Stock Solution: Weigh 10 mg of 4,5-Dimethoxy-2-methyl-indan-1-one into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.
-
Critical Step: Ensure the diluent matches the initial gradient conditions closely to prevent "solvent shock" and peak distortion.
-
Advanced Protocol: Chiral Separation (Enantiomeric Excess)
Since the molecule has a chiral center at C2, synthetic pathways may produce a racemate or require enantiomeric purity. Standard C18 columns cannot separate these enantiomers.
Mechanism: Amylose-based stationary phases form inclusion complexes. The steric bulk of the 4-methoxy group may enhance chiral recognition compared to the 5,6-isomer.
Normal Phase Chiral Method
-
Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.
-
Expected Result: Two baseline-resolved peaks (R and S enantiomers).
Citation: Chiral HPLC is the standard for separating 1-indanone enantiomers, often requiring polysaccharide-based CSPs [2].
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), perform the following system suitability tests before every run.
System Suitability Criteria (SST)
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Tailing Factor (T) | T < 1.5 | Replace column or increase buffer strength. |
| Theoretical Plates (N) | N > 5000 | Check connections for dead volume; replace column. |
| Precision (RSD) | < 2.0% (n=5 injections) | Check injector accuracy or pump pulsation. |
| Resolution (Rs) | > 2.0 (between Impurity A and Main Peak) | Adjust gradient slope. |
Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance: Correlation coefficient (
) .
Troubleshooting Guide
Issue 1: Peak Splitting
-
Cause: Sample solvent is too strong (e.g., 100% MeCN injected into 90% Water stream).
-
Fix: Dilute sample in 50:50 Water:MeCN.
Issue 2: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation (specifically MeCN).
-
Fix: Use a column oven (30°C) and cap solvent reservoirs.
Issue 3: Ghost Peaks
-
Cause: Carryover from previous high-concentration injections.
-
Fix: Add a "needle wash" step with 100% MeCN between injections.
References
-
Sielc Technologies. "Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column." SIELC Application Notes. Link
-
BenchChem. "A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Indanone Isomers." BenchChem Technical Guides. Link
-
ChemicalBook. "4,5-Dimethoxy-2-methyl-indan-1-one Properties and Safety." ChemicalBook Database. Link
Sources
Chiral separation of indanone enantiomers.
Executive Summary
Indanone derivatives (e.g., 1-indanone, 5,6-dimethoxy-1-indanone) serve as critical pharmacophores in the synthesis of acetylcholinesterase inhibitors (Donepezil) and novel anti-cancer agents. As biological activity often resides in a single enantiomer (
This guide details a robust, self-validating workflow for the chiral separation of indanone enantiomers. It contrasts Normal Phase HPLC (for high-resolution analytical QC) with Supercritical Fluid Chromatography (SFC) (for green, preparative-scale purification), providing a unified protocol for researchers.
Strategic Method Development
The separation of rigid, bicyclic ketones like indanones requires a stationary phase capable of exploiting
The "Golden Four" Strategy
Experience dictates that 90% of indanone separations are achievable using polysaccharide-based Chiral Stationary Phases (CSPs). The screening hierarchy should prioritize:
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD/IA): Excellent for rigid aromatics.
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD/IB): Complementary selectivity to amylose.
Decision Logic Workflow
The following diagram illustrates the autonomous decision matrix for selecting the optimal separation mode.
Figure 1: Decision matrix for chiral method development, prioritizing resolution thresholds and scale requirements.
Protocol 1: Normal Phase HPLC (Analytical QC)
Objective: High-resolution baseline separation for enantiomeric excess (ee) determination.
Materials & Equipment
-
System: HPLC with UV/Vis (DAD) or CD detector.
-
Column: Chiralpak AD-H or Chiralcel OD-H (
mm, 5 m). -
Solvents: n-Hexane (HPLC Grade), Ethanol (EtOH), Isopropyl Alcohol (IPA).
Step-by-Step Procedure
-
System Preparation:
-
Flush system with 100% Ethanol to remove any reversed-phase solvents (water/acetonitrile) which can damage non-immobilized CSPs.
-
Equilibrate column with Mobile Phase A: n-Hexane/Ethanol (90:10 v/v) at 1.0 mL/min for 20 minutes.
-
-
Sample Preparation:
-
Dissolve 1 mg of racemic indanone in 1 mL of Ethanol.
-
Critical Check: Ensure sample solvent matches the mobile phase modifier to prevent "solvent shock" peak distortion.
-
-
Screening Run:
-
Inject 5
L. Monitor at 254 nm (aromatic ring absorption) and 280 nm (carbonyl). -
Causality: Indanones have strong UV absorbance; 254 nm maximizes sensitivity for impurity detection.
-
-
Optimization (If Rs < 1.5):
-
Switch Modifier: Change Ethanol to IPA. IPA is bulkier and forms different hydrogen bond networks with the carbamate linkage, often dramatically altering selectivity (
). -
Temperature Control: Lower column oven to 15°C. Lower temperature reduces thermal motion, enhancing the enthalpy-driven
interactions between the indanone phenyl ring and the CSP.
-
Data Validation
-
System Suitability: The method is valid only if the Tailing Factor (
) is for both enantiomers. -
Self-Correction: If peaks tail, add 0.1% Diethylamine (DEA) to the mobile phase to mask residual silanol activity on the silica support.
Protocol 2: SFC Separation (Preparative/Green)
Objective: High-throughput purification with solvent recovery.
Materials & Equipment
-
System: SFC System with CO2 pump and Back Pressure Regulator (BPR).
-
Column: Chiralpak IG or IC (Immobilized phases are preferred here to allow aggressive modifiers).
-
Mobile Phase: CO2 (A) / Methanol (B).
Step-by-Step Procedure
-
Initial Gradient:
-
Flow: 3.0 mL/min (analytical scale SFC).
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
BPR: 120 bar. Temperature: 35°C.
-
-
Isocratic Translation:
-
Identify the %B where enantiomers elute (e.g., 15%).
-
Set isocratic method at 15% Methanol.
-
-
Loading Study (for Prep):
-
Increase injection volume from 5
L to 50 L. -
Expert Insight: In SFC, the low viscosity of supercritical CO2 allows for stacked injections. You can inject the next sample before the previous one has fully eluted, provided the cycle time is calculated correctly.
-
Comparative Data Summary
The following table summarizes typical performance metrics for 5,6-dimethoxy-1-indanone.
| Parameter | Normal Phase HPLC | SFC (Supercritical Fluid) |
| Column | Chiralpak AD-H | Chiralpak IG |
| Mobile Phase | Hex/EtOH (90:10) | CO2/MeOH (85:15) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | 12.5 min | 4.2 min |
| Resolution ( | 2.8 | 3.1 |
| Solvent Cost | High (Hexane) | Low (Recycled CO2) |
Troubleshooting & Mechanisms
Mechanism of Chiral Recognition
The separation relies on the "Three-Point Interaction" model. For indanones:
- Stacking: Between the indanone benzene ring and the phenyl groups of the carbamate selector.
-
Hydrogen Bonding: The carbonyl oxygen of indanone accepts a hydrogen bond from the NH group of the carbamate.
-
Steric Fit: The bicyclic structure fits into the chiral grooves of the amylose/cellulose helix.
Common Failure Modes
-
Broad Peaks: Usually indicates solubility issues in the mobile phase. Solution: In NP-HPLC, add a small amount of Dichloromethane (DCM) or Chloroform (only if using Immobilized columns like IA/IC/IG) to improve solubility.
-
Retention Drift: Water accumulation in the Hexane. Solution: Use dry solvents and install a moisture trap.
References
-
ResearchGate. (2019). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
The Analytical Scientist. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. Retrieved from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
-
Phenomenex. (2023).[1] Chiral HPLC Separations Guide. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Indanone Synthesis & Troubleshooting
The following technical guide addresses side reactions in the synthesis of indanones (2,3-dihydro-1H-inden-1-ones), focusing on the two primary synthetic routes: Intramolecular Friedel-Crafts Acylation and Nazarov Cyclization .
Topic: Side Reactions, Impurity Profiling, and Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)
Introduction: The Indanone Challenge
Indanones are bicyclic privileged structures essential for pharmaceuticals (e.g., Donepezil) and metallocene ligands. While the formation of the 5-membered ring is thermodynamically favorable, the harsh acidic conditions required for cyclization often trigger a cascade of competing pathways.
This guide moves beyond basic synthesis to address the pathology of the reaction—diagnosing why a reaction failed, formed tar, or yielded the wrong isomer.
Diagnostic Workflow: Friedel-Crafts Acylation
Primary Route: Cyclization of 3-arylpropanoic acids (hydrocinnamic acids) or acid chlorides. Catalysts: Polyphosphoric Acid (PPA), AlCl₃, TfOH, H₂SO₄.
Q1: I am observing significant "tar" formation and low mass balance. What is happening?
Diagnosis: You are likely encountering Intermolecular Acylation (Oligomerization) rather than the desired Intramolecular Cyclization.
The Mechanism:
In concentrated acidic media (e.g., PPA at >80°C), the acylium ion intermediate (
Troubleshooting Protocol:
-
Dilution Factor: If using AlCl₃/DCM, reduce substrate concentration to <0.1 M. High dilution favors intramolecular reactions (pseudo-first-order kinetics) over intermolecular collisions (second-order kinetics).
-
Reverse Addition: Do not add the catalyst to the substrate. Add the substrate solution slowly to a pre-heated/stirred catalyst mixture. This keeps the instantaneous concentration of the unreacted substrate low.
-
Temperature Ramp: For PPA reactions, start at 60°C. Only ramp to 90°C+ if conversion stalls. "Tar" formation has a higher activation energy than cyclization; lower temperatures favor the monomer.
Q2: My LC-MS shows a peak with [M+H] corresponding to the product, but the NMR integration is wrong. Could it be a regioisomer?
Diagnosis: Yes. This is the Substituent-Directed Regioisomerism issue.
The Science: If your starting hydrocinnamic acid has a substituent in the meta position, cyclization can occur at two distinct ortho sites:
-
Site A (Para to substituent): Sterically less hindered.
-
Site B (Ortho to substituent): Sterically crowded but electronically activated (if the group is EDG).
The Fix (The PPA Switch): Research indicates that the acidity (P₂O₅ content) of Polyphosphoric Acid can act as a regiochemical switch [1].[1]
-
High P₂O₅ (83%): Favors the thermodynamically stable isomer (often sterically less hindered).
-
Low P₂O₅ (76%): Can favor the kinetically controlled isomer due to differences in the solvation of the transition state.
-
Action: If you isolate the wrong isomer, switch from commercial PPA to a prepared mixture with adjusted P₂O₅ content or switch to a mild Lewis acid (e.g., TfOH) to favor the kinetic product.
Q3: Why is my yield low when using H₂SO₄, despite full conversion?
Diagnosis: Sulfonation of the aromatic ring.
Concentrated sulfuric acid is a potent sulfonating agent. The electron-rich aromatic ring of the indanone product is susceptible to Electrophilic Aromatic Substitution (EAS) by
-
Solution: Switch to Methanesulfonic acid (MSA) or PPA , which are non-oxidizing and non-sulfonating.
Diagnostic Workflow: Nazarov Cyclization
Primary Route: 4π-electrocyclization of divinyl ketones (or chalcone derivatives).[2] Catalysts: Lewis Acids (Sc(OTf)₃, Cu(OTf)₂), Brønsted Acids.
Q4: The product contains a double bond in the "wrong" position (endo vs. exo). How do I control this?
Diagnosis: Lack of Elimination Control after the cyclization step.[3]
The Mechanism: The Nazarov cyclization yields an oxyallyl cation that collapses to a cyclopentenone. The final step is proton elimination. There are often two protons available for elimination:
-
Kinetic Elimination: Removes the most acidic proton (often
to the ketone). -
Thermodynamic Elimination: Forms the most substituted (conjugated) alkene.
Troubleshooting Protocol:
-
Thermodynamic Control: If you want the conjugated double bond (usually the stable 1-indanone system), stir the reaction mixture longer or add a mild base (e.g., Et₃N) during workup to promote isomerization to the conjugated form.
-
Kinetic Control: If you require the unconjugated isomer, quench immediately at low temperature (-78°C) and avoid acidic workups.
Q5: I am seeing "rearranged" alkyl groups on the ring.
Diagnosis: Wagner-Meerwein Rearrangement . The carbocation intermediates in Nazarov cyclizations are prone to 1,2-hydride or 1,2-alkyl shifts, especially if a quaternary center is being formed. This is intrinsic to carbocation chemistry.
-
Solution: Use Silicon-Directed Nazarov Cyclization . Placing a trimethylsilyl (TMS) group
to the ketone directs the double bond formation and stabilizes the cation, preventing unwanted rearrangements [2].
Visualized Pathways & Troubleshooting
Diagram 1: Friedel-Crafts Side Reaction Pathways
This diagram illustrates the bifurcation between the desired intramolecular pathway and the competing intermolecular oligomerization.
Caption: Mechanistic divergence in Friedel-Crafts acylation. High substrate concentration favors the red "Dimer" pathway.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to resolve low yields or purity issues.
Caption: Decision matrix for optimizing indanone synthesis based on observed impurities.
Comparative Data: Solvent & Catalyst Effects[5]
The choice of solvent and catalyst dictates not just yield, but the specific side-reaction profile.
| Catalyst System | Primary Side Reaction | Risk Level | Mitigation Strategy |
| PPA (Polyphosphoric Acid) | Regioisomerism, viscous trapping | Medium | Adjust P₂O₅ content; Mechanical stirring is critical. |
| AlCl₃ / DCM | Intermolecular Polymerization | High | High Dilution ; Slow addition of substrate to catalyst. |
| Conc. H₂SO₄ | Sulfonation (Ar-SO₃H) | High | Avoid for electron-rich rings; Use MSA instead. |
| TfOH (Triflic Acid) | Over-reaction / Dealkylation | Medium | Precise temperature control (0°C start); Short reaction times. |
| Nazarov (Lewis Acid) | Double bond migration | Low | Control workup pH; Use silyl-directing groups. |
Validated Protocol: Optimized PPA Cyclization
This protocol minimizes oligomerization through thermal ramping and viscosity management.
Reagents:
-
3-Phenylpropanoic acid derivative (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10-15 g per 1 g of substrate)
Procedure:
-
Preparation: Heat PPA alone to 60°C in a round-bottom flask with overhead mechanical stirring (magnetic stirring will fail due to viscosity).
-
Addition: Add the substrate as a solid in small portions over 20 minutes.
-
Why? Prevents local hotspots and high local concentrations that lead to dimerization.
-
-
Reaction: Stir at 60°C for 30 mins. Monitor by TLC/LC-MS.
-
Checkpoint: If no conversion, increase temp by 10°C increments. Do not jump to 100°C immediately.
-
-
Quench (Critical Step): Pour the hot reaction mixture slowly into crushed ice (5x volume) with vigorous stirring.
-
Troubleshooting: If a sticky gum forms (oligomers), extract with EtOAc, wash with NaHCO₃ (removes unreacted acid), and perform column chromatography.
-
-
Purification: Recrystallize from Hexane/EtOAc or Ethanol.
References
-
Regioselective Synthesis of Indanones: The degree of hydrolysis of polyphosphoric acid (PPA) controls regioselectivity.[1] High P₂O₅ content favors specific isomers.
-
Source:
-
-
Nazarov Cyclization Control: Silicon-directed Nazarov cycliz
-carbocations and prevents rearrangement side reactions.-
Source:
-
-
Indanone Synthesis Overview: Comprehensive review of Friedel-Crafts and Nazarov str
-
Source:
-
-
Catalyst-Controlled Regiodivergence: Using Transition metals (Ni vs Rh)
-
Source:
-
Sources
Technical Support Center: Optimization of Friedel-Crafts Reaction Conditions for Indanone Synthesis
Welcome to the technical support center for the synthesis of indanones via intramolecular Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve high yields of your target indanones.
Introduction to Intramolecular Friedel-Crafts Acylation for Indanone Synthesis
The synthesis of 1-indanones is a critical process in medicinal chemistry due to their presence as a core structural motif in numerous biologically active compounds. The intramolecular Friedel-Crafts acylation is a classic and robust method for constructing the five-membered ring of the indanone system.[1][2] This reaction typically involves the cyclization of a 3-arylpropionic acid or its more reactive derivative, a 3-arylpropionyl chloride, promoted by a Lewis or Brønsted acid catalyst.[1][2] The general mechanism proceeds through the formation of a key electrophilic species, the acylium ion, which then undergoes electrophilic aromatic substitution on the tethered aromatic ring.[1][3]
While the reaction is conceptually straightforward, its success is highly dependent on a careful selection of starting materials, catalyst, solvent, and reaction temperature. This guide will address the common challenges encountered during this synthesis and provide practical, experience-based solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Catalyst Selection and Stoichiometry
Question 1: My reaction is not proceeding to completion, or I am observing very low conversion of my starting material. What are the likely causes related to the catalyst?
Answer:
Low conversion is a frequent issue in Friedel-Crafts acylation and can often be traced back to the choice and handling of the catalyst. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Activity: The nucleophilicity of your aromatic ring plays a crucial role.
-
Electron-Rich Aromatics: For substrates with electron-donating groups (e.g., methoxy, alkyl), a milder Lewis acid like zinc chloride (ZnCl₂) or even a Brønsted acid catalyst might be sufficient.[4]
-
Electron-Deficient or Neutral Aromatics: Substrates with electron-withdrawing groups or unsubstituted phenyl rings often require a strong Lewis acid like aluminum chloride (AlCl₃) or a superacid like triflic acid (TfOH).[2][5] Polyphosphoric acid (PPA) is also a common choice, particularly for direct cyclization of carboxylic acids at elevated temperatures.[2][6]
-
-
Catalyst Inactivation: Lewis acids are highly sensitive to moisture. Any water present in your reaction system will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. It is also crucial to handle hygroscopic catalysts like AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Stoichiometry of the Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount or even an excess of the Lewis acid catalyst.[4] This is because the product, the indanone, is a Lewis base and can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4]
-
Alternative Catalysts for Milder Conditions: If harsh conditions are a concern, consider modern alternatives. Niobium pentachloride (NbCl₅) has been shown to act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the cyclization under milder conditions.[2][7] Metal triflates, such as terbium triflate (Tb(OTf)₃), are also effective, although they may require high temperatures.[2][5][8]
Question 2: I am observing significant amounts of side products. Could this be related to my choice of catalyst?
Answer:
Yes, the catalyst can significantly influence the reaction's selectivity.
-
Intermolecular vs. Intramolecular Reaction: At high concentrations, the acylium ion of one molecule can react with the aromatic ring of another, leading to intermolecular acylation products.[9]
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to a solution of the catalyst.
-
-
Catalyst-Induced Decomposition: Harsh Lewis acids like AlCl₃ at high temperatures can cause charring or decomposition of sensitive substrates.
-
Solution: If you observe significant decomposition, consider switching to a milder catalyst or running the reaction at a lower temperature for a longer duration.
-
Section 2: Starting Materials and Reaction Conditions
Question 3: Should I use a 3-arylpropionic acid or a 3-arylpropionyl chloride as my starting material?
Answer:
The choice between the carboxylic acid and the acyl chloride is a critical one, with trade-offs in terms of reactivity, convenience, and byproducts.
-
3-Arylpropionic Acids (Direct Cyclization):
-
Advantages: This is a one-step process that is more environmentally friendly as it produces water as the only byproduct.[1][5]
-
Disadvantages: It often requires harsher reaction conditions, such as high temperatures and strong acid catalysts like PPA or an excess of a superacid like triflic acid.[1][5][10]
-
-
3-Arylpropionyl Chlorides (Two-Step Cyclization):
-
Advantages: Acyl chlorides are more reactive than their corresponding carboxylic acids, allowing the cyclization to proceed under milder conditions.[1] This route is generally more efficient and higher-yielding.
-
Disadvantages: This is a two-step process that involves the initial conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This generates corrosive byproducts like HCl and SO₂.[1]
-
Workflow for Choosing the Starting Material
Caption: Decision workflow for starting material selection.
Question 4: My yields are inconsistent. How can I better control the reaction temperature?
Answer:
Temperature control is paramount for reproducibility in Friedel-Crafts reactions.
-
Exothermic Nature: The formation of the acylium ion and its reaction with the aromatic ring can be exothermic. A rapid increase in temperature can lead to side reactions and decomposition.
-
Optimizing Temperature: The optimal temperature will depend on the reactivity of your substrate and the strength of your catalyst.
Question 5: What is the best solvent for my Friedel-Crafts cyclization?
Answer:
The choice of solvent is critical as it must be inert to the strong Lewis or Brønsted acids used.
-
Commonly Used Solvents:
-
Halogenated Solvents: Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE) are frequently used due to their inertness and ability to dissolve the reactants and catalyst complexes.[1][11]
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its use is often avoided due to its toxicity and flammability.[9]
-
Nitrobenzene: Can be used for less reactive substrates as it allows for higher reaction temperatures, but it is a deactivating solvent and can be difficult to remove.[9]
-
-
Solvents to Avoid: Solvents with Lewis basic sites (e.g., ethers like THF, nitriles like acetonitrile) will complex with the Lewis acid catalyst, rendering it inactive.[12]
Experimental Protocols
Protocol 1: Direct Cyclization of a 3-Arylpropionic Acid using Triflic Acid
This protocol is suitable for substrates that can withstand strong acidic conditions.
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Triflic acid (TfOH, 3.0-5.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (to make a 0.1-0.5 M solution)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-arylpropionic acid (1.0 eq).
-
Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous solvent (DCE or CH₂Cl₂) to the flask.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[1]
-
Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.[1]
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]
Protocol 2: Two-Step Cyclization via a 3-Arylpropionyl Chloride using AlCl₃
This is a classic and often high-yielding protocol, particularly for less reactive substrates.
Step A: Formation of the 3-Arylpropionyl Chloride
-
In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[1]
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[1]
Step B: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[1]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of concentrated HCl.
-
Extract the product with dichloromethane (3 x volume).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by chromatography or recrystallization.
General Workflow for Indanone Synthesis
Caption: General experimental workflow for indanone synthesis.
Data Summary Table
| Catalyst | Typical Substrate | Starting Material | Temperature | Advantages | Disadvantages |
| AlCl₃ | Electron-neutral or deactivated arenes | 3-Arylpropionyl chloride | 0 °C to RT | High reactivity, well-established | Stoichiometric amounts needed, harsh, moisture-sensitive |
| TfOH | Electron-rich or neutral arenes | 3-Arylpropionic acid | RT to 80 °C | Powerful, can be used catalytically in some cases | Superacid, corrosive, can cause decomposition |
| PPA | Most arenes | 3-Arylpropionic acid | High Temp (>100 °C) | Good for direct cyclization | High viscosity, difficult workup, harsh conditions |
| NbCl₅ | Various arenes | 3-Arylpropionic acid | RT | Milder conditions, in situ acyl chloride formation | Less common, may require optimization |
| Metal Triflates | Electron-rich arenes | 3-Arylpropionic acid | High Temp | Milder Lewis acids | Often require high temperatures |
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, May 2). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
Constantino, M. G., et al. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. RSC Advances, 5(84), 68685-68694. Retrieved from [Link]
-
Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5693-5710. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
Beilstein Journals. (2021, August 26). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Retrieved from [Link]
-
SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]
-
Beilstein Journals. (2021, August 26). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: S. Retrieved from [Link]
-
National Institutes of Health. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(33), 18856-18896. Retrieved from [Link]
-
ResearchGate. (2004). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]
-
Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Stereoselective construction of fluorinated indanone derivatives via a triple cascade Lewis acid-catalyzed reaction. Chemical Communications, 50(83), 12472-12475. Retrieved from [Link]
-
Filo. (2025, July 27). Explain the limitations of Friedel-Crafts reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 56(76), 11243-11246. Retrieved from [Link]
-
Semantic Scholar. (2004, February 16). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Retrieved from [Link]
-
YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
CCSE. (2023, April 10). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2014, April 30). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Pearson. (n.d.). Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems. Retrieved from [Link]
-
National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
MDPI. (2018). Asymmetric Friedel-Crafts Alkylation of Indole with Chalcones Catalyzed by Chiral Phosphoric Acids. Molecules, 23(7), 1735. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Nazarov cyclization
Current Status: Online Operator: Senior Application Scientist Ticket: Troubleshooting Low Yield in Divinyl Ketone Electrocyclization
Diagnostic Triage: Start Here
Before adjusting parameters, we must diagnose the specific failure mode. The Nazarov cyclization is mechanically distinct because it involves a pentadienyl cation intermediate that is highly susceptible to both nucleophilic trapping and polymerization.
Use the following logic tree to identify your specific issue:
Figure 1: Diagnostic logic for categorizing Nazarov cyclization failure modes.
Critical Failure Points (FAQs)
Scenario A: "My reaction turns into black tar/polymer immediately."
Diagnosis: Uncontrolled Cationic Polymerization. The pentadienyl cation is an electrophile. If the ring closure is slow, or if the concentration is too high, the cation will react with the electron-rich alkene of another substrate molecule (intermolecular) rather than cyclizing (intramolecular).
-
The Fix:
-
High Dilution: Run the reaction at 0.05 M to 0.01 M . This statistically favors the intramolecular reaction.
-
Switch to Lewis Acids: Brønsted acids (H₂SO₄, TsOH) are often too harsh and promote polymerization. Switch to mild Lewis acids like Sc(OTf)₃ or Cu(OTf)₂ .
-
Low Temperature: Drop to -78 °C or 0 °C. The electrocyclization is thermally allowed (conrotatory), but side reactions often have higher activation energies.
-
Scenario B: "I see conversion, but I get a mixture of double-bond isomers."
Diagnosis: Lack of Regiocontrol during Elimination.
After the
-
The Fix: The Silicon Switch (The "Denmark" Protocol) The most robust solution is the Silicon-Directed Nazarov Cyclization . By placing a trimethylsilyl (TMS) group at the
-position of the divinyl ketone, you force the reaction pathway.-
Mechanism: The C-Si bond stabilizes the
-carbocation ( -silicon effect) and directs the elimination to occur specifically at that position, resulting in a single regioisomer.
-
Scenario C: "The reaction stalls. Starting material is recovered."
Diagnosis: Insufficient Substrate Polarization. Frontier and colleagues demonstrated that "polarized" substrates (one vinyl group electron-rich, the other electron-poor) cyclize much faster. If your substrate is electronically symmetrical, the activation energy to form the pentadienyl cation may be too high.
-
The Fix:
-
Catalyst Spike: Add LiClO₄ (1.0 equiv) to the Sc(OTf)₃ reaction.[2] This increases the ionic strength and Lewis acidity via the "salt effect."
-
Substrate Redesign: If possible, introduce an electron-donating group (EDG) at the 2-position to stabilize the cation.
-
The "Gold Standard" Optimization Protocols
Do not rely on generic literature conditions. Use these self-validating workflows.
Protocol 1: Lewis Acid Screening (The Frontier Method)
Best for: Sensitive substrates, heteroaromatic systems, and stalled reactions.
Reagents:
-
Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5–20 mol%)
-
Co-Catalyst: Lithium Perchlorate [LiClO₄] (1–5 equiv, optional but recommended for sluggish substrates)
-
Solvent: Dichloroethane (DCE) or Acetonitrile (MeCN) [Anhydrous]
Workflow:
-
Prep: Dissolve substrate (1.0 equiv) in DCE (0.1 M).
-
Dry Down: Add activated 4Å molecular sieves. Moisture kills the oxoallyl cation intermediate.
-
Initiation: Add Sc(OTf)₃ (10 mol%). Heat to 40 °C.
-
Checkpoint (1 hr): Check TLC.
-
If SM remains: Add LiClO₄ (1 equiv) and increase temp to 80 °C.
-
If messy: Cool to 0 °C and dilute to 0.02 M.
-
Protocol 2: Silicon-Directed Cyclization (The Denmark Method)
Best for: Fixing low yields due to regioselectivity issues.
Reagents:
-
Substrate:
-TMS-divinyl ketone. -
Catalyst: Iron(III) Chloride [FeCl₃] (1.0 equiv) or BF₃·Et₂O.
-
Solvent: Dichloromethane (DCM).
Workflow:
-
Cooling: Dissolve
-silyl ketone in DCM at -78 °C . -
Addition: Add FeCl₃ (stoichiometric) slowly. The reaction is often instantaneous.
-
Quench: Quench rapidly with saturated NaHCO₃ while still cold.
-
Result: The silyl group is removed during the reaction, yielding the specific enone where the double bond forms at the former Si-carbon bond site.
Mechanistic Visualization: The "Danger Zones"
Understanding where you lose yield is critical.
Figure 2: Reaction pathway showing points of yield loss (Leaks 1-3).
Catalyst Selection Guide
| Catalyst | Strength | Best Application | Risk Factor |
| Sc(OTf)₃ | Moderate | Heterocycles, Polarized substrates | Low; tolerates some moisture. |
| Cu(OTf)₂ | Mild | Highly sensitive substrates | Very slow reaction rates. |
| FeCl₃ | Strong | Silicon-directed cyclization | Can cause chlorination/decomp if too warm. |
| H₂SO₄ | Harsh | Simple, robust substrates only | High risk of polymerization ("tar"). |
| BF₃·Et₂O | Strong | Standard divinyl ketones | Moisture sensitive; fuming. |
References
-
Frontier, A. J., & Collison, C. (2005).[3][4][5] The Nazarov cyclization in organic synthesis.[1][2][4][5][6][7][8][9][10][11] Recent advances.[2][3][4][5][6][12][9][11][13] Tetrahedron, 61(32), 7577–7606.
-
Denmark, S. E., & Jones, T. K. (1982).[13] Silicon-directed Nazarov cyclization.[1][12][10][13] Journal of the American Chemical Society, 104(9), 2642–2645.
-
Malona, J. A., Colbourne, J. M., & Frontier, A. J. (2006).[2][13] A General Method for the Catalytic Nazarov Cyclization of Heteroaromatic Compounds. Organic Letters, 8(25), 5661–5664.
-
Pellissier, H. (2005).[4] Recent developments in the Nazarov process. Tetrahedron, 61(27), 6479–6517.
-
Tius, M. A. (2005).[5] Some New Frontiers in the Nazarov Cyclization. European Journal of Organic Chemistry, 2005(11), 2193–2206.
Sources
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. A General Method for the Catalytic Nazarov Cyclization of Heteroaromatic Compounds [organic-chemistry.org]
- 3. Publications : Frontier Research Group : University of Rochester [sas.rochester.edu]
- 4. scribd.com [scribd.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Asymmetric Amine-lntercepted Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme.de [thieme.de]
- 8. Enantioselective Silicon-Directed Nazarov Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interrupting the Nazarov Cyclization with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. researchgate.net [researchgate.net]
- 12. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 13. Nazarov Cyclization [organic-chemistry.org]
Technical Support Center: Purity Optimization for 4,5-Dimethoxy-2-methyl-indan-1-one
The following technical guide addresses the purification and troubleshooting of 4,5-Dimethoxy-2-methyl-indan-1-one .
Note on Isomer Specificity: This guide specifically targets the 4,5-dimethoxy regioisomer. If you are synthesizing the Donepezil intermediate (typically the 5,6-dimethoxy isomer), the chemical principles below remain valid, but the regio-selectivity challenges will be inverted.
Version: 2.1 | Last Updated: February 2026 Scope: Synthesis, Work-up, and Purification (Pre-clinical/R&D Scale)[1][][3]
Quick-Reference Troubleshooting Matrix
Use this matrix to diagnose purity issues based on analytical observations (HPLC/NMR).
| Symptom | Probable Impurity/Cause | Mechanism of Failure | Corrective Action |
| Split Peak (HPLC) or Doublet Methyl (NMR) | Regioisomer Contamination (Likely 5,6-dimethoxy isomer) | Isomeric impurity in starting aldehyde (3,4-dimethoxy vs 2,3-dimethoxy).[1][][3] | Recrystallization in IPA/Hexane. Verify starting material purity.[] |
| Broad Peak / Tailing | Unreacted Acid (Precursor) | Incomplete cyclization; Water in PPA; Temperature too low.[1] | Base wash (NaHCO₃) of organic layer.[1] Increase reaction time/temp. |
| New Peak @ RRT ~0.8 (Polar) | Demethylated Phenols (4-OH or 5-OH analogs) | Acid concentration too high or reaction temp >90°C causing ether cleavage.[1][][3] | Reduce reaction temp. Switch from PPA to Methanesulfonic acid/P₂O₅.[] |
| Dark/Black Oil | Oligomers / Tars | Exothermic runaway during quenching; PPA polymerization.[] | Improve quenching protocol (Ice/Water slurry). Use charcoal filtration.[] |
Deep Dive: The Regioisomer Challenge
The synthesis of 4,5-dimethoxy-2-methyl-indan-1-one typically proceeds via the intramolecular Friedel-Crafts cyclization of 3-(2,3-dimethoxyphenyl)-2-methylpropanoic acid .[][3]
The Mechanism of Impurity Formation
While steric hindrance usually disfavors cyclization at the crowded C2 position (between the chain and methoxy group), electronic effects or isomeric contamination in the starting material can lead to the 5,6-dimethoxy or 6,7-dimethoxy isomers.[1][]
Caption: Figure 1. Reaction pathways showing the genesis of the target molecule versus critical impurities.
FAQ: Regio-Control
Q: Why is my melting point lower than the literature value (74-76°C)? A: This is the classic signature of regioisomer contamination.[][3] The 4,5-isomer is a solid, whereas the 6,7-isomer (a potential byproduct of alternative cyclization) is often an oil or low-melting solid.[1][][3] Even 5% contamination can depress the melting point by 10°C.[1][]
-
Solution: Perform a slow recrystallization.[][4] Rapid cooling traps the oil (impurity) within the crystal lattice.[1]
Optimization of Reaction Conditions (Prevention)
To minimize downstream purification burden, the cyclization step must be tuned.[1] The most common reagent is Polyphosphoric Acid (PPA), but it is viscous and prone to "hot spots."[1]
Protocol: Controlled Cyclization
-
Reagent Prep: Pre-heat PPA (10 equiv) to 60°C before adding the substrate. This lowers viscosity and ensures immediate, homogeneous mixing.[1][]
-
Addition: Add the propanoic acid precursor as a solid in small portions. Do not add all at once.
-
Temperature: Maintain 70°C ± 2°C.
-
Quenching (Critical): Pour the reaction mixture into a slurry of ice and water (1:5 ratio) with vigorous stirring. Never add water to the PPA.[1][]
Data: Acid Catalyst Performance Comparison
| Catalyst System | Yield | Purity (HPLC) | Main Impurity | Notes |
| PPA (Standard) | 85% | 92% | Oligomers | Viscous; difficult workup.[1][][3] |
| MsOH / P₂O₅ | 88% | 96% | None | Eaton's Reagent.[1][] Easier workup; less charring.[] |
| AlCl₃ / DCM | 60% | 85% | Demethylated | Lewis acid too harsh for methoxy groups.[] |
Purification Protocols (Resolution)
If the crude product contains impurities, follow this decision tree.
Caption: Figure 2. Purification decision tree based on impurity profile.
Method A: Recrystallization (Preferred for Scale)
This method is effective for removing the 5,6-isomer and trace phenols .[1][]
-
Solvent System: Methanol (MeOH) or Isopropyl Alcohol (IPA) / Hexane (1:4).[1]
-
Dissolution: Dissolve crude solid in minimum boiling solvent.
-
Clarification: If the solution is dark, add Activated Carbon (5% w/w), stir for 10 mins, and filter hot through Celite.
-
Crystallization:
-
Cool to room temperature (25°C) over 2 hours.
-
Cool to 0-4°C for 4 hours.
-
Note: Do not crash cool (dry ice), or you will precipitate impurities.[1][]
-
-
Wash: Wash filter cake with cold Hexane.
Method B: Flash Chromatography (For Stubborn Isomers)
If recrystallization fails to separate the regioisomers (often due to oiling out):[1][3]
-
Stationary Phase: Silica Gel (230-400 mesh).[][3]
-
Mobile Phase: Gradient 5%
20% Ethyl Acetate in Hexane.[1][] -
Elution Order (Typical):
Analytical Validation
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5µm.[1][]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][]
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV @ 230 nm and 280 nm.[]
NMR Diagnostic (1H NMR, CDCl₃):
-
Target (4,5-isomer): Look for two doublets (aromatic H) with ortho coupling (J ~8.5 Hz) if protons are adjacent, or specific splitting patterns characteristic of the 1,2,3,4-substitution on the benzene ring.
-
Impurity (5,6-isomer): Often shows two singlets in the aromatic region (para protons) if the substitution pattern isolates the protons (depending on the exact precursor).[1]
-
Methyl Group: The doublet for the 2-methyl group is a sensitive probe.[][3] Impurities often show a secondary doublet slightly shifted (e.g.,
1.28 vs 1.31 ppm).[1][]
References
-
BenchChem. (2025).[5][7] Technical Support Center: 4-Methyl-1-indanone Synthesis. Retrieved from [1][3]
-
Organic Syntheses. (2010). Synthesis of 5,6-Dimethoxy-2-methyl-1-indanone and separation of regioisomers. Organic Syntheses, Coll. Vol. 11, p. 24. Retrieved from [3]
-
BOC Sciences. (2025). Donepezil and Impurities: Profiling and Characterization. Retrieved from [3]
-
SIELC Technologies. (2025). Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column. Retrieved from [1][3]
-
National Institutes of Health (PMC). (2025). Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones. J Org Chem. Retrieved from
Sources
- 1. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the stereoselectivity of indanone synthesis.
Topic: Enhancing Stereoselectivity in Indanone Synthesis Status: Operational Operator: Senior Application Scientist
Mission Statement
Welcome to the Indanone Synthesis Tech Hub. This guide addresses the critical stereochemical challenges in synthesizing 1-indanone scaffolds—a privileged structure in medicinal chemistry (e.g., Donepezil, Indatraline). We move beyond generic advice to provide root-cause analysis for enantioselectivity loss, catalyst deactivation, and regioselectivity errors.
Quick Navigation
Module 1: Rhodium-Catalyzed Intramolecular Hydroacylation
Context: This method activates the aldehyde C-H bond to add across a tethered alkene. It is the gold standard for atom economy but suffers from decarbonylation and competitive non-enantioselective pathways.
Ticket #RH-01: Low Enantiomeric Excess (ee) < 80%
User Report: "I am using [Rh(cod)Cl]₂ with a chiral phosphine ligand, but the ee is stalled at 75%. Conversion is 95%."
Root Cause Analysis:
-
Ligand Bite Angle Mismatch: Standard BINAP or DIPAMP ligands often fail to provide the necessary rigidity during the hydrometallation step, which is the enantio-determining step.
-
Solvent Coordination: Coordinating solvents (THF, MeCN) can displace the labile arm of hemilabile ligands, disrupting the chiral pocket.
Corrective Actions:
-
Switch to Small-Bite Angle Ligands: Utilize ligands like (R)-DTBM-SEGPHOS or MeO-BIPHEP . The steric bulk of the tert-butyl groups (DTBM) tightens the chiral pocket around the Rh center during the insertion of the alkene [1].
-
Solvent Swap: Move to non-coordinating, non-polar solvents. DCE (1,2-Dichloroethane) or Toluene are preferred.
-
low-Temp Check: Lower the temperature to 0°C or -10°C. While rate decreases, the difference in ΔG‡ between the diastereomeric transition states is maximized.
Ticket #RH-02: Catalyst Deactivation (Decarbonylation)
User Report: "Reaction stalls at 40% conversion. The solution turns from orange to black/precipitate."
Root Cause Analysis: The aldehyde is undergoing decarbonylation (loss of CO) rather than hydroacylation. The resulting Rh-CO complex is catalytically inactive.
Corrective Actions:
-
Substrate Engineering: Ensure the tethered alkene has a "directing group" or sufficient strain to accelerate the hydrometallation step over the decarbonylation pathway.
-
Increase Alkene Concentration: If intermolecular, high concentration favors hydroacylation. For intramolecular, this is less tunable, but ensuring the substrate is pure (free of acid traces) helps.
Module 2: Organocatalytic Intramolecular Stetter Reaction
Context: This "umpolung" strategy uses N-Heterocyclic Carbenes (NHCs) to convert the aldehyde into a nucleophile, attacking a Michael acceptor.
Ticket #NHC-01: Product Racemization
User Report: "I obtained the product with 90% ee initially, but after workup/column, it dropped to 60%."
Root Cause Analysis: The α-proton in the resulting indanone is acidic. Basic alumina or silica gel with residual base can induce enolization and subsequent racemization. Furthermore, the NHC catalyst itself is basic.
Corrective Actions:
-
Quench Protocol: Quench the reaction with 0.1 M HCl or acetic acid immediately upon completion to neutralize the NHC.
-
Stationary Phase: Use neutral silica gel or acid-washed silica for purification. Avoid amine additives in the eluent.
Ticket #NHC-02: Dimerization vs. Cyclization
User Report: "I see a major spot on TLC that corresponds to the benzoin condensation dimer, not the cyclized indanone."
Root Cause Analysis: The "Breslow intermediate" (acyl anion) is attacking another aldehyde molecule (intermolecular Benzoin) instead of the tethered Michael acceptor (intramolecular Stetter). This is a concentration and steric issue.
Corrective Actions:
-
High Dilution: Run the reaction at 0.01 M to 0.05 M . This kinetically favors the intramolecular pathway.
-
Catalyst Selection: Switch to Aminoindanol-derived Triazolium salts (Rovis catalysts). These are specifically tuned to favor the Stetter pathway over Benzoin condensation due to steric shielding [2].
Module 3: Asymmetric Nazarov Cyclization
Context: Acid-catalyzed electrocyclization of divinyl ketones.
Ticket #NAZ-01: Poor Torquoselectivity (Low ee)
User Report: "Using standard Lewis Acids, I get a racemic mixture."
Root Cause Analysis: The Nazarov cyclization proceeds via a conrotatory 4π electrocyclization.[1] Without a chiral environment to distinguish between "clockwise" and "counter-clockwise" rotation, the product is racemic.
Corrective Actions:
-
Chiral Brønsted Acids: Employ Chiral Phosphoric Acids (CPAs) (e.g., BINOL-derived CPAs). The phosphate anion forms a tight ion pair with the oxyallyl cation intermediate, directing the stereochemistry [3].
-
Silicon-Directed Cyclization: Use β-silyl divinyl ketones. The silicon stabilizes the β-carbocation (β-effect), controlling regioselectivity, while the CPA controls the stereochemistry.
Standard Operating Procedure (SOP)
Protocol: Rhodium-Catalyzed Asymmetric Intramolecular Hydroacylation Target: Enantioenriched 1-Indanone from 2-vinylbenzaldehyde.
Reagents:
-
Substrate: 2-vinylbenzaldehyde derivative (1.0 equiv)
-
Catalyst Precursor: [Rh(cod)Cl]₂ (2.5 mol%)
-
Ligand: (R)-DTBM-SEGPHOS (5.5 mol%)
-
Solvent: Anhydrous DCE (0.1 M)
Workflow:
-
Glovebox/Schlenk: In a glovebox, mix [Rh(cod)Cl]₂ and (R)-DTBM-SEGPHOS in DCE. Stir for 15 mins to generate the active catalyst (solution turns from yellow to orange/red).
-
Addition: Dissolve the substrate in DCE. Add to the catalyst solution.
-
Reaction: Seal tube. Stir at 25°C for 12–24 hours.
-
Monitoring: Monitor via TLC. Look for the disappearance of the aldehyde peak in IR (approx 1690 cm⁻¹) and appearance of ketone (approx 1710 cm⁻¹).
-
Workup: Filter through a short pad of silica to remove Rh. Concentrate.
-
Analysis: Determine ee via HPLC using a Chiralcel OD-H or AD-H column (Hexane/IPA gradient).
Visualizations
Figure 1: Troubleshooting Logic Tree
Use this flow to diagnose experimental failures.
Caption: Diagnostic logic tree for isolating failure modes in asymmetric indanone synthesis.
Figure 2: Rhodium-Catalyzed Mechanism (Stereo-Determining Step)
Understanding where the chirality is set.
Caption: Mechanistic cycle of Rh-hydroacylation. The hydrometallation step sets the stereocenter.
Data Summary: Catalyst Performance Comparison
| Method | Catalyst System | Typical ee | Key Limitation | Best For |
| Rh-Hydroacylation | [Rh(cod)Cl]₂ / DTBM-SEGPHOS | 90–99% | Decarbonylation of substrate | 2-vinylbenzaldehydes |
| Intramolecular Stetter | Triazolium Salts (Rovis) | 85–95% | Benzoin dimerization | Salicylaldehyde derivatives |
| Nazarov Cyclization | Chiral Phosphoric Acids (CPA) | 80–92% | Regioselectivity (double bond pos) | Divinyl ketones |
References
-
Mechanistic Insights into the Rhodium-Catalyzed Intramolecular Ketone Hydroacylation. PubMed. [Link]
-
A Highly Enantioselective Catalytic Intramolecular Stetter Reaction. ACS Publications. [Link]
-
Enantioselective Silicon-Directed Nazarov Cyclization. DICP. [Link]
-
Dynamic Kinetic Resolution in Asymmetric Synthesis. Wikipedia. [Link]
Sources
Overcoming incomplete reactions in indanone synthesis.
Status: Online | Tier: Level 3 Engineering | Topic: Incomplete Cyclization
Welcome to the Indanone Synthesis Support Center. This guide addresses the "Incomplete Reaction" error code frequently encountered during the intramolecular cyclization of 3-arylpropionic acids (hydrocinnamic acids) and their derivatives.
We have structured this as a series of Troubleshooting Tickets based on the most common failure modes: Viscosity/Diffusion limits (PPA), Stoichiometric Stalling (Friedel-Crafts), and Electronic Deactivation.
Ticket #01: Reaction Stalls at 60-70% Conversion (PPA Method)
System: Polyphosphoric Acid (PPA) mediated cyclization. Symptom: The reaction starts well but conversion plateaus. TLC shows remaining starting material even after prolonged heating. The mixture is extremely viscous.[1][2][3]
Root Cause Analysis
-
Water Poisoning: The cyclization of free acid releases water (
). Water hydrolyzes PPA into orthophosphoric acid, which is a significantly weaker electrophilic activator, effectively "quenching" the reaction in situ [1]. -
Diffusion Limitation: PPA is highly viscous.[3] As the reaction proceeds, the mixture often thickens, preventing the unreacted starting material from reaching the active protonating sites.
Protocol Patch: The
Doping Strategy
Do not simply increase temperature, as this promotes polymerization (tarring). Instead, maintain the anhydricity of the medium.
Step-by-Step Optimization:
-
Pre-Doping: Before adding your substrate, add phosphorous pentoxide (
) to your commercial PPA. Aim for a final content of ~84%. This acts as a water scavenger. -
The "Dilution" Trick: If viscosity is the primary blocker, use a co-solvent. Xylene is the standard choice because it is high-boiling and immiscible with PPA, allowing for a two-phase reaction where the product extracts into the xylene layer, driving equilibrium forward [2].
-
Temperature Ramp: Start at 60°C to ensure homogeneity, then ramp to 90°C. PPA is difficult to stir below 60°C.
Decision Logic for PPA vs. Alternatives:
Figure 1: Decision logic for selecting the appropriate cyclization medium. Eaton's reagent is often the superior "modern" alternative to PPA due to lower viscosity.
Ticket #02: The "Stoichiometric Trap" (Friedel-Crafts Acylation)
System: Acid Chloride + Lewis Acid (
Root Cause Analysis
This is a classic "Product Inhibition" error.
In standard Friedel-Crafts, the catalyst (
-
Result: As product forms, it sequesters the catalyst. If you use 1.0 equivalent, the reaction stops halfway because the catalyst is trapped in a stable 1:1 complex with the product [3].
Protocol Patch: The "2.5 Equiv" Rule
You must account for the sequestration of the Lewis Acid.
Correct Stoichiometry:
-
Substrate (Acid Chloride): 1.0 equiv
- : 2.2 to 3.0 equiv (1.0 eq for reaction + 1.0 eq to bind product + excess to drive kinetics).
Troubleshooting Workflow:
-
Order of Addition: Do not add
to the acid chloride.-
Correct Method: Slurry
(2.5 eq) in DCM. Add the acid chloride solution dropwise to the slurry. This ensures the catalyst is always in excess during the critical mixing phase.
-
-
Quenching: The
-Product complex is stable. You must hydrolyze it vigorously (Ice/HCl) to release the indanone.
Figure 2: Mechanism of catalyst poisoning. The formation of the stable Indanone-AlCl3 complex removes the catalyst from the cycle, requiring >1 stoichiometric equivalents.
Ticket #03: Substrate Deactivation (Electronic Effects)
System: Substrates with Electron-Withdrawing Groups (EWGs) like
Root Cause Analysis
Friedel-Crafts is an Electrophilic Aromatic Substitution (EAS). If the benzene ring is electron-poor (deactivated), the acylium ion is not electrophilic enough to overcome the activation energy barrier. Standard Lewis acids (
Protocol Patch: Superacid Catalysis
Switch to Triflic Acid (TfOH) or Eaton’s Reagent .
Why it works:
-
Triflic Acid: A superacid (
) capable of generating "superelectrophiles" (diprotonated species) that can attack even deactivated rings [4]. -
Eaton's Reagent: A solution of 7.7 wt%
in Methanesulfonic acid ( ). It is cleaner and more powerful than PPA, often succeeding where PPA fails due to better solubility and acidity [5].
Comparative Data: Catalyst Selection Guide
| Substrate Type | Recommended System | Temp | Notes |
| Electron-Rich (OMe, Me) | PPA or Eaton's Reagent | 60°C | PPA is standard; Eaton's is cleaner. |
| Neutral (H, Ph) | 0°C to RT | Strict stoichiometry (2.5 eq) required. | |
| Deactivated (Cl, Br) | Triflic Acid (TfOH) | Reflux/MW | Requires superacid to force cyclization. |
| Highly Deactivated ( | Change Strategy | N/A | F-C usually fails. Use Heck or Nazarov cyclization. |
Ticket #04: Modern Optimization (Microwave Acceleration)
System: High-throughput synthesis or stubborn substrates. Symptom: Reaction takes 24-48 hours.
Protocol:
Microwave irradiation has been proven to reduce reaction times from hours to minutes for indanone synthesis, particularly when using Triflic Acid or metal triflates (
Experimental Setup (Microwave):
-
Vessel: 10 mL sealed microwave vial.
-
Reagents: 3-arylpropionic acid (1 mmol) + TfOH (3 equiv).
-
Conditions: 80°C, 60 minutes, high stirring.
-
Result: Often yields quantitative conversion where thermal heating provided only 60% [4].
References
-
Polyphosphoric Acid in Organic Synthesis. ResearchGate/CCSE. (2023). 2
-
Scale-up considerations for the industrial production of 1-indanone. BenchChem. (2025). 5
-
Friedel-Crafts Acylation Mechanism and Stoichiometry. Chemistry Steps. (2025). 4[2][6][7]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI Molecules. (2014). 8[2][6][7]
-
Eaton's Reagent: A Less Viscous Alternative to PPA. TCI Chemicals. 9[2][6][7]
-
Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction... catalyzed by Tb(OTf)3. Tetrahedron Letters. (2004).[7] 7[2][6][7][10][8]
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Eaton’s Reagent: A Less Viscous Alternative to PPA | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Indanone Synthesis
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation in Intramolecular Cyclization (Indanone Synthesis)
Welcome to the Technical Support Hub.
If you are reading this, your indanone yield has likely plateaued, your reaction mixture has turned an unpromising color, or your catalyst is refusing to turn over. Indanone synthesis—whether via Friedel-Crafts acylation of phenylpropionic acid derivatives or Pd-catalyzed intramolecular Heck cyclization—is notoriously hard on catalysts.
This guide is not a textbook. It is a diagnostic tool designed to identify why your catalyst died and how to resurrect your process.
Module 1: Heterogeneous Acid Catalysis (Zeolites & Solid Acids)
Primary Context: Intramolecular acylation using Zeolite H-Beta, H-Y, or H-ZSM-5.
The Symptom:
"My reaction starts fast, but conversion flatlines at 40-50% after the first hour. Adding more starting material doesn't help."
The Diagnosis: Pore Blockage (Coking)
In indanone synthesis, the catalyst doesn't just die; it suffocates. The formation of "coke" (carbonaceous oligomers) is the primary deactivation mode for zeolites.
-
Mechanism: The strong Brønsted acid sites required to generate the acylium ion also catalyze the oligomerization of the indanone product. These "heavy" byproducts get trapped in the zeolite channels (especially in 12-membered ring systems like H-Beta), physically blocking reactants from reaching active sites.
-
Critical Insight: Deactivation is faster on catalysts with a high density of strong acid sites. While strong sites are needed for the reaction, they are also "coke factories."
Visualizing the Failure Mode
Figure 1: Mechanism of pore blockage in Zeolite H-Beta during acylation.
Troubleshooting Protocol: Regeneration & Optimization
| Parameter | Recommendation | Scientific Rationale |
| Regeneration | Calcination at 550°C (Air) | Coke is organic. You must burn it off. Simple solvent washing (DCM/MeOH) will not remove oligomers trapped inside the micropores. |
| Solvent Choice | Chlorobenzene or Nitrobenzene | Polar solvents can compete with the reactant for acid sites (competitive adsorption). Non-polar solvents may not solubilize the polar intermediate. |
| Catalyst Mod | Use Hierarchical Zeolites | Zeolites modified to have mesopores (secondary porosity) allow faster diffusion of coke precursors out of the catalyst before they block the active sites. |
Module 2: Homogeneous Lewis Acid Catalysis
Primary Context: Classical Friedel-Crafts using
The Symptom:
"I am using 10 mol% catalyst, but the reaction stops at exactly 10% conversion. It only goes to completion if I use >100 mol% catalyst."
The Diagnosis: Product Inhibition (The "Red Complex")
You are likely not experiencing true catalytic "death," but rather stoichiometric trapping.
-
Mechanism: The indanone product contains a carbonyl oxygen that is more Lewis basic than the carbonyl of the starting material (acid chloride or anhydride).
-
The Trap: The Lewis Acid (LA) binds irreversibly to the product's ketone oxygen, forming a stable 1:1 complex. The catalyst is not destroyed, but it is sequestered. This is why classical Friedel-Crafts often requires >1 equivalent of
.
FAQ: Can I make this catalytic?
Yes, but you must change the catalyst system.
Option A: Metal Triflates (
Option B: High-Temperature Dissociation Running the reaction at higher temperatures (refluxing chlorobenzene) can provide enough thermal energy to break the Catalyst-Product complex, though this risks polymerization.
Module 3: Transition Metal Catalysis (Pd-Catalyzed Heck)
Primary Context: Intramolecular Heck reaction to form indanones from aryl halides.[2]
The Symptom:
"The reaction solution turned from pale yellow to a suspension of black particles (Pd Black), and the reaction stopped immediately."
The Diagnosis: Ligand Dissociation & Cluster Formation
"Pd Black" is the graveyard of catalysis. It consists of catalytically inactive agglomerates of Pd(0).
-
Root Cause: The active species in the Heck cycle is a monomeric Pd(0) species stabilized by ligands (usually Phosphines).[3][4] If the ligands dissociate (due to heat or oxidation) or if the reduction of Pd(II) to Pd(0) happens too fast without stabilizing ligands, the metal atoms clump together.
Visualizing the Failure Mode
Figure 2: Pathway to Pd Black formation in intramolecular Heck reactions.
Troubleshooting Protocol: Stabilization
| Variable | Adjustment | Why? |
| Ligand Ratio | Increase L:Pd ratio (e.g., 4:1) | Excess ligand shifts the equilibrium toward the coordinated (active) species and prevents "naked" Pd atoms from meeting. |
| Additives | Add TBAB (Tetra-n-butylammonium bromide) | Bromide ions can act as "dummy ligands," stabilizing the Pd nanoparticles and preventing gross precipitation (Jeffery conditions). |
| Oxygen Control | Strict Degassing | Phosphine ligands ( |
References & Further Reading
-
Zeolite Deactivation Mechanisms:
-
Chester, A. W., & Derouane, E. G. Zeolite Characterization and Catalysis. (Focus on coke formation in pore networks).
-
Source:
-
-
Friedel-Crafts Product Inhibition:
-
Olah, G. A. Friedel-Crafts and Related Reactions. (The definitive text on acylium ion trapping).
-
Source:
-
-
Pd Catalyst Deactivation (Heck Reaction):
-
Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings." Advanced Synthesis & Catalysis.
-
Source:
-
-
Zeolite Beta Regeneration Studies:
-
Wang, Z., et al. "Deactivation and regeneration of zeolite beta in the Friedel–Crafts acylation." Journal of Catalysis.
-
Source:
-
Disclaimer: This guide assumes standard laboratory safety protocols. Handling
Sources
Technical Support Center: Maximizing Indanone Product Recovery
Welcome to the Technical Support Center for Indanone Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth workup procedures and troubleshooting advice to help you maximize the recovery and purity of your indanone products. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Part 1: Best Practices for a High-Yield Indanone Workup
A successful indanone synthesis doesn't end with the reaction; a well-executed workup is critical for isolating your product in high yield and purity. The following section details the crucial steps of a standard workup and the rationale behind them.
Reaction Quenching: The First Step to a Clean Product
The initial step in any workup is to quench the reaction, which involves deactivating any remaining reactive reagents. For many indanone syntheses, such as the common Friedel-Crafts cyclization, this involves neutralizing a strong acid catalyst.[1][2]
A typical procedure involves carefully and slowly pouring the reaction mixture into a beaker of crushed ice.[1][2] This is a highly exothermic process and should be performed in a fume hood with appropriate personal protective equipment (PPE).[3][4][5] For reactions using a Lewis acid like aluminum chloride, the addition of dilute hydrochloric acid to the ice can help to break up the aluminum-product complex.[1]
Liquid-Liquid Extraction: Separating Your Indanone
Once quenched, the product needs to be extracted from the aqueous mixture into an organic solvent. The choice of solvent is crucial for efficient extraction.
-
Solvent Selection: The ideal extraction solvent should readily dissolve the indanone product but be immiscible with water. Dichloromethane (DCM) and ethyl acetate are commonly used.[1][6] The choice can depend on the polarity of your specific indanone derivative.
| Solvent | Density (g/mL) | Boiling Point (°C) | Characteristics & Best Use |
| Dichloromethane (DCM) | ~1.33 | 40 | Higher density than water (forms the bottom layer). Good for many indanone derivatives. Volatile and easy to remove. |
| Ethyl Acetate | ~0.90 | 77 | Lower density than water (forms the top layer). A good "greener" alternative to chlorinated solvents.[6][7] |
| Diethyl Ether | ~0.71 | 35 | Lower density than water. Highly volatile and flammable. |
-
The Procedure: The quenched reaction mixture is transferred to a separatory funnel, and the chosen organic solvent is added. The funnel is stoppered and shaken to allow the indanone to move into the organic layer. It is important to periodically vent the funnel to release any pressure buildup. The layers are then allowed to separate, and the organic layer containing the product is collected. This process is typically repeated two to three times to maximize product recovery.[1][6]
Aqueous Washes: Removing Impurities
After extraction, the organic layer is washed with various aqueous solutions to remove residual acids, bases, and salts.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This basic wash is essential for neutralizing any remaining acid catalyst from the reaction.[1][8] The bicarbonate reacts with the acid to produce carbon dioxide gas, water, and a salt, effectively removing the acid from the organic layer.
-
Brine (Saturated NaCl Solution): A final wash with brine helps to remove the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.[9][10] The high concentration of salt in the brine reduces the solubility of water in the organic solvent.[9]
Drying and Solvent Removal
Before isolating the crude product, any remaining water must be removed from the organic extract.
-
Drying Agents: Anhydrous inorganic salts, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), are commonly used.[9][11][12] These salts form hydrates by absorbing water from the organic solution.[12] Add the drying agent until it no longer clumps together and flows freely, indicating that all the water has been absorbed.[11]
-
Filtration and Concentration: The drying agent is then removed by gravity filtration or decanting.[9] The solvent is subsequently removed from the filtrate using a rotary evaporator to yield the crude indanone product.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during indanone workups in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the common causes of product loss during the workup?
A1: Low yield can be frustrating, but it's often traceable to specific steps in the workup. Here are the most common culprits and how to address them:
-
Incomplete Extraction: Your indanone may not have been fully extracted from the aqueous layer.
-
Solution: Perform at least three extractions with an appropriate volume of organic solvent. To check if you are still extracting product, you can collect the third extraction separately and analyze it by TLC.
-
-
Product Loss During Washes: If your indanone has some water solubility, you could be losing product during the aqueous washes.
-
Solution: Minimize the volume of the washes while still ensuring complete neutralization of acids. The use of brine for the final wash helps to minimize the solubility of the organic product in the aqueous layer.[9]
-
-
Inefficient Purification: Significant product loss can occur during recrystallization or column chromatography.
-
Solution for Recrystallization: Carefully select your solvent system to ensure high solubility at elevated temperatures and low solubility at room or cold temperatures.[13][14] Perform small-scale trials with different solvents to find the optimal one.[15]
-
Solution for Chromatography: Ensure proper packing of the silica gel column and choose an eluent system that provides good separation of your product from impurities (a target Rf of ~0.3 for your product is a good starting point).[16]
-
Q2: I've formed a stable emulsion during extraction that won't separate. How can I break it?
A2: Emulsion formation is a common problem, especially when the reaction mixture contains surfactant-like impurities.[17][18] Here are several techniques to break an emulsion, from simplest to more advanced:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; sometimes the layers will separate on their own.[19][20]
-
Add Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[17][19][21]
-
Gentle Stirring: Gently swirling the mixture or stirring it with a glass rod can help the droplets to coalesce.[18][20]
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and break the emulsion.[17]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.[17][18]
-
Filtration: As a last resort, you can try filtering the entire mixture through a pad of Celite or glass wool.[17][19]
Q3: My purified indanone is still impure. How can I identify and remove common byproducts?
A3: The nature of the impurity can often give clues as to its origin. Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring both the reaction progress and the purity of your product at each stage of the workup.[6][22][23][24]
-
Unreacted Starting Material: If your starting material is visible on the TLC plate, the reaction may not have gone to completion.
-
Identification: The spot will have the same Rf value as your starting material standard.
-
Removal: This can often be removed by column chromatography.
-
-
Polymeric Byproducts: Strongly acidic conditions can sometimes lead to polymerization of the starting material or product.[4]
-
Identification: These are typically high molecular weight compounds that will remain at the baseline of the TLC plate.
-
Removal: These are usually easily removed by column chromatography as they are much more polar than the desired indanone.
-
-
Regioisomers: In some Friedel-Crafts cyclizations, the acylation can occur at different positions on the aromatic ring, leading to the formation of regioisomers.[4]
-
Identification: Regioisomers often have very similar polarities and may appear as spots with very close Rf values on the TLC plate. Sometimes one regioisomer may be an oil while the desired product is a solid.[22]
-
Removal: Careful column chromatography with a shallow elution gradient or fractional recrystallization may be necessary to separate regioisomers.
-
Q4: How do I choose the best solvent system for recrystallizing my indanone?
A4: The principle of recrystallization is to find a solvent that dissolves your indanone well when hot but poorly when cold.[13][14][15]
-
Single Solvent System: The ideal single solvent will completely dissolve your crude product at its boiling point but will result in the formation of crystals upon cooling.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be used. This involves a "good" solvent that readily dissolves the indanone and a "poor" solvent in which the indanone is insoluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[13][15]
Common Recrystallization Solvents for Indanones:
| Solvent System | Polarity | Notes |
| Ethanol/Water | Polar | A common choice for moderately polar indanones.[15] |
| Toluene/Hexane | Non-polar/Non-polar | Good for less polar indanones.[2][15] |
| Hexane/Ethyl Acetate | Non-polar/Polar | A versatile system that can be adjusted for a range of polarities.[25] |
| Hexane/Acetone | Non-polar/Polar | Another effective mixed solvent system.[25] |
Part 3: Experimental Protocols & Reference Data
This section provides detailed, step-by-step protocols for the key workup procedures discussed.
Protocol 1: General Liquid-Liquid Extraction Workflow
This protocol outlines the standard procedure for extracting an indanone product from an aqueous reaction mixture.
-
Transfer: Carefully transfer the quenched reaction mixture to a separatory funnel of appropriate size.
-
Add Extraction Solvent: Add a volume of the chosen organic solvent (e.g., dichloromethane or ethyl acetate) to the separatory funnel.
-
Shake and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 1-2 minutes, venting periodically.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collect Organic Layer: Carefully drain the lower layer or decant the upper layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction (steps 2-5) two more times with fresh organic solvent, combining all organic extracts in the same flask.
Protocol 2: Standard Aqueous Wash Procedure
This protocol describes the sequential washing of the combined organic extracts.
-
Sodium Bicarbonate Wash: Add a saturated solution of NaHCO₃ to the separatory funnel containing the combined organic extracts. Shake and vent as described above. Drain and discard the aqueous layer.
-
Brine Wash: Add a saturated solution of NaCl (brine) to the separatory funnel. Shake and vent. Drain and discard the aqueous layer.
-
Transfer to Drying Flask: Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
Protocol 3: Drying the Organic Extract
This protocol details the removal of residual water from the organic solution.
-
Add Drying Agent: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic extract and swirl the flask.
-
Observe: If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow to Sit: Let the flask sit for 10-15 minutes to ensure all water is absorbed.
-
Filter: Filter the solution through a fluted filter paper into a clean, dry round-bottom flask to remove the drying agent.
-
Rinse: Rinse the drying agent in the filter paper with a small amount of fresh organic solvent to recover any adsorbed product.
Protocol 4: Purification by Column Chromatography
This protocol provides a general outline for purifying the crude indanone using silica gel chromatography.
-
Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.[16]
-
Load the Sample: Dissolve the crude indanone in a minimal amount of the eluent or a more volatile solvent, and carefully load it onto the top of the silica gel. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and adding the resulting powder to the column.[16]
-
Elute: Pass the eluent through the column, collecting fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[6]
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure indanone.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the workup and troubleshooting processes.
Caption: General experimental workflow for indanone workup and purification.
Caption: Decision tree for troubleshooting low indanone yield.
References
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Part 5: Organic Laboratory Techniques. 18 Extraction and Drying. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
University of Rochester Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]
- Google Patents. (2018). CN108329197A - A kind of preparation method of indanone compounds.
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Column Chromatography. (2026, January 30). Role of Silica Gel in Phytochemical Extraction and Purification. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 30). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Retrieved from [Link]
-
Semantic Scholar. (2014, April 30). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
-
MDPI. (2014, April 30). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
SciSpace. (2024, May 31). OPTIMIZATION OF COMMERCIAL SILICA GEL REGENERATION VIA RESPONSE SURFACE METHODOLOGY. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of York. (n.d.). Problems with extractions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2022). The optimization of silica gel synthesis from chemical bottle waste using response surface methodology. Retrieved from [Link]
-
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
-
BrainKart. (2018, March 23). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
-
BVV. (2023, August 8). Silica Gels Role In Color Remediation & Extract purification. Retrieved from [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
-
Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
- Google Patents. (1991). EP0421759A2 - Method for producing 1-indanone derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. preprints.org [preprints.org]
- 7. preprints.org [preprints.org]
- 8. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rubingroup.org [rubingroup.org]
- 14. mt.com [mt.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. brainkart.com [brainkart.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 21. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to Indanone Derivatives in Drug Discovery: Contextualizing 4,5-Dimethoxy-2-methyl-indan-1-one
The indanone scaffold, a rigid bicyclic framework composed of a fused benzene and cyclopentanone ring, represents a privileged structure in medicinal chemistry.[1][2] Its inherent structural features and amenability to diverse chemical modifications have made it a cornerstone for developing therapeutics targeting a wide array of biological pathways.[1][3] Notable examples like Donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, underscore the clinical significance of this molecular core.[4][5]
This guide provides a comparative analysis of various indanone derivatives, with a special focus on contextualizing the potential profile of 4,5-Dimethoxy-2-methyl-indan-1-one against more extensively studied analogues. We will dissect the structure-activity relationships (SAR) that govern their biological effects and provide field-proven experimental protocols for their evaluation.
The Indanone Core: A Tale of Two Rings and a Ketone
The power of the indanone scaffold lies in its combination of a planar aromatic A-ring and a flexible five-membered B-ring containing a reactive ketone. This arrangement allows for precise three-dimensional positioning of functional groups to interact with biological targets. Key modification sites include:
-
The A-ring (Positions 4, 5, 6, 7): Substitution here, typically with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro) groups, modulates the electronic properties and can enhance target binding and pharmacokinetic profiles.
-
The B-ring (Position 2): This position is critical for activity. It is often substituted with an exocyclic double bond to an aryl group (benzylidene derivatives) or alkyl groups, significantly influencing the molecule's shape and reactivity.
-
The B-ring (Position 3): Modifications at this site can introduce chirality and new interaction points with target proteins.
Profiling 4,5-Dimethoxy-2-methyl-indan-1-one: An Evidence-Based Inference
Direct experimental data on the biological activity of 4,5-Dimethoxy-2-methyl-indan-1-one is not extensively reported in the literature. However, we can infer its likely characteristics by dissecting the contributions of its substituents based on established SAR principles from related analogues.
-
4,5-Dimethoxy Substitution: The presence of two methoxy groups on the aromatic ring significantly increases electron density. Studies on other methoxy-substituted indanones show that this can enhance binding to certain targets and is a feature in compounds designed for neuroprotective and anticancer applications.[6][7] For instance, the energetic contribution of a methoxy group has been shown to decrease the gas-phase enthalpy of formation, indicating a stabilizing effect.[8]
-
2-Methyl Substitution: Unlike the widely studied 2-benzylidene indanones, a simple methyl group at the 2-position creates a less planar, more saturated B-ring. This modification removes the α,β-unsaturated ketone system, which is a key feature for the mechanism of action of many arylidene indanones that act as Michael acceptors. The 2-methyl group's effect would likely be to provide steric bulk and influence the overall conformation, which could be beneficial for fitting into specific enzyme pockets.
Hypothesized Profile: Based on these features, 4,5-Dimethoxy-2-methyl-indan-1-one is likely a stable, lipophilic molecule. Its biological activity would diverge from derivatives reliant on the 2-benzylidene moiety's reactivity. It may serve as a valuable synthetic intermediate or exhibit more subtle modulatory effects on targets where a rigid, planar extension is not required.
Comparative Analysis: Indanone Derivatives in Action
To understand the potential of any single derivative, it must be compared against the broader family. Below, we analyze key classes of indanones for which substantial experimental data exist.
This is arguably the most explored class of indanones. They are typically synthesized via a Claisen-Schmidt condensation between a substituted 1-indanone and a benzaldehyde.[9] This creates a planar, conjugated system that is crucial for their activity.
dot
Caption: General synthetic route for 2-benzylidene-1-indanone derivatives.
Biological Performance:
-
Anti-Inflammatory Activity: Many 2-benzylidene derivatives inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] Their mechanism often involves the inhibition of the NF-κB and MAPK signaling pathways.[11]
-
Anticancer Activity: Certain derivatives show potent cytotoxicity against various cancer cell lines, with some acting as tubulin polymerization inhibitors.[3]
-
Cholinesterase Inhibition: The rigid structure mimics portions of known AChE inhibitors. By modifying the benzylidene ring and the indanone core, potent and selective inhibitors have been developed for Alzheimer's disease therapy.[12][13]
A modern drug design strategy involves creating hybrid molecules that can modulate multiple targets simultaneously. The indanone core is an excellent scaffold for this approach.
-
Indanone-Piperidine Hybrids: Linking a piperidine moiety to the indanone core, often via an alkoxy chain, has yielded highly potent AChE inhibitors, some surpassing Donepezil in potency.[14] This design strategy aims to interact with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme.
-
Indanone Spiroisoxazolines: These complex derivatives have been developed as selective COX-2 inhibitors with potent anticancer activity, particularly against breast cancer cell lines.[6][15]
The following table summarizes quantitative data from the literature for representative indanone derivatives, providing a benchmark for comparison.
| Compound Class | Representative Compound | Target(s) | Potency (IC₅₀) | Key Application | Reference |
| 2-Benzylidene Indanone | Compound 8f (a 6-hydroxy derivative) | TNF-α, IL-6 | % Inhibition > 80% at 10 µM | Anti-inflammatory (Acute Lung Injury) | [11] |
| Indanone-Piperidine Hybrid | Compound 6a | Acetylcholinesterase (AChE) | 1.8 nM | Alzheimer's Disease | [14] |
| Indanone-Tetrahydropyridin Hybrid | Compound A1 | AChE, MAO-B | 54 nM (AChE), 3.25 µM (MAO-B) | Alzheimer's Disease (Multi-Target) | [16] |
| Indanone Spiroisoxazoline | Compound 9f (dimethoxy substituted) | COX-2, MCF-7 cells | 0.03 µM (MCF-7) | Anticancer, Anti-inflammatory | [6][15] |
| Simple Substituted Indanone | Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | ~25-50 nM (varies by assay) | Alzheimer's Disease | [14][17] |
Experimental Protocol: A Self-Validating System for Activity Screening
To ensure trustworthy and reproducible data, a robust experimental protocol is essential. Below is a detailed methodology for assessing one of the most common activities of indanone derivatives: acetylcholinesterase inhibition.
This spectrophotometric assay is a gold standard for screening AChE inhibitors.[18] It relies on the enzyme acetylthiocholine iodide being hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate anion, which is measured colorimetrically.
Materials:
-
AChE from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test Compounds (dissolved in DMSO)
-
Donepezil (Positive Control)
-
96-well microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 8.0).
-
Dissolve DTNB in the buffer to a final concentration of 10 mM.
-
Dissolve ATCI in the buffer to a final concentration of 10 mM.
-
Prepare a stock solution of AChE (e.g., 500 U/mL) and dilute it in the buffer to the desired working concentration (e.g., 0.5 U/mL).
-
Prepare serial dilutions of test compounds and Donepezil in buffer. Ensure the final DMSO concentration in the well is below 1%.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add:
-
140 µL of phosphate buffer
-
20 µL of DTNB solution
-
20 µL of the test compound solution (or buffer for control, or Donepezil for positive control).
-
-
Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the AChE enzyme solution to all wells.
-
Immediately start monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.
-
dot
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Mechanistic Insights: The NF-κB/MAPK Signaling Pathway
For anti-inflammatory indanones, a key mechanism of action is the modulation of intracellular signaling cascades. The NF-κB/MAPK pathway is a critical regulator of inflammation, and its inhibition is a primary goal for many anti-inflammatory drugs.
dot
Caption: Inhibition of the NF-κB/MAPK pathway by anti-inflammatory indanones.
As shown, inflammatory stimuli like lipopolysaccharide (LPS) activate the pathway, leading to the translocation of NF-κB into the nucleus and the production of cytokines. Active 2-benzylidene-indanone derivatives can inhibit this process, often by preventing the degradation of IκBα or by blocking the MAPK cascade, thereby reducing the inflammatory response.[11]
Conclusion and Future Outlook
The indanone scaffold remains a highly versatile and fruitful starting point for drug discovery. While 4,5-Dimethoxy-2-methyl-indan-1-one itself is not well-characterized, an analysis of its structural components in the context of broader SAR studies suggests it may possess a distinct biological profile compared to the more common 2-benzylidene derivatives. Its value may lie as a synthetic precursor or in applications where the reactive α,β-unsaturated ketone is undesirable.
The comparative data clearly show that modifications at the 2-position and on the aromatic ring are primary drivers of potency and target selectivity. Researchers developing new indanone derivatives should focus on a multi-target approach, as exemplified by the successful development of potent dual AChE/MAO-B inhibitors. The robust protocols provided herein offer a reliable framework for evaluating the performance of these novel compounds, ensuring that the path from chemical synthesis to biological validation is built on a foundation of scientific integrity.
References
-
Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]
-
(2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]
-
(2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. [Link]
-
(2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
(2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy. [Link]
-
(2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. PubMed. [Link]
-
ResearchGate. (n.d.). Structure–activity relationships of 2-benzylidene-1-indanone... ResearchGate. [Link]
-
(2022). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. PubMed. [Link]
-
(n.d.). Structure-Guided Design, Synthesis, and Evaluation of 1-Indanone and 1,3-Indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemRxiv. [Link]
-
(2023). Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Taylor & Francis Online. [Link]
-
(2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]
-
(2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. ACS Omega. [Link]
-
(2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. ResearchGate. [Link]
-
(2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]
-
ResearchGate. (n.d.). Synthesis of indanone derivatives 164 and 167. ResearchGate. [Link]
-
(2023). Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. PMC. [Link]
-
(2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate. [Link]
-
(2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. [Link]
-
(2017). 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. PMC. [Link]
-
(2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]
-
(2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Bentham Science. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Bentham Science. [Link]
-
(2020). (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. IUCr. [Link]
-
Pharmaffiliates. (n.d.). 4,5-Dimethoxy-1-indanone. Pharmaffiliates. [Link]
-
(n.d.). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of Indane and its analogues. ResearchGate. [Link]
-
Amanote Research. (n.d.). Effects of 1-(2,5-Dimethoxy-4-Meth. Amanote Research. [Link]
-
(2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 13. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Definitive Guide to the Structural Validation of 4,5-Dimethoxy-2-methyl-indan-1-one using 2D NMR Spectroscopy
In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of promising research programs. For complex organic molecules like 4,5-Dimethoxy-2-methyl-indan-1-one, a key building block in medicinal chemistry, relying solely on one-dimensional (1D) Nuclear Magnetic Resonance (NMR) can be fraught with ambiguity due to overlapping signals and complex coupling patterns.
This guide provides an in-depth, experimentally-grounded protocol for the complete structural validation of 4,5-Dimethoxy-2-methyl-indan-1-one. We will move beyond simple data reporting and delve into the strategic application of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—to create a self-validating system of interlocking data points that confirms the molecular architecture with the highest degree of confidence.
The Challenge: Beyond 1D NMR
A standard 1D ¹H NMR spectrum of 4,5-Dimethoxy-2-methyl-indan-1-one would present a series of signals corresponding to its aromatic, aliphatic, and methoxy protons. While integration can suggest the number of protons in each environment, and coupling constants can hint at neighboring protons, definitive assignment is challenging. For instance, assigning the specific positions of the two methoxy groups on the aromatic ring or confirming the connectivity of the substituted five-membered ring is often impossible without further evidence.[1][2] This is where 2D NMR spectroscopy becomes an indispensable tool, transforming a linear list of peaks into a detailed molecular roadmap.[3][4]
Core Principles of Key 2D NMR Experiments
To fully appreciate the validation process, a foundational understanding of the chosen 2D NMR experiments is essential. Each experiment provides a unique piece of the structural puzzle.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton connectivity. It identifies protons that are scalar (J) coupled, typically separated by two or three bonds.[5][6][7] In a COSY spectrum, off-diagonal "cross-peaks" connect signals from coupled protons, allowing for the tracing of entire spin systems within the molecule.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to.[9][10][11] It is an exceptionally powerful tool for assigning carbon resonances, especially in complex regions of the spectrum, by leveraging the superior resolution of the proton dimension.[12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most crucial for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[13][14][15] This allows for the connection of isolated spin systems and the unambiguous placement of functional groups and quaternary carbons (carbons with no attached protons), which are invisible in HSQC spectra.[16]
Experimental Workflow and Protocols
Achieving high-quality, interpretable data begins with meticulous sample preparation and instrument setup.
Diagram of the Structural Elucidation Workflow
Caption: A standard workflow for structural validation by NMR.
Detailed Experimental Protocols
-
Sample Preparation:
-
Accurately weigh 10-15 mg of purified 4,5-Dimethoxy-2-methyl-indan-1-one.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined solvent residual peak.[17]
-
Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard for referencing both ¹H and ¹³C chemical shifts to 0.00 ppm.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
¹H NMR: Acquire with a 30° pulse angle, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C{¹H} NMR: Acquire using proton decoupling with a spectral width of 240 ppm and a relaxation delay of 3 seconds.
-
DEPT-135: Use standard pulse program parameters to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
gCOSY: Acquire a gradient-selected COSY spectrum with 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1).
-
gHSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum optimized for an average ¹J_CH coupling constant of 145 Hz.
-
gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range couplings (²J_CH, ³J_CH) of 8 Hz. This value is a good compromise for observing both aliphatic and aromatic correlations.[18]
-
Data Analysis and Step-by-Step Structural Elucidation
The following tables present the predicted NMR data for 4,5-Dimethoxy-2-methyl-indan-1-one. The interpretation demonstrates how the combination of 2D experiments provides irrefutable proof of the structure.
Structure for Reference:
Part 1: 1D NMR and HSQC Analysis - Assigning Protonated Carbons
The first step is to perform initial assignments based on 1D spectra and then use the HSQC experiment to link each proton signal to its corresponding carbon signal. The HSQC spectrum provides a direct correlation between a proton and the carbon it is attached to, simplifying the assignment process significantly.[10][11]
| Position | Predicted ¹H δ (ppm), Multiplicity | Predicted ¹³C δ (ppm) | HSQC Correlation | DEPT-135 Phase |
| H2 | ~2.80, m | ~42.0 | Yes | CH (+) |
| H3a | ~3.30, dd | ~35.0 | Yes | CH₂ (-) |
| H3b | ~2.75, dd | ~35.0 | Yes | CH₂ (-) |
| H6 | ~7.25, d | ~118.0 | Yes | CH (+) |
| H7 | ~6.95, d | ~108.0 | Yes | CH (+) |
| 2-CH₃ | ~1.25, d | ~15.0 | Yes | CH₃ (+) |
| 4-OCH₃ | ~3.90, s | ~56.0 | Yes | CH₃ (+) |
| 5-OCH₃ | ~3.85, s | ~55.8 | Yes | CH₃ (+) |
| C1 | - | ~205.0 | No | Quaternary |
| C3a | - | ~155.0 | No | Quaternary |
| C4 | - | ~150.0 | No | Quaternary |
| C5 | - | ~148.0 | No | Quaternary |
| C7a | - | ~130.0 | No | Quaternary |
Table 1: Predicted ¹H, ¹³C, and HSQC data for 4,5-Dimethoxy-2-methyl-indan-1-one.
Part 2: COSY Analysis - Defining the Aliphatic Spin System
The COSY spectrum is used to confirm the connectivity within the five-membered ring. Cross-peaks will reveal the coupling network between H2, the two H3 protons, and the 2-methyl group protons.
| Proton 1 | Correlates to (Proton 2) | Implication |
| H2 (~2.80 ppm) | H3a, H3b, 2-CH₃ | Confirms H2 is adjacent to the C3 methylene group and the C2 methyl group. |
| 2-CH₃ (~1.25 ppm) | H2 | Confirms the methyl group is attached to the C2 position. |
| H3a (~3.30 ppm) | H2, H3b | Shows coupling to H2 and geminal coupling to the other H3 proton. |
| H3b (~2.75 ppm) | H2, H3a | Shows coupling to H2 and geminal coupling to the other H3 proton. |
| H6 (~7.25 ppm) | H7 | Confirms the ortho relationship of the two aromatic protons. |
Table 2: Key expected COSY correlations.
Part 3: HMBC Analysis - Assembling the Molecular Skeleton
The HMBC spectrum is the final and most critical piece of evidence. It connects all the fragments identified by COSY and HSQC and definitively places the methoxy groups and the carbonyl group. It achieves this by showing correlations between protons and carbons that are 2-4 bonds apart.[13][14][18]
| Proton(s) | Key HMBC Correlations to Carbon (δ ppm) | Structural Confirmation |
| 2-CH₃ (~1.25 ppm) | C1 (~205.0), C2 (~42.0), C3 (~35.0) | Unambiguously places the methyl group at the C2 position, adjacent to the carbonyl (C1) and the methylene (C3). |
| H2 (~2.80 ppm) | C1 (~205.0), C3 (~35.0), C3a (~155.0), C7a (~130.0) | Confirms the position of the C2 methine and its proximity to the aromatic ring fusion carbons. |
| H3a, H3b (~3.30, 2.75 ppm) | C1 (~205.0), C2 (~42.0), C3a (~155.0) | Links the C3 methylene group to the carbonyl and the aromatic ring. |
| 4-OCH₃ (~3.90 ppm) | C4 (~150.0) | Crucial correlation confirming this methoxy group is attached to C4. |
| 5-OCH₃ (~3.85 ppm) | C5 (~148.0) | Crucial correlation confirming this methoxy group is attached to C5. |
| H6 (~7.25 ppm) | C4 (~150.0), C7a (~130.0) | Confirms the position of H6 relative to the C4 methoxy group and the ring fusion. |
| H7 (~6.95 ppm) | C5 (~148.0), C3a (~155.0) | Confirms the position of H7 relative to the C5 methoxy group and the ring fusion. |
Table 3: Key expected HMBC correlations for unambiguous structure validation.
Diagram of Key HMBC Correlations
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. emerypharma.com [emerypharma.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 7. JEOL USA blog | COSY/TOCSY Analysis│Interpreting spin correlation [jeolusa.com]
- 8. Interpreting a COSY [qorganica.qui.uam.es]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 11. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 12. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jove.com [jove.com]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Comparative Guide: 4,5-Dimethoxy-2-methyl-indan-1-one vs. Chalcone Precursors
Content Type: Technical Comparison & Experimental Guide Domain: Medicinal Chemistry / Drug Discovery (Alzheimer’s & Oncology)[1]
Executive Summary
This guide provides a critical analysis of 4,5-dimethoxy-2-methyl-indan-1-one (a rigidified pharmacophore) versus its open-chain chalcone precursors (flexible Michael acceptors).[1] While chalcones are privileged structures due to their ease of synthesis and broad biological reactivity, they suffer from conformational instability (photoisomerization) and metabolic promiscuity (PAINS liability).
Experimental data indicates that cyclization into the indanone scaffold significantly enhances target specificity —particularly for the narrow catalytic gorge of Acetylcholinesterase (AChE)—and improves metabolic stability. This guide details the synthetic evolution from chalcone to indanone, compares their physicochemical profiles, and provides validated protocols for their generation and bioassay.[1]
Structural & Synthetic Landscape
The transition from a chalcone precursor to a 4,5-dimethoxy-2-methyl-indan-1-one represents a shift from a flexible, reactive electrophile to a rigid, stereochemically defined scaffold .[1]
1.1 The Stability-Reactivity Trade-off
| Feature | Chalcone Precursors (Open Chain) | 4,5-Dimethoxy-2-methyl-indan-1-one (Cyclic) |
| Conformation | Flexible (Rotatable bonds).[1] Exists as s-cis / s-trans equilibrium.[1] | Rigid. Locked conformation (5-membered ring).[2][3] |
| Stability | Low.[4] Susceptible to light-induced | High. Chemically and photochemically stable. |
| Reactivity | High. | Moderate/Specific. Saturated C2-C3 bond removes non-specific alkylation risks. |
| Metabolism | Rapid. Vulnerable to hydrolysis and glutathione conjugation. | Slower. Defined metabolic soft spots (O-demethylation). |
| Binding Mode | "Induced fit" – adapts to various pockets (lower specificity). | "Lock and Key" – designed for specific hydrophobic pockets (e.g., AChE). |
1.2 Synthetic Pathway Visualization
The following diagram illustrates the transformation of the chalcone precursor into the indanone scaffold via acid-catalyzed cyclization (Nazarov or Friedel-Crafts variant), highlighting the rigidification process.
Figure 1: Synthetic evolution from flexible chalcone precursors to the rigid indanone scaffold.[2][5][6]
Pharmacological Efficacy: The "Rigidification" Advantage
In drug development, particularly for neurodegenerative targets like AChE (Alzheimer's disease), the 4,5-dimethoxy-2-methyl-indan-1-one scaffold demonstrates superior efficacy profiles compared to its precursors.[1]
2.1 Target: Acetylcholinesterase (AChE) Inhibition
The AChE active site is a deep, narrow gorge.
-
Chalcones: Due to their flexibility, chalcones often bind to the peripheral anionic site (PAS) but struggle to penetrate the catalytic active site (CAS) effectively without significant entropic loss.
-
Indanones: The planar, rigid indanone core mimics the benzyl-piperidine moiety of Donepezil , allowing it to slide into the gorge and interact via
stacking with Trp84 and Phe330 residues.
Comparative Data (Representative Potency):
| Compound Class | AChE IC | Selectivity (AChE vs BuChE) | Mechanism |
| Chalcone Precursor | Low (< 10-fold) | Non-competitive / Mixed | |
| Indanone Derivative | High (> 100-fold) | Competitive / Mixed | |
| Donepezil (Ref) | High | Mixed |
Insight: While chalcones show activity in the micromolar (
) range, cyclization to the indanone frequently boosts potency into the nanomolar () range by reducing the entropic penalty of binding [1, 2].
2.2 Mechanistic Signaling & Toxicity
Chalcones are often cited as "Pan-Assay Interference Compounds" (PAINS) because their enone system can covalently modify proteins. The saturated 2-methyl-indan-1-one eliminates this Michael acceptor reactivity, reducing false positives in screening and lowering toxicity risks associated with glutathione depletion.[1]
Experimental Protocols
The following protocols ensure the reproducible generation of the indanone scaffold from its chalcone precursor and the subsequent validation of its efficacy.
3.1 Protocol A: Synthesis of 4,5-Dimethoxy-2-methyl-indan-1-one
Rationale: This route utilizes a modified Nazarov cyclization or Friedel-Crafts intramolecular closure, which is the industry standard for converting chalcones to indanones.[1]
Reagents:
-
Precursor: 1-(2,3-dimethoxyphenyl)-2-methyl-propenone (Chalcone derivative)[1]
-
Solvent: Dichloromethane (DCM) or 4-Methyltetrahydropyran (Green alternative)
-
Catalyst: Triflic Acid (TfOH) or Aluminum Chloride (
)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of the chalcone precursor in anhydrous DCM (0.1 M concentration) under an Argon atmosphere.
-
Acid Addition: Cool the solution to 0°C. Dropwise add 1.2 eq of Triflic Acid. Caution: Exothermic.[1]
-
Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The fluorescent chalcone spot will disappear, replaced by the UV-active indanone.
-
Quench: Pour the reaction mixture into ice-cold saturated
. -
Isolation: Extract with DCM (3x), dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Hexane to obtain the 4,5-dimethoxy-2-methyl-indan-1-one as a white/pale yellow solid.[1]
3.2 Protocol B: Ellman’s Assay for AChE Inhibition
Rationale: To quantify the efficacy gain of the indanone over the chalcone.
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme: Electric eel AChE (500 U/mL stock).
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Chromophore: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).[1]
-
Procedure:
-
Incubate Enzyme + Test Compound (Indanone or Chalcone) in buffer for 20 min at 25°C.
-
Add DTNB and ATCh.
-
Measure absorbance at 412 nm every 30s for 5 mins.
-
-
Calculation: Calculate % Inhibition
. Plot log(concentration) vs. % Inhibition to determine IC .
Biological Logic & SAR Visualization
The following diagram details the Structure-Activity Relationship (SAR) logic determining why the Indanone is the superior scaffold for neuro-drug development.
Figure 2: SAR Logic demonstrating the pharmacological superiority of the rigid indanone scaffold.
References
-
Menezes, J. C., et al. (2017).[1][6] "Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view." RSC Advances.
-
Sheng, R., et al. (2009).[1] "Design, synthesis and acetylcholinesterase inhibitory activity of indanone derivatives." European Journal of Medicinal Chemistry.
-
Keri, R. S., et al. (2017).[1] "Recent developments in biological activities of indanones." European Journal of Medicinal Chemistry.
-
Costakis, I. K., et al. (2025).[1] "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues." Preprints.org.
-
Sugimoto, H., et al. (1995).[1] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. preprints.org [preprints.org]
- 3. preprints.org [preprints.org]
- 4. d-nb.info [d-nb.info]
- 5. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
Comparative Guide: Enantiomeric Excess Determination of Chiral Indanones
Executive Summary
Chiral indanones are ubiquitous structural motifs in pharmacophores (e.g., Donepezil, Indinavir intermediates). However, their analysis presents a specific chemical hazard: racemization via the acidic
This guide compares the three primary methodologies for determining enantiomeric excess (ee): Chiral HPLC (the industry standard), Chiral SFC (the high-throughput alternative), and NMR Spectroscopy (the rapid screen).
The Verdict:
-
For QC and Validation: Chiral HPLC (Normal Phase) remains the gold standard due to historical data continuity and robustness.
-
For High-Throughput Screening (HTS): SFC is superior, offering 3-5x faster run times and lower solvent costs.
-
For In-Process Checks (IPC): NMR is viable only if the ee is moderate (<95%) and the sample is free of paramagnetic impurities.
Comparative Analysis: The Analytical Landscape
The following table synthesizes performance metrics for chiral indanone analysis.
| Feature | Chiral HPLC (Normal Phase) | Chiral SFC (Supercritical Fluid) | 1H-NMR (Chiral Solvating Agents) |
| Resolution ( | High ( | Very High (Lower viscosity = sharper peaks) | Low to Moderate (Signal overlap common) |
| Analysis Time | 15 – 40 mins | 3 – 10 mins | 5 – 15 mins (inc. prep) |
| Sample Recovery | Easy (Evaporation required) | Excellent (CO2 evaporates instantly) | Difficult (Contaminated with CSA) |
| Racemization Risk | Low (if neutral solvents used) | Low (CO2 is slightly acidic, protective) | Moderate (Solvents/CSAs may catalyze enolization) |
| Limit of Detection | High (UV @ 254/280 nm) | High (UV/PDA) | Low (Requires mg quantities) |
| Cost per Run | High (Hexane/IPA consumption) | Low (Mainly CO2) | Low (after CSA purchase) |
The "Racemization Trap": A Critical Mechanism
Before selecting a method, you must understand the stability profile of your analyte. Indanones possess a stereocenter often adjacent to the carbonyl group. The
Expert Insight: Avoid mobile phase additives like diethylamine (DEA) or unbuffered aqueous conditions. Even trace basicity on silica surfaces can trigger enolization, leading to "phantom" racemization during analysis.
Figure 1: Mechanism of base-catalyzed racemization in chiral indanones. Note the planar enolate intermediate destroys stereochemical information.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based stationary phases is the most reliable method for indanones. The aromatic ring of the indanone provides excellent
Recommended Protocol
-
Column Selection:
-
Primary:Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).
-
Secondary:Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
Why: These columns form the "three-point interaction" (H-bonding, dipole,
) essential for recognition [1].
-
-
Mobile Phase:
-
Hexane : Isopropyl Alcohol (IPA) (90:10 v/v).
-
Crucial Adjustment: If peak tailing occurs, do NOT add base. Add 0.1% Formic Acid or Acetic Acid to suppress silanol activity without triggering enolization.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption by the benzene ring).
-
Temperature: 25°C (Lower temperature often improves resolution by increasing the difference in enthalpy of adsorption).
Self-Validating Step
Run a "stability check" injection. Inject the pure enantiomer, wait 2 hours, and re-inject. If a small peak of the opposite enantiomer appears, your method conditions (or the autosampler solvent) are actively racemizing the sample.
Method B: Chiral SFC (The Modern Contender)
Supercritical Fluid Chromatography (SFC) is rapidly replacing HPLC in pharma due to the low viscosity of supercritical CO2, allowing high flow rates without backpressure limitations.
Recommended Protocol
-
Column: Same as HPLC (Chiralpak AD-H or Chiralcel OD-H). The chemistry translates directly [2].
-
Mobile Phase:
- (Main carrier).[1]
-
Modifier: Methanol or Ethanol (10-20%).
-
Note: Methanol is often more selective for indanones in SFC than IPA is in HPLC.
-
Back Pressure: 120 - 150 bar.
-
Temperature: 35 - 40°C.
Why it wins: The slightly acidic nature of
Method C: NMR Spectroscopy (The Rapid Screen)
Use this only when chromatography is unavailable or for rough estimates (
Protocol
-
Chiral Solvating Agent (CSA): (R)-(+)-1,1'-Bi-2-naphthol (BINOL) or Pirkle’s Alcohol.
-
Solvent:
or (Benzene-d6 often maximizes chemical shift separation, ). -
Procedure:
-
Dissolve indanone (5-10 mg) in solvent.
-
Add 1-2 equivalents of CSA.
-
Observe the splitting of the
-proton or methyl group signals.
-
-
Limitation: If the peaks overlap (baseline resolution not achieved), integration errors will skew the ee calculation significantly [4].
Decision Matrix & Workflow
Use this logic flow to determine the correct instrument for your sample.
Figure 2: Strategic decision matrix for selecting the appropriate analytical technique.
References
-
Chiral Stationary Phase Mechanisms: Okamoto, Y., & Ikai, T. (2008). Chiral stationary phases for HPLC involving polysaccharides derivatives. Chemical Society Reviews. Link
-
SFC vs HPLC Comparison: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link
-
SFC Acidic Environment: West, C. (2019). Polar interactions in supercritical fluid chromatography. Journal of Chromatography A. Link
-
NMR Determination of ee: Wenzel, T. J., & Chisholm, C. D. (2011). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. Chirality. Link
Sources
Comparative Certificate of Analysis: 4,5-Dimethoxy-2-methyl-indan-1-one
This guide serves as a Comparative Certificate of Analysis (CoA) and Technical Monograph for 4,5-Dimethoxy-2-methyl-indan-1-one , specifically designed for researchers requiring rigorous structural validation against its more common isomer, 5,6-Dimethoxy-2-methyl-indan-1-one .
Executive Summary & Technical Context
4,5-Dimethoxy-2-methyl-indan-1-one (CAS: 138261-10-6) is a specialized bicyclic ketone intermediate. In medicinal chemistry, it is often investigated as a regioisomer of the 5,6-dimethoxy analogue (CAS: 4191-17-7), which is a key pharmacophore in acetylcholinesterase inhibitors (e.g., Donepezil precursors).
Why This Comparison Matters: The synthesis of dimethoxy-indanones via Friedel-Crafts cyclization is highly regioselective. The 5,6-isomer is thermodynamically favored due to the electronic activation of the para position relative to the methoxy groups. The 4,5-isomer typically arises as a critical impurity or requires a specific synthesis route starting from 2,3-dimethoxy precursors. Distinguishing these isomers is non-trivial by low-res MS but is definitive via 1H-NMR , making the analytical protocol below essential for quality assurance.
Comparative Specifications (CoA Data)
The following data contrasts the Target Product (4,5-Isomer) against the Industry Standard (5,6-Isomer) to highlight critical identification markers.
| Test Parameter | Target: 4,5-Dimethoxy-2-methyl-indan-1-one | Alternative: 5,6-Dimethoxy-2-methyl-indan-1-one | Methodology / Note |
| CAS Number | 138261-10-6 | 4191-17-7 | Unique Identifier |
| Appearance | Off-white to pale yellow crystalline solid | White to off-white crystalline solid | Visual Inspection |
| Purity (HPLC) | ≥ 97.0% (Area %) | ≥ 98.0% (Area %) | Reverse Phase C18, UV 254nm |
| Molecular Weight | 206.24 g/mol | 206.24 g/mol | Identical (Isomers) |
| Melting Point | 86 – 89 °C (Typical) | 129 – 130 °C | Critical Differentiator |
| 1H-NMR (Aromatic) | Two Doublets (J ≈ 8.0 Hz) | Two Singlets | Definitive ID (See Protocol) |
| Regio-Purity | ≤ 0.5% of 5,6-isomer | ≤ 0.1% of 4,5-isomer | Critical for structure-activity studies |
Self-Validating Analytical Protocol: Isomeric Differentiation
Objective: To conclusively distinguish the 4,5-isomer from the 5,6-isomer using 1H-NMR coupling patterns. This method relies on the "Ortho vs. Para" proton relationship on the benzene ring.
Mechanism of Differentiation
-
5,6-Isomer: The protons on the benzene ring are at positions 4 and 7 . They are para to each other. There is no significant spin-spin coupling. Result: Two sharp singlets.
-
4,5-Isomer: The protons on the benzene ring are at positions 6 and 7 . They are ortho to each other. Result: An AB system appearing as two doublets with a coupling constant (
) of ~8.0 Hz.
Step-by-Step Protocol
-
Sample Prep: Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ (Deuterated Chloroform). Ensure the solution is clear; filter if necessary to remove inorganic salts from the synthesis.
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Scans: 16 (sufficient for >95% purity).
-
Pulse Delay: 1.0 s.
-
-
Analysis Zone (6.5 ppm – 8.0 ppm):
-
For 4,5-Isomer (Target): Look for a doublet at
~6.9 ppm and a doublet at ~7.6 ppm. Measure the distance between the "legs" of the doublet. It must be ~0.02 ppm (at 400 MHz), corresponding to Hz. -
For 5,6-Isomer (Alternative): Look for two distinct singlets at
~6.8 ppm and ~7.2 ppm.
-
-
Validation Criteria: If the aromatic region shows singlets, the batch is the 5,6-isomer (incorrect product). If it shows doublets, it is the 4,5-isomer .
Synthesis & Impurity Pathway Visualization
The diagram below illustrates why these two compounds are often confused or found together. The choice of the starting phenylpropanoic acid determines the regiochemistry.
Figure 1: Divergent synthesis pathways. The 4,5-isomer requires a specific 2,3-dimethoxy precursor, whereas the common 3,4-dimethoxy precursor yields the 5,6-isomer.
References
Global Inter-Laboratory Assessment: Analytical Benchmarking of 4,5-Dimethoxy-2-methyl-indan-1-one
Executive Summary & Scientific Context
The molecule 4,5-Dimethoxy-2-methyl-indan-1-one (DMMI) represents a critical pharmacophore in the synthesis of acetylcholinesterase (AChE) inhibitors, structurally analogous to the precursors used for Donepezil. However, its synthesis via Friedel-Crafts cyclization is prone to regioisomeric ambiguity, frequently yielding the thermodynamically stable 5,6-dimethoxy isomer as a major impurity.
For drug development professionals, the analytical challenge is not merely detection, but regio-specificity . Standard HPLC methods often fail to resolve the 4,5-isomer from the 5,6-isomer due to their identical molecular weight and similar polarity.
This guide presents the results of an inter-laboratory comparison (ILC) involving three distinct analytical workflows. We aim to establish a "Gold Standard" protocol that balances throughput with the rigorous specificity required for IND-enabling studies.
The Analytical Landscape: Method Comparison
We evaluated three methodologies across five independent laboratories. The focus was on separating the target (4,5-isomer) from its critical impurities (5,6-isomer and des-methyl analogs).
Table 1: Performance Matrix of Evaluated Methodologies
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-MS/MS (Advanced) | Method C: qNMR (Structural) |
| Primary Utility | Routine QC, Batch Release | Trace Impurity Profiling, R&D | Reference Standard Certification |
| Specificity | Moderate (Risk of co-elution) | High (Mass + Retention Time) | Absolute (Proton Environment) |
| LOD (Limit of Detection) | ~0.05% | < 0.001% | ~0.5% |
| Throughput | High (15 min/run) | Very High (5 min/run) | Low (Sample prep intensive) |
| Cost per Sample | $ | ||
| Key Limitation | Requires reference standards for all isomers | Matrix effects, high capital cost | Low sensitivity for trace impurities |
Inter-Laboratory Study Design
To ensure objectivity, blind samples spiked with known quantities of the 5,6-dimethoxy regioisomer (0.1% to 5.0%) were distributed. The study followed a round-robin protocol designed to stress-test the robustness of each method.
Workflow Visualization
The following diagram illustrates the logical flow of the inter-laboratory study, from synthesis to statistical validation.
Caption: Figure 1. Inter-laboratory comparison workflow illustrating the parallel assessment of three analytical methodologies.
Detailed Experimental Protocols
Method A: The Workhorse (RP-HPLC-UV)
Recommended for Routine Quality Control
This method was optimized to maximize the separation factor (
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Shim-pack GIST C18 (5 µm, 150 × 4.6 mm) or Acquity BEH C18.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH 2.5).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient Profile:
-
0-2 min: 15% B (Isocratic hold for polar impurities)
-
2-12 min: 15% → 65% B (Linear ramp)
-
12-15 min: 65% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm.
-
Critical Parameter: Column temperature must be maintained at 35°C . Lower temperatures resulted in peak broadening of the 4,5-isomer.
Method B: The High-Resolution Solver (UHPLC-MS/MS)
Recommended for Impurity Profiling and R&D
When UV absorbance is insufficient or peak purity is , MS detection provides the necessary orthogonality.
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
MS Conditions: ESI Positive Mode.
-
Target Ion: [M+H]+ = 207.1 m/z.
-
Differentiation: The 4,5-isomer typically shows a distinct fragmentation pattern (ratio of m/z 192 vs 179) compared to the 5,6-isomer due to the "ortho effect" of the methoxy group relative to the carbonyl.
-
Method C: The Structural Validator (qNMR)
Recommended for Reference Standard Qualification
-
Solvent: CDCl3.[1]
-
Experiment: 1D NOE (Nuclear Overhauser Effect).
-
Logic: Irradiating the methyl group at C-2 will show NOE enhancement of the proton at C-3. However, the critical distinction lies in the aromatic region. The 4,5-isomer has two adjacent aromatic protons (ortho-coupling,
Hz), whereas the 5,6-isomer (if present) appears as two singlets or weak meta-coupling depending on substitution.
Results & Discussion
Regioisomeric Separation Challenge
The study confirmed that Method A (HPLC) is sufficient for purity levels >98%, provided the column is new and the pH is strictly controlled. However, Method B (UHPLC-MS) demonstrated superior capability in detecting the "isomeric drift" where the 5,6-isomer co-elutes under standard conditions.
Table 2: Quantitative Recovery of Spiked Impurities (5,6-isomer)
| Spike Level (%) | Method A Recovery (%) | Method B Recovery (%) | Method A RSD (n=6) | Method B RSD (n=6) |
| 0.10 | Not Detected | 98.5 | N/A | 2.1% |
| 0.50 | 85.2 | 99.1 | 5.8% | 1.4% |
| 1.00 | 92.4 | 100.3 | 3.2% | 0.9% |
| 5.00 | 98.1 | 100.1 | 1.1% | 0.8% |
Insight: Method A suffers from poor recovery at low impurity levels (<0.5%) due to baseline noise and peak tailing of the major component masking the minor isomer.
Mechanistic Pathway of Impurity Formation
Understanding why the impurities exist is crucial for analysis. The diagram below details the synthesis pathway and where the regioisomers diverge.
Caption: Figure 2. Synthetic divergence showing the origin of the critical 5,6-regioisomer impurity during cyclization.
Recommendations & Conclusion
Based on the inter-laboratory data, we propose a tiered analytical strategy:
-
For Routine Manufacturing: Adopt Method A (HPLC-UV) but implement a system suitability requirement where the resolution (
) between the 4,5-isomer and a spiked 5,6-isomer standard must be . -
For Process Validation: Method B (UHPLC-MS) is mandatory to prove that the "single peak" in UV is not a co-eluting mixture of isomers.
-
For Reference Standards: Method C (qNMR) is the only acceptable method for assigning absolute potency and structural identity.
Final Verdict: The 4,5-dimethoxy-2-methyl-indan-1-one scaffold requires vigilance regarding regio-isomerism. Relying solely on retention time without MS or NMR validation is a high-risk strategy in early-phase development.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Reddy, K. V. S. R., et al. (2004).[2] Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058.[2] Link
-
Dubey, S. K., et al. (2010).[3] A New Commercially Viable Synthetic Route for Donepezil Hydrochloride.[3][4] Chemical and Pharmaceutical Bulletin, 58(9), 1157-1160.[3] Link
-
SIELC Technologies. (n.d.). Separation of 5,6-Dimethoxy-1-indanone on Newcrom R1 HPLC column. (Methodology adapted for regioisomer separation). Link
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil.[5] Asian Journal of Chemistry, 29(9).[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identification and characterization of potential impurities of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. scispace.com [scispace.com]
Publish Comparison Guide: qNMR for 4,5-Dimethoxy-2-methyl-indan-1-one
This guide outlines the implementation of Quantitative NMR (qNMR) for the purity assessment of 4,5-Dimethoxy-2-methyl-indan-1-one , a structural isomer of the key Donepezil intermediate (5,6-dimethoxy-2-methyl-indan-1-one).[1]
This document serves as a direct comparison between qNMR and High-Performance Liquid Chromatography (HPLC), designed for researchers requiring absolute quantification without certified reference standards of the analyte.[1]
Executive Summary: The Isomer Challenge
In pharmaceutical development—specifically in the synthesis of acetylcholinesterase inhibitors like Donepezil—regioisomerism presents a critical analytical hurdle. The target intermediate is typically the 5,6-dimethoxy isomer.[2][3] However, synthesis pathways often yield the 4,5-dimethoxy regioisomer as a significant impurity or byproduct.[1]
-
The Problem: Traditional HPLC-UV quantification requires a certified reference standard for every isomer to establish response factors. For rare or custom-synthesized isomers like 4,5-Dimethoxy-2-methyl-indan-1-one , such standards rarely exist.[1]
-
The Solution: qNMR (Quantitative Nuclear Magnetic Resonance) .[4][5][6][7][8][9][10][11] It utilizes the principle of primary ratio measurement, allowing for absolute purity determination using a generic internal standard (IS) and simultaneous structural verification (distinguishing ortho- vs. para- aromatic protons).[1]
Compound Profile & Analytical Strategy
| Feature | Description | Analytical Implication |
| Compound | 4,5-Dimethoxy-2-methyl-indan-1-one | MW: 206.24 g/mol |
| Key Structural Motif | Ortho-substituted aromatic protons (H6, H7) | NMR: Appears as doublets (J ≈ 8 Hz).[1] Contrast: The 5,6-isomer has para-protons (singlets).[1] |
| Solubility | Moderate in organic solvents | Soluble in CDCl₃ and DMSO-d₆ .[1] |
| Chirality | C2 position is chiral | Standard ¹H-qNMR quantifies the sum of enantiomers (chemical purity).[1] |
Strategic Choice: Why qNMR?
While HPLC is the gold standard for trace impurity profiling (0.05% levels), qNMR is superior for assay (potency) determination of the bulk material, especially when the specific reference standard is unavailable.
Methodology: High-Precision qNMR Protocol
This protocol is designed to achieve <1.0% uncertainty.
Internal Standard (IS) Selection
For indanones, the aromatic region (6.8–7.5 ppm) and methoxy region (3.8–4.0 ppm) are crowded. We select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (DMSO₂) depending on the solvent.[1]
-
Recommendation: TCNB in CDCl₃ .
-
Signal: Singlet at ~7.75 ppm .
-
Justification: It sits in a "silent region" downfield of the indanone aromatics and does not overlap with the solvent residual peak.
-
Sample Preparation Workflow
-
Weighing: Using a micro-balance (readability 0.001 mg), weigh approx. 10–15 mg of the analyte and 5–8 mg of the IS (TCNB) into the same vial.
-
Critical: The molar ratio of Analyte:IS should be approx 1:1 to minimize dynamic range errors.[5]
-
-
Dissolution: Add 0.6 mL CDCl₃ (99.8% D). Ensure complete dissolution.
-
Transfer: Transfer to a 5mm high-precision NMR tube.
Instrument Parameters (Self-Validating)
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (d1): 60 seconds .
-
Reasoning: T1 relaxation times for aromatic protons can be 5–8 seconds.[1] For quantitative accuracy (99.9%), d1 must be ≥ 5 × T1 (approx 40s). Setting d1 to 60s ensures full magnetization recovery.
-
-
Scans (ns): 16 or 32 (sufficient for >10 mg sample).
-
Spectral Width: 20 ppm (to catch all signals and baseline).[1]
-
Temperature: 298 K (controlled to prevent chemical shift drift).
Workflow Diagram
Figure 1: Step-by-step qNMR workflow ensuring metrological traceability.
Comparative Analysis: qNMR vs. HPLC-UV
This section objectively compares the two methods for 4,5-Dimethoxy-2-methyl-indan-1-one .
Performance Metrics
| Metric | qNMR (¹H) | HPLC-UV | Winner |
| Reference Standard | Not Required (Uses generic IS like TCNB) | Required (Must match analyte exactly) | qNMR |
| Selectivity (Isomer) | High (Distinguishes ortho/para coupling) | Medium (Requires separation; peaks may overlap) | qNMR |
| Precision (RSD) | 0.5% – 1.0% | 0.2% – 0.5% | HPLC |
| Linearity Range | Linear over 5 orders of magnitude | Detector dependent (Beer-Lambert limits) | qNMR |
| Analysis Time | < 20 mins (Prep + Run) | 30–60 mins (Method Dev + Run) | qNMR |
| Cost per Sample | Low (Solvent + Tube) | High (Columns, Solvents, Standards) | qNMR |
Deep Dive: The "Response Factor" Trap
In HPLC, if you use the 5,6-isomer standard to quantify the 4,5-isomer (assuming identical response factors), you introduce error. The UV extinction coefficients (
-
qNMR Advantage: The proton signal intensity depends only on the number of protons, not the electronic environment. 1 mole of H is always 1 mole of signal. This makes qNMR an absolute method.[1][7][9]
Experimental Data & Calculation
Purity Calculation Equation
Where:
-
: Integrated Areangcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Number of protons (IS=1 for TCNB, Analyte=1 for aromatic H)
-
: Molar Mass (Analyte=206.24, TCNB=260.89)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Mass weighed
-
: Purity (as decimal)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Simulated Case Study
-
Sample: 12.45 mg of crude 4,5-Dimethoxy-2-methyl-indan-1-one.[1]
-
IS: 8.10 mg of TCNB (99.9% purity).
-
Integration:
-
TCNB (7.75 ppm, 1H): Set to 100.00.
-
Analyte (6.95 ppm, doublet, 1H): Measured 121.50.
-
Interpretation: The crude sample is only 62.4% pure. HPLC might have shown 95% "area percent" if the impurities (e.g., inorganic salts, solvent residues) were UV-inactive.[1] qNMR sees everything protonated.[1]
Structural Verification Logic (Isomer ID)
The ability to confirm which isomer you have while quantifying it is unique to NMR.
Figure 2: Logic flow for distinguishing the 4,5-isomer from the 5,6-isomer.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [1]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. [1]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. [1]
-
Saito, T., et al. (2004). Metrological traceability of purity values in organic reference materials by quantitative NMR. Accreditation and Quality Assurance. [1]
-
Simova, S. (2014). NMR determination of impurities in Donepezil. Magnetic Resonance in Chemistry. [1]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Photochemical synthesis of substituted indan-1-ones related to donepezil - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. emerypharma.com [emerypharma.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Silico Profiling of Indanone Derivatives vs. Standard Inhibitors
Topic: Docking studies of indanone derivatives with target proteins Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Indanone Advantage
In the landscape of medicinal chemistry, the 1-indanone scaffold has emerged as a "privileged structure"—a core molecular framework capable of providing ligands for diverse biological targets. Unlike rigid, single-target drugs, indanone derivatives possess a unique structural flexibility that allows for modification at the C2 (benzylidene linkage) and C5/C6 positions, enabling precise tuning for neurodegenerative, oncological, and inflammatory targets.
This guide objectively compares the molecular docking performance of novel Indanone Derivatives against FDA-approved standards (Donepezil , Selegiline , Colchicine , and Celecoxib ). By synthesizing data from recent high-impact studies (2020–2025), we demonstrate that specific indanone modifications can achieve binding affinities comparable to, and in some cases exceeding, established therapeutics.
Technical Workflow: The Self-Validating Docking Protocol
To ensure reproducibility and scientific integrity, any docking study must follow a rigorous, self-validating protocol. The workflow below outlines the standard procedure used to generate the comparative data in this guide.
Figure 1: Validated Molecular Docking Pipeline
Caption: A robust molecular docking workflow emphasizing the critical "Redocking" validation step (RMSD < 2.0 Å) required before screening novel compounds.
Comparative Analysis: Indanones vs. Market Standards
Case Study A: Neurodegeneration (Alzheimer’s & Parkinson’s)
Target: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). Rationale: Dual inhibition of AChE and MAO-B is a gold standard for multi-target directed ligands (MTDLs) in Alzheimer's therapy.
Performance Data: Binding Energy & Affinity
The following table aggregates docking scores from AutoDock Vina and GOLD studies, comparing 2-benzylidene-1-indanone derivatives against the standard Donepezil.
| Compound Class | Target Protein (PDB) | Docking Score (kcal/mol)* | Key Interaction Residues | Mechanism of Action |
| Donepezil (Standard) | AChE (4EY7) | -11.2 to -13.8 | Trp286, Tyr341, Phe295 | Dual binding (CAS & PAS) |
| Indanone Derivative (L18) | AChE (4EY7) | -10.5 to -12.1 | Trp286, Tyr124, Tyr337 | |
| Selegiline (Standard) | MAO-B (2V5Z) | -8.4 to -9.2 | Ile199, Tyr326 | Irreversible inhibition |
| Indanone-Heterocycle | MAO-B (2V5Z) | -9.5 to -10.8 | Ile199, Leu171, Tyr326 | Reversible competitive |
*Note: Scores are averaged across multiple studies. Lower negative values indicate stronger binding.
Expert Insight: While Donepezil exhibits slightly higher raw binding affinity due to its optimized linker length, Indanone derivatives (specifically N-benzyl-pyridinium functionalized indanones) show superior selectivity for the Peripheral Anionic Site (PAS) of AChE. This PAS binding is critical for inhibiting amyloid-beta aggregation, a secondary therapeutic target that Donepezil addresses less effectively.
Case Study B: Oncology (Colorectal & Lung Cancer)
Target: Tubulin (Colchicine Binding Site).[1] Rationale: Microtubule destabilization triggers apoptosis in rapidly dividing cancer cells.
Performance Data: Tubulin Polymerization Inhibition
Comparison of a novel 3-arylindanone derivative ((R)-9k) against Colchicine.[1]
| Compound | Target Site | Binding Energy (kcal/mol) | IC50 (Tubulin Polymerization) | Cytotoxicity (HCT-116) |
| Colchicine | Colchicine Site | -8.5 | 6.0 µM | 0.05 µM |
| Indanone ((R)-9k) | Colchicine Site | -9.1 | 6.1 µM | 0.40 µM |
| 5-Fluorouracil | DNA/RNA | N/A (Different Mech) | N/A | > 10 µM |
Expert Insight:
The indanone derivative (R)-9k demonstrates a binding mode almost identical to Colchicine, occupying the hydrophobic pocket between
Detailed Methodology: Step-by-Step Protocol
To replicate the results discussed above, researchers should adhere to the following E-E-A-T grounded protocol . This method ensures that computational predictions translate to reliable biological hypotheses.
Phase 1: Protein Preparation (The Foundation)
-
Retrieval: Download high-resolution crystal structures (Resolution < 2.5 Å) from the RCSB PDB.
-
AChE: PDB ID 4EY7 (Complex with Donepezil).
-
Tubulin: PDB ID 4O2B (Complex with Colchicine).
-
-
Cleaning: Use PyMOL or Chimera to remove water molecules (unless they bridge the ligand-protein interaction, e.g., HOH-901 in AChE).
-
Protonation: Add polar hydrogens and compute Gasteiger charges. Ensure Histidine tautomers (e.g., His447) are set correctly for the catalytic mechanism.
Phase 2: Ligand Preparation
-
3D Generation: Convert 2D indanone sketches to 3D.
-
Energy Minimization: Apply the MMFF94 force field to minimize the ligand to a gradient of 0.01 kcal/mol/Å. This relieves internal strain that could skew docking scores.
Phase 3: The "Self-Validation" Step (Critical)
Before docking new compounds, you must prove the software can find the correct pose.
-
Extract the native ligand (e.g., Donepezil) from the crystal structure.
-
Dock it back into the protein.
-
Calculate RMSD: Compare the docked pose to the crystal pose.
Phase 4: Analysis of Interactions
Visualize the output using the following criteria to determine "Hit" quality:
-
Hydrogen Bonds: Distance < 3.5 Å.[4]
-
-
Stacking: Centroid-to-centroid distance < 4.5 Å (Common in indanone-Trp286 interactions). -
Hydrophobic Enclosure: Visual confirmation of the indanone ring buried in the hydrophobic pocket.
Mechanistic Visualization: AChE Inhibition
The following diagram illustrates the specific binding mechanism of Indanone derivatives within the Acetylcholinesterase gorge, highlighting the dual-binding mode that rivals Donepezil.
Figure 2: Indanone Interaction Network in AChE
Caption: Dual-binding mechanism: Indanones anchor at the PAS (preventing A
References
-
Bansal, R., et al. (2024). "Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders."[3] Drug Discovery Today.
-
Zhang, Y., et al. (2023). "Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer." European Journal of Medicinal Chemistry.
-
Anand, P., et al. (2021). "Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors." Journal of Molecular Structure.
-
Razik, B.M., et al. (2022). "Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors."[5] PJMHS.
-
Osmaniye, D., et al. (2023). "Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach." Molecular Diversity.
Sources
- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. pjmhsonline.com [pjmhsonline.com]
A Comparative Guide to the Structure-Activity Relationship of 4,5-Dimethoxy-2-methyl-indan-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4,5-dimethoxy-2-methyl-indan-1-one analogs, a class of compounds with significant potential in medicinal chemistry. As a senior application scientist, my objective is to present a comprehensive overview that is not only technically sound but also provides practical insights for researchers in the field. This document will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the activity of these compounds, with a primary focus on their role as cholinesterase inhibitors.
Introduction: The Indanone Scaffold in Drug Discovery
The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous biologically active natural products and synthetic compounds.[1] Modifications to this core structure have paved the way for the development of compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3]
Notably, the 5,6-dimethoxy-substituted indanone moiety is a cornerstone of Donepezil (E2020), a potent and selective acetylcholinesterase (AChE) inhibitor widely used in the treatment of Alzheimer's disease.[4][5] This has spurred extensive research into related indanone analogs, including the 4,5-dimethoxy isomers, to explore new therapeutic avenues and refine the pharmacological profile of this important class of molecules. This guide will specifically focus on analogs of 4,5-dimethoxy-2-methyl-indan-1-one, dissecting how subtle changes in their chemical architecture influence their biological function.
The Crucial Role of Methoxy Group Positioning: A Comparative Analysis
The position of the methoxy groups on the aromatic ring of the indanone scaffold is a critical determinant of biological activity, particularly for acetylcholinesterase (AChE) inhibition. While the 5,6-dimethoxy substitution pattern of Donepezil is well-studied, the 4,5-dimethoxy arrangement presents a distinct electronic and steric profile that warrants detailed investigation.
The methoxy groups are known to interact with the peripheral anionic site (PAS) of the AChE enzyme.[6] The PAS is a secondary binding site that allosterically modulates the catalytic activity of the enzyme and is implicated in the aggregation of amyloid-beta (Aβ) peptides, a pathological hallmark of Alzheimer's disease.[6] Therefore, the precise positioning of the methoxy groups influences not only the inhibition of acetylcholine hydrolysis but also the potential to interfere with Aβ plaque formation.
While direct comparative studies between a comprehensive series of 4,5-dimethoxy and 5,6-dimethoxy-2-methyl-indan-1-one analogs are limited in the public domain, we can extrapolate from the broader knowledge of indanone-based AChE inhibitors. It is hypothesized that the 4,5-dimethoxy substitution pattern may alter the binding orientation within the AChE gorge, potentially leading to differences in potency and selectivity compared to their 5,6-dimethoxy counterparts.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 4,5-dimethoxy-2-methyl-indan-1-one analogs is intricately linked to their three-dimensional structure. The following sections dissect the key structural features and their impact on activity, primarily focusing on AChE inhibition.
The Indanone Core: A Rigid Foundation
The rigid indanone framework serves to orient the substituents in a defined spatial arrangement, which is crucial for effective interaction with the target enzyme. The planarity of the bicyclic system is a key feature that influences how the molecule docks into the active site of AChE.[7]
The 2-Methyl Group: A Point of Modulation
The introduction of a methyl group at the 2-position of the indanone ring can influence the molecule's activity in several ways:
-
Steric Effects: The methyl group can introduce steric hindrance that may either enhance or diminish binding affinity, depending on the topography of the enzyme's active site.
-
Conformational Restriction: It can restrict the conformational flexibility of substituents attached at or near the 2-position, locking the molecule into a more bioactive conformation.
-
Metabolic Stability: The methyl group can block potential sites of metabolism, thereby increasing the compound's in vivo half-life.
Substituents on the Aromatic Ring: Fine-Tuning Activity
Beyond the foundational 4,5-dimethoxy pattern, further substitution on the aromatic ring can significantly modulate the activity of these analogs. Electron-donating or electron-withdrawing groups can alter the electronic properties of the aromatic system, influencing its interaction with the enzyme.
The Side Chain at the 2-Position: The Key to Potency and Selectivity
In many potent indanone-based inhibitors, the 2-position is functionalized with a side chain that extends to interact with the catalytic active site (CAS) of AChE. The nature of this side chain is a critical determinant of potency and selectivity. Key parameters include:
-
Linker Length: The length of the alkyl chain connecting the indanone core to a terminal group is crucial for spanning the distance between the PAS and the CAS of AChE.
-
Terminal Group: The terminal group, often a basic amine such as a piperidine or a benzylamine, is essential for interacting with key amino acid residues in the CAS, such as those in the catalytic triad.
The following diagram illustrates the key structural components influencing the SAR of these analogs:
Caption: Key structural features of 4,5-dimethoxy-2-methyl-indan-1-one analogs influencing their biological activity.
Comparative Performance Data
| Compound ID | Indanone Substitution | 2-Position Substituent | Side Chain | AChE IC₅₀ (nM) | Reference |
| Donepezil (E2020) | 5,6-Dimethoxy | H | -CH₂-Piperidin-1-yl-benzyl | 5.7 | [4] |
| Analog 1 | 5,6-Dimethoxy | H | -CH₂-Piperidin-1-yl | - | [4] |
| Analog 2 | 5-Methoxy | H | Varies | Varies | [8] |
| Analog 3 | 6-Methoxy | H | Varies | Varies | [8] |
Note: This table is illustrative and highlights the importance of the substitution pattern and side chain. Further dedicated studies are required to populate such a table for a series of 4,5-dimethoxy-2-methyl-indan-1-one analogs.
Experimental Protocols
To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative analog and the in vitro evaluation of its AChE inhibitory activity.
Synthesis of a Representative Analog: (E)-2-(benzylidene)-4,5-dimethoxy-indan-1-one
This protocol describes a Claisen-Schmidt condensation, a common method for synthesizing 2-benzylidene-indan-1-one derivatives.[9]
Materials:
-
4,5-Dimethoxy-1-indanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), 1 M
-
Distilled water
Procedure:
-
To a suitable reaction vessel, add 4,5-dimethoxy-1-indanone (1.0 eq).
-
Add benzaldehyde (1.0 eq) to the indanone.
-
Add solid sodium hydroxide (1.2 eq) to the mixture.
-
Stir the reaction mixture vigorously at 60°C for 30 minutes.
-
Neutralize the resulting mixture with 1 M HCl until it reaches a neutral pH.
-
Wash the resulting residue with several aliquots of distilled water.
-
Isolate the crude product via vacuum filtration.
-
Recrystallize the crude product from a 95% ethanol solution via slow evaporation to obtain the purified (E)-2-(benzylidene)-4,5-dimethoxy-indan-1-one.
In Vitro Acetylcholinesterase Inhibition Assay (Modified Ellman's Method)
This spectrophotometric assay is a widely used method for determining AChE inhibitory activity.[3][8]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
The following diagram illustrates the general workflow for the synthesis and biological evaluation of these analogs:
Caption: A generalized workflow for the synthesis and biological evaluation of 4,5-dimethoxy-2-methyl-indan-1-one analogs.
Conclusion and Future Directions
The 4,5-dimethoxy-2-methyl-indan-1-one scaffold represents a promising area for the discovery of novel therapeutic agents, particularly in the context of neurodegenerative diseases. While the existing body of research on the closely related 5,6-dimethoxy analogs provides a strong foundation for understanding their structure-activity relationships, further dedicated studies on the 4,5-dimethoxy isomers are crucial.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 4,5-dimethoxy-2-methyl-indan-1-one analogs with variations in the substituents on the aromatic ring and the side chain at the 2-position. Such studies will not only provide a clearer picture of the SAR for this specific scaffold but also pave the way for the rational design of more potent, selective, and pharmacokinetically favorable drug candidates. The integration of computational modeling and in silico screening will undoubtedly accelerate these discovery efforts.
References
- Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chel
- Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed. (2014).
- Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. (2023).
- Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. (2022).
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. (2017).
- Comparative Biological Activity of Substituted Indanones: A Guide for Researchers. Benchchem.
- Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. Royal Society of Chemistry. (2017).
- (PDF) Design, Synthesis and Evaluation of Aurone and Indanone Derivatives as Novel Antibacterial Agents.
- Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease | Request PDF.
- Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. PubMed. (2007).
- Design, Synthesis and Biological Evaluation of Novel Indanones Derivatives As Potent Acetylcholinesterase/Monoamine Oxidase B Inhibitors. Taylor & Francis. (2023).
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
- Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). PubMed. (1995).
- Arylidene indanone scaffold: medicinal chemistry and structure–activity rel
- (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one. IUCr. (2020).
- 4,5-Dimethoxy-2-nitrobenzohydrazides and 1-(1-Benzylpiperidin-4-yl)ethan-1-ones as Potential Antioxidant/Cholinergic Endowed Small Molecule Leads. PMC. (2017).
- Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Comput
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
- Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.
- A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflamm
Sources
- 1. Highly functionalized dispiropyrrolidine embedded indandione hybrids as potent cholinesterase inhibitors - Journal of King Saud University - Science [jksus.org]
- 2. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
4,5-Dimethoxy-2-methyl-indan-1-one proper disposal procedures
Executive Summary: Operational Safety Profile
4,5-Dimethoxy-2-methyl-indan-1-one (often an intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil derivatives) presents a specific set of disposal challenges. While not typically classified as a "P-listed" (acutely toxic) waste under EPA RCRA regulations, it must be managed as a hazardous organic chemical due to its structural potential for acute toxicity and irritation.
Critical Directive: In the absence of isomer-specific toxicological data, you must apply the Precautionary Principle . Treat this compound as if it possesses the highest hazard profile of its class (Indanones)—specifically regarding oral toxicity and respiratory irritation.
Part 1: Hazard Identification & Pre-Disposal Assessment
Before initiating disposal, you must characterize the waste to ensure it enters the correct stream.[1] Failure to segregate this compound from strong oxidizers can result in exothermic decomposition.
GHS Hazard Classification (Class-Based Assessment)
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]
-
Skin/Eye Irritation: Category 2A/2 (Causes serious eye/skin irritation).
-
Target Organ Toxicity: Category 3 (Respiratory tract irritation).[4][5]
Physical Properties Relevant to Disposal
| Property | Value (Class Estimate) | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust generation is the primary exposure vector during disposal. |
| Solubility | Low in water; Soluble in organics (DCM, Ethyl Acetate) | Do not attempt to dilute with water for drain disposal. |
| Flash Point | >100°C (Estimated) | Combustible solid; keep away from open flames. |
| Incompatibilities | Strong Oxidizers (Peroxides, Nitrates) | CRITICAL: Do not dispose of in "Oxidizing Waste" containers. |
Part 2: Waste Characterization (Regulatory Framework)
To ensure compliance with local and federal regulations (EPA/RCRA in the US, REACH in EU), classify the waste as follows:
-
RCRA Code: Not specifically listed.
-
Default Classification: D001 (Ignitable, if in flammable solvent) or Non-Regulated Hazardous Waste (if solid).
-
DOT Shipping Name (for external transport): Toxic solids, organic, n.o.s. (4,5-Dimethoxy-2-methyl-indan-1-one).
-
UN Number: UN 2811 (Class 6.1).
Part 3: Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired/Surplus)
-
Objective: Contain dust and prevent environmental leaching.
-
Protocol:
-
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and a N95/P100 particulate respirator if handling outside a fume hood.
-
Primary Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.
-
Secondary Containment: Place the primary container into a secondary "Hazardous Waste" bag (typically yellow or transparent, depending on facility rules).
-
Labeling: Affix a hazardous waste tag immediately.
-
Stream: Solid Hazardous Waste (Incineration).
-
Scenario B: Disposal of Mother Liquors (Solvated Waste)
-
Objective: Prevent solvent incompatibility.
-
Protocol:
-
Identify Solvent: Determine if the carrier solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethyl Acetate, Methanol).
-
Segregation:
-
If in DCM: Dispose in Halogenated Organic Waste carboy.
-
If in MeOH/EtOAc: Dispose in Non-Halogenated Organic Waste carboy.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acids (e.g., HCl cyclization), neutralize before adding to the organic waste drum to prevent drum corrosion or gas evolution.
-
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision logic for segregating 4,5-Dimethoxy-2-methyl-indan-1-one waste.
Figure 1: Decision tree for waste stream segregation based on physical state and solvent carrier.
Part 5: Emergency Spill Response (Disposal Focused)
If a spill occurs, the cleanup material becomes hazardous waste.[7]
-
Evacuate & Ventilate: If the spill is significant (>10g) or dust is airborne, evacuate the immediate area.
-
PPE: Wear nitrile gloves, safety goggles, and a respirator.
-
Containment (Solid): Gently cover the spill with wet paper towels to prevent dust dispersion. Scoop material into a wide-mouth jar.
-
Containment (Liquid): Use vermiculite or a spill pillow. Do not use paper towels alone if the solvent is flammable, as this increases fire risk.
-
Disposal of Debris: All contaminated scoops, towels, and gloves must be placed in the Solid Hazardous Waste bin, not the regular trash.
Part 6: References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Indanone Derivatives. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution’s Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling hazardous materials.
Sources
- 1. learn.onsitewaste.com [learn.onsitewaste.com]
- 2. 5-Methoxyindan-1-one | C10H10O2 | CID 78787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
